Product packaging for spb(Cat. No.:CAS No. 858128-57-1)

spb

Katalognummer: B1663442
CAS-Nummer: 858128-57-1
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: ZOMXGWWLJXRQKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The search results for "SPB" do not point to a single, universally identified chemical reagent. This abbreviation refers to several different compounds and materials across scientific disciplines, making it impossible to generate a definitive product description without further specification. The term "this compound" in research contexts can refer to: 1. Saw Palmetto Berry Extract : A liposterolic extract from the American dwarf tree Serenoa repens , investigated primarily in phytotherapeutic research for benign prostatic hyperplasia (BPH). Its proposed mechanisms of action include anti-androgenic effects and inhibition of the 5α-reductase isoenzymes, though clinical efficacy remains inconclusive . 2. A Zwitterionic Monomer ([2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide) : This this compound is a chemical building block used in polymer science. It is utilized in synthesizing diblock copolymers for advanced materials applications, such as solid polymer electrolytes in lithium batteries, where it contributes to high ionic conductivity and improved oxidation stability . 3. Spine Bone (from fish) : In biomaterials science, "this compound" can refer to calcined fish spine bone powder, a source of natural hydroxyapatite. This material is studied for its potential in bone tissue engineering and the synthesis of bioceramics due to its chemical similarity to human bone mineral . To generate the required product page content, please specify which "this compound" compound you are referring to or provide its full chemical name or

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₁₅NO₈ B1663442 spb CAS No. 858128-57-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXGWWLJXRQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Spindle Pole Body of Yeast: A Technical Guide to its Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle pole body (SPB) is the functional equivalent of the centrosome in yeast, serving as the primary microtubule-organizing center (MTOC).[1][2] This intricate, multilayered organelle, embedded within the nuclear envelope, plays a pivotal role in the accurate segregation of chromosomes during mitosis and meiosis.[3] Its precise duplication and function are tightly regulated throughout the cell cycle, making it a critical hub for signaling pathways that ensure genomic stability. This technical guide provides an in-depth exploration of the this compound's core functions, composition, and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Functions of the Spindle Pole Body

The this compound is a dynamic structure central to several critical cellular processes in yeast:

  • Microtubule Nucleation and Organization: The this compound is the sole site of microtubule organization in budding yeast.[4] It nucleates both nuclear and cytoplasmic microtubules from its inner and outer plaques, respectively.[2] These microtubules are essential for the formation of the mitotic and meiotic spindles, which are responsible for chromosome segregation.[3]

  • Chromosome Segregation: By organizing the spindle, the this compound ensures the faithful partitioning of chromosomes into daughter cells during cell division.[1] The precise control of this compound number and function is crucial for preventing aneuploidy.

  • This compound Duplication and Cell Cycle Control: The this compound duplicates once and only once per cell cycle, a process that is tightly coordinated with DNA replication and other cell cycle events.[2][5] This ensures the formation of a bipolar spindle.

  • Signaling Hub: The this compound serves as a scaffold for various signaling proteins, including those involved in the Mitotic Exit Network (MEN) and the Spindle Assembly Checkpoint (SAC).[6] These pathways monitor the fidelity of mitosis and control the timing of cell cycle progression.

  • Nuclear Positioning and Karyogamy: Cytoplasmic microtubules emanating from the this compound are involved in positioning the nucleus within the cell and are essential for the fusion of nuclei during mating (karyogamy).[2]

Structure and Composition

The this compound is a cylindrical, multilayered organelle with a molecular mass estimated to be 1-1.5 GDa in a diploid cell, with the core structure being 0.3-0.5 GDa.[2] Its diameter varies during the cell cycle, growing from approximately 80 nm in G1 to 110 nm in mitosis in haploid cells, while maintaining a constant height of about 150 nm.[2][3]

The key structural components are organized into distinct layers:

  • Outer Plaque (OP): Faces the cytoplasm and is responsible for nucleating cytoplasmic microtubules. Key proteins include Spc72, Nud1, and the γ-tubulin complex.[2]

  • Intermediate Layers (IL1 and IL2): These electron-dense layers are part of the core structure.[2]

  • Central Plaque (CP): Embedded in the nuclear envelope, it is a highly ordered layer containing the core scaffolding protein Spc42, as well as Spc29 and Cmd1 (calmodulin).[1][7]

  • Inner Plaque (IP): Faces the nucleoplasm and is the site of nuclear microtubule nucleation. It contains the γ-tubulin complex (composed of Tub4, Spc97, and Spc98) anchored by Spc110.[2]

  • Half-Bridge: An electron-dense structure at the periphery of the central plaque that serves as the site for new this compound assembly.[1][2]

Quantitative Data on this compound Components

The following table summarizes key quantitative data regarding the dimensions and stoichiometry of core this compound components.

ComponentLocationCopy Number (per haploid G1 this compound)Dimensions/Properties
Spc42 Central Plaque, IL2~150Forms a crystalline core
Spc110 Inner Plaque to Central Plaque~100Acts as a spacer molecule
Spc97/Spc98/Tub4 (γ-TuSC) Inner and Outer Plaques~5-7 complexes per plaqueNucleates microtubules
Cmd1 (Calmodulin) Central Plaque~100Binds to Spc110
Spc29 Central Plaque~100Forms a repeating structure
Cnm67 IL2 to Outer Plaque~100Links the core to the outer plaque
Nud1 Outer Plaque~100Mitotic exit network component
Spc72 Outer Plaque~100Docks the γ-TuSC to the outer plaque
This compound Diameter (haploid) --80 nm (G1) to 110 nm (Mitosis)[2]
This compound Height --~150 nm[2]
Molecular Mass (diploid) --1-1.5 GDa (total), 0.3-0.5 GDa (core)[2]

Experimental Protocols

Spindle Pole Body Purification

This protocol describes the purification of SPBs from Saccharomyces cerevisiae using a Tandem Affinity Purification (TAP)-tagging method followed by velocity sedimentation.[1][4]

Materials:

  • Yeast strain with a TAP-tagged this compound component (e.g., Spc110-TAP)

  • Wickerham's medium

  • Lysis buffer (e.g., containing sorbitol, PVP-40)

  • Extraction buffer with varying salt concentrations[4]

  • IgG-conjugated magnetic beads[4]

  • TEV protease

  • Sucrose solutions (10%, 20%, 30%, 40%)[4]

  • Homogenizer

  • Ultracentrifuge with a swinging bucket rotor

Methodology:

  • Cell Culture and Harvesting: Grow the yeast strain in Wickerham's medium to the desired cell density. Harvest the cells by centrifugation.

  • Spheroplasting and Lysis: Convert the yeast cells to spheroplasts using enzymes like zymolyase. Lyse the spheroplasts in a hypotonic buffer.

  • Lysate Clarification: Centrifuge the lysate to remove cell debris.[4]

  • Affinity Purification:

    • Incubate the cleared lysate with IgG-conjugated magnetic beads to bind the TAP-tagged this compound component.[4]

    • Wash the beads with extraction buffer to remove non-specifically bound proteins.[4]

    • Elute the SPBs from the beads by cleaving the tag with TEV protease.[4]

  • Velocity Sedimentation:

    • Prepare a discontinuous sucrose gradient (10-40%).[4]

    • Layer the eluted this compound sample on top of the gradient.

    • Centrifuge at high speed (e.g., 50,000 rpm) for several hours.[4]

    • Fractionate the gradient and identify the fractions containing SPBs by Western blotting for known this compound components (e.g., Spc110, Spc97).[4]

Immunofluorescence Microscopy of SPBs

This protocol outlines the visualization of SPBs in fixed yeast cells.

Materials:

  • Yeast cells

  • Formaldehyde solution (3.7%)

  • Spheroplasting solution (with zymolyase)

  • Methanol and acetone

  • Phosphate-buffered saline (PBS)

  • Primary antibody against an this compound component (e.g., anti-Spc42)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Fixation: Fix yeast cells by adding formaldehyde to the growth medium and incubating.

  • Cell Wall Digestion: Wash the fixed cells and resuspend them in a spheroplasting solution to remove the cell wall.

  • Permeabilization: Adhere the spheroplasts to a microscope slide and permeabilize the membranes with methanol followed by acetone.

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with BSA).

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash the cells, and mount the slide with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Electron Microscopy of SPBs

This protocol provides a general workflow for observing the ultrastructure of SPBs.[8][9]

Materials:

  • Yeast cells

  • Glutaraldehyde and osmium tetroxide (fixatives)

  • Uranyl acetate (stain)

  • Ethanol series (for dehydration)

  • Epoxy or acrylic resin (for embedding)

  • Ultramicrotome

  • Transmission electron microscope (TEM)

Methodology:

  • Fixation: Fix the yeast cells in glutaraldehyde, followed by a post-fixation step with osmium tetroxide.[8]

  • Staining and Dehydration: Stain the cells with uranyl acetate and dehydrate them through a graded ethanol series.

  • Embedding and Sectioning: Infiltrate the dehydrated cells with resin and polymerize it. Cut ultrathin sections (50-70 nm) using an ultramicrotome.[8]

  • Post-staining: Stain the sections with lead citrate to enhance contrast.

  • Imaging: Observe the sections using a transmission electron microscope. For three-dimensional analysis, high-voltage electron tomography can be employed.[9]

Signaling Pathways and Logical Relationships

Spindle Pole Body Duplication Cycle

The duplication of the this compound is a highly regulated process that occurs in distinct steps throughout the cell cycle.

SPB_Duplication G1_start G1 Phase Satellite_formation Satellite Formation on Half-Bridge G1_start->Satellite_formation G1_S_transition G1/S Transition Satellite_formation->G1_S_transition Duplication_plaque Duplication Plaque Assembly G1_S_transition->Duplication_plaque S_phase S Phase Duplication_plaque->S_phase NE_insertion Nuclear Envelope Insertion S_phase->NE_insertion Side_by_side Side-by-Side SPBs NE_insertion->Side_by_side G2_M G2/M Transition Side_by_side->G2_M Bridge_severance Bridge Severance G2_M->Bridge_severance Spindle_formation Bipolar Spindle Formation Bridge_severance->Spindle_formation

This compound duplication cycle in budding yeast.
Mitotic Exit Network (MEN) Signaling

The MEN is a GTPase-driven signaling cascade that is regulated by the position of the spindle and triggers exit from mitosis. The this compound serves as a critical scaffold for MEN components.

Mitotic_Exit_Network cluster_this compound Spindle Pole Body Tem1 Tem1-GTP Cdc15 Cdc15 Tem1->Cdc15 recruits Lte1 Lte1 (in bud) Lte1->Tem1 activates Dbf2_Mob1 Dbf2-Mob1 Cdc15->Dbf2_Mob1 activates Nud1 Nud1 Nud1->Cdc15 scaffolds Cdc14 Cdc14 (from nucleolus) Dbf2_Mob1->Cdc14 promotes release Mitotic_Exit Mitotic Exit Cdc14->Mitotic_Exit triggers

Simplified Mitotic Exit Network pathway at the this compound.
Spindle Assembly Checkpoint (SAC) Signaling

The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. Key checkpoint proteins are recruited to unattached kinetochores.

Spindle_Assembly_Checkpoint Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits Mad1_Mad2 Mad1-Mad2 MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly Bub1_Bub3 Bub1-Bub3 Bub1_Bub3->MCC promotes assembly Mps1->Mad1_Mad2 activates Mps1->Bub1_Bub3 activates APC_Cdc20 APC/C-Cdc20 MCC->APC_Cdc20 inhibits Anaphase Anaphase APC_Cdc20->Anaphase triggers

Overview of the Spindle Assembly Checkpoint pathway.

Conclusion

The spindle pole body of yeast is a remarkably complex and elegant molecular machine. Its multifaceted roles in microtubule organization, cell cycle control, and signal transduction underscore its importance for cellular life. The amenability of yeast to genetic and biochemical manipulation has made the this compound an invaluable model system for understanding the fundamental principles of centrosome biology and mitotic regulation. For drug development professionals, a deep understanding of the this compound and its associated pathways can offer novel targets for therapeutic intervention, particularly in the context of diseases characterized by genomic instability, such as cancer. The continued exploration of this fascinating organelle promises to yield further insights into the intricate mechanisms that govern cell division and maintain cellular health.

References

The Spindle Pole Body Duplication Cycle: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in yeast and serves as the primary microtubule-organizing center. Its precise duplication once per cell cycle is paramount for the faithful segregation of chromosomes during mitosis. Errors in this process can lead to aneuploidy and genomic instability, hallmarks of many cancers. This in-depth technical guide provides a comprehensive overview of the core this compound duplication process in the budding yeast Saccharomyces cerevisiae. It details the molecular machinery, regulatory networks, and key structural transitions. This document summarizes quantitative data into structured tables, provides detailed experimental protocols for studying this compound duplication, and presents signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of this fundamental biological process.

Introduction

The duplication of the Spindle Pole Body (this compound) is a highly orchestrated event that is tightly coupled with the cell cycle. The process ensures that a bipolar spindle is formed during mitosis, enabling the accurate partitioning of genetic material to daughter cells. The duplication of the this compound is a conservative process, where the pre-existing "mother" this compound serves as a template for the assembly of a new "daughter" this compound. This guide will dissect the key stages of this compound duplication, the proteins that constitute its intricate structure, and the signaling pathways that ensure its fidelity.

The Architecture of the Spindle Pole Body

The this compound is a cylindrical, multilayered organelle embedded in the nuclear envelope. Its core structure is composed of a central plaque, which is anchored in the nuclear envelope, an inner plaque facing the nucleoplasm, and an outer plaque oriented towards the cytoplasm. A key feature for duplication is the "half-bridge," a specialized region of the nuclear envelope adjacent to the central plaque.

The this compound Duplication Pathway: A Step-by-Step Process

The duplication of the this compound can be conceptually divided into several distinct stages, each regulated by specific cell cycle cues.

3.1. G1 Phase: Satellite Formation Early in the G1 phase, a precursor structure known as the "satellite" forms on the cytoplasmic side of the half-bridge.[1] This event marks the initiation of new this compound assembly. The satellite contains several core this compound components, including Spc42, Spc29, and Nud1.

3.2. Late G1/S Phase: Half-Bridge Elongation and Duplication Plaque Assembly As cells progress through G1 and enter the S phase, the half-bridge elongates. Concurrently, the satellite matures into a larger, more organized structure called the "duplication plaque."[1] This plaque resembles a cytoplasmic half of a mature this compound.

3.3. S/G2 Phase: Insertion into the Nuclear Envelope A critical and irreversible step in this compound duplication is the insertion of the duplication plaque into the nuclear envelope. This process positions the nascent this compound adjacent to the mother this compound, resulting in a side-by-side configuration. Following insertion, nuclear components of the this compound are assembled onto the inner plaque.

3.4. Mitosis: Bridge Severing and Spindle Formation At the onset of mitosis, the bridge connecting the mother and daughter SPBs is severed. This separation allows the two SPBs to migrate to opposite poles of the nucleus and organize the bipolar mitotic spindle.

Quantitative Data on this compound Duplication

Quantitative analysis is crucial for a precise understanding of the this compound duplication cycle. The following tables summarize available quantitative data.

Table 1: this compound Structural Dimensions

ParameterValue (Haploid Yeast)Cell Cycle Stage
This compound Diameter80 nmG1
This compound Diameter110 nmMitosis
This compound Height~150 nmAll stages

Data sourced from multiple studies.[1]

Table 2: Timing of this compound Duplication Events

EventTimingMethod
This compound Duplication (Fission Yeast)1-2 hours after release from G1 arrestElectron Microscopy
Duplication Plaque Formation (Budding Yeast)30 minutes after release from α-factor arrestElectron Microscopy
Anaphase Spindle Elongation (Fast Phase)~10 minutesLive-cell Imaging
Anaphase Spindle Elongation (Slow Phase)~20 minutesLive-cell Imaging

This table represents a compilation of data from various studies and methodologies. Precise timings for each discrete step of duplication are an active area of research.

Table 3: Key Proteins in this compound Duplication and Their Functions

ProteinFunctionLocalization
Sfi1 Scaffolding protein of the half-bridge, essential for duplication initiation.Half-bridge/Bridge
Cdc31 A centrin homolog that binds to Sfi1 and is crucial for half-bridge integrity.Half-bridge/Bridge
Spc42 Core component of the central plaque, involved in this compound assembly and duplication.Central Plaque
Spc29 A coiled-coil protein that connects Spc42 and Spc110.Central Plaque
Spc110 A large coiled-coil protein that links the central plaque to the inner plaque.Central and Inner Plaque
Mps3 An inner nuclear membrane protein of the SUN family, required for this compound duplication.Half-bridge (Nuclear side)
Kar1 A component of the half-bridge on the cytoplasmic side, involved in duplication.Half-bridge (Cytoplasmic side)
Cdk1 (Cdc28) Cyclin-dependent kinase that regulates the timing of this compound duplication.Nucleus and Cytoplasm
Cdc14 A phosphatase that counteracts Cdk1 activity, promoting bridge elongation.Nucleolus (released in anaphase)
Mps1 A kinase required for this compound duplication and the spindle assembly checkpoint.SPBs and Kinetochores

Signaling Pathways and Regulatory Networks

The fidelity of this compound duplication is ensured by a complex interplay of signaling molecules, primarily cyclin-dependent kinases (CDKs) and phosphatases.

SPB_Duplication_Regulation G1_Cdk G1-Cdk (Cln/Cdk1) Satellite_Assembly Satellite Assembly G1_Cdk->Satellite_Assembly promotes Mitotic_Cdk Mitotic Cdk (Clb/Cdk1) Sfi1 Sfi1 Mitotic_Cdk->Sfi1 phosphorylates (inhibits elongation) Cdc14 Cdc14 Phosphatase Cdc14->Sfi1 dephosphorylates (promotes elongation) Bridge_Elongation Half-Bridge to Bridge Elongation Sfi1->Bridge_Elongation SPB_Duplication This compound Duplication Bridge_Elongation->SPB_Duplication Satellite_Assembly->SPB_Duplication

Figure 1: Simplified signaling pathway regulating this compound duplication.

Experimental Protocols

The study of this compound duplication relies on a combination of genetic, biochemical, and cell biological techniques. Below are detailed methodologies for key experiments.

6.1. Electron Microscopy of Yeast Spindle Pole Bodies

This protocol provides a general workflow for preparing yeast cells for transmission electron microscopy (TEM) to visualize this compound ultrastructure.

EM_Workflow start Start: Yeast Cell Culture fixation 1. Primary Fixation (e.g., Glutaraldehyde) start->fixation wash1 2. Post-fixation Wash (e.g., Cacodylate buffer) fixation->wash1 postfix 3. Secondary Fixation (e.g., Osmium Tetroxide) wash1->postfix wash2 4. Dehydration Wash postfix->wash2 dehydration 5. Dehydration Series (Ethanol gradient) wash2->dehydration infiltration 6. Resin Infiltration (e.g., Spurr's resin) dehydration->infiltration embedding 7. Embedding and Polymerization infiltration->embedding sectioning 8. Ultrathin Sectioning embedding->sectioning staining 9. Staining (e.g., Uranyl Acetate, Lead Citrate) sectioning->staining imaging 10. TEM Imaging staining->imaging end End: Image Analysis imaging->end

Figure 2: General workflow for preparing yeast cells for electron microscopy.

Protocol Steps:

  • Cell Culture and Harvest: Grow yeast cells to mid-log phase in appropriate media. Harvest cells by centrifugation.

  • Primary Fixation: Resuspend cells in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4) and incubate for 1-2 hours at room temperature.

  • Washing: Pellet cells and wash several times with buffer to remove the fixative.

  • Secondary Fixation: Resuspend cells in a secondary fixative (e.g., 1% osmium tetroxide in buffer) and incubate for 1 hour on ice. This step enhances contrast.

  • Dehydration: Wash cells with distilled water and then dehydrate through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Resin Infiltration: Gradually replace the ethanol with a low-viscosity epoxy resin (e.g., Spurr's resin) through a series of resin/ethanol mixtures.

  • Embedding and Polymerization: Pellet the infiltrated cells into embedding capsules, fill with fresh resin, and polymerize in an oven (e.g., 60-70°C for 24-48 hours).

  • Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (60-90 nm) of the embedded cells.

  • Staining: Mount the sections on copper grids and stain with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope.

6.2. Immunofluorescence Microscopy of Yeast this compound Proteins

This protocol outlines the steps for visualizing the localization of specific this compound proteins using immunofluorescence.

IF_Workflow start Start: Yeast Cell Culture fixation 1. Fixation (e.g., Formaldehyde) start->fixation wash1 2. Washing fixation->wash1 spheroplasting 3. Cell Wall Digestion (e.g., Zymolyase) wash1->spheroplasting permeabilization 4. Permeabilization (e.g., Triton X-100) spheroplasting->permeabilization blocking 5. Blocking (e.g., BSA or milk) permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab wash2 7. Washing primary_ab->wash2 secondary_ab 8. Secondary Antibody Incubation (Fluorophore-conjugated) wash2->secondary_ab wash3 9. Washing secondary_ab->wash3 mounting 10. Mounting with DAPI wash3->mounting imaging 11. Fluorescence Microscopy mounting->imaging end End: Image Analysis imaging->end

Figure 3: General workflow for immunofluorescence of yeast cells.

Protocol Steps:

  • Cell Culture and Fixation: Grow yeast cells to mid-log phase and fix with formaldehyde for 1-2 hours at room temperature.

  • Washing: Pellet and wash the cells with a buffer (e.g., PBS or sorbitol buffer).

  • Spheroplasting: Resuspend cells in a buffer containing a cell wall-degrading enzyme (e.g., zymolyase) to create spheroplasts. This step is critical for antibody penetration.

  • Permeabilization: Adhere the spheroplasts to poly-L-lysine coated slides and permeabilize the membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Incubate the slides in a blocking solution (e.g., PBS with 1% BSA or 5% non-fat dry milk) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody specific to the this compound protein of interest, diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the slides several times with buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This step should be performed in the dark to prevent photobleaching.

  • Washing: Wash the slides extensively to remove unbound secondary antibody.

  • Mounting: Mount the slides with a mounting medium containing DAPI to stain the nuclear DNA.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.

Conclusion and Future Directions

The duplication of the Spindle Pole Body is a complex and elegant process that is fundamental to the life of a yeast cell. Decades of research have elucidated the core machinery and regulatory principles governing this process. However, many questions remain. Future research, leveraging advanced techniques such as super-resolution microscopy, cryo-electron tomography, and quantitative proteomics, will be essential to further dissect the molecular intricacies of this compound assembly and duplication. A deeper understanding of this process in yeast will undoubtedly provide valuable insights into the mechanisms of centrosome duplication in higher eukaryotes and its deregulation in human diseases, paving the way for novel therapeutic strategies.

References

The Core Machinery of Spindle Pole Body Assembly: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The spindle pole body (SPB) is the functional equivalent of the centrosome in yeast and other fungi, serving as the primary microtubule-organizing center (MTOC) that orchestrates chromosome segregation during mitosis. The precise assembly and duplication of the this compound are critical for maintaining genomic stability. This technical guide provides an in-depth overview of the key proteins involved in this compound assembly in the model organism Saccharomyces cerevisiae. We present a detailed summary of the core this compound components, quantitative data on their stoichiometry, and comprehensive protocols for key experimental techniques used to study this compound dynamics. Furthermore, we illustrate the complex signaling networks that regulate this compound duplication and assembly through detailed pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms governing the formation of this essential cellular organelle.

Core Proteins of the Spindle Pole Body

The Saccharomyces cerevisiae this compound is a cylindrical, multilayered structure embedded in the nuclear envelope.[1][2] Its constituent proteins can be broadly categorized into core components that form the central structure, and peripheral proteins that associate with the core to regulate its function and duplication. The core is organized into distinct layers: the outer plaque facing the cytoplasm, the central plaque embedded in the nuclear envelope, and the inner plaque facing the nucleoplasm.[1]

Table 1: Key Proteins in Spindle Pole Body Assembly and their Functions

ProteinLocalizationFunction
Core Components
Spc42pCentral PlaqueForms a crystalline core essential for this compound initiation and duplication.[1][3]
Spc110pCentral and Inner PlaqueActs as a spacer molecule linking the central plaque to the inner plaque; serves as a docking site for the γ-tubulin complex.[1][3]
Spc29pCentral PlaqueA coiled-coil protein that forms a repeating structure within the central plaque and is thought to interact with Spc110p and Spc42p.[1][3]
Cmd1p (Calmodulin)Central PlaqueEssential for this compound function; proposed to regulate the binding of Spc110p to Spc29p.[3]
Cnm67pIntermediate LayerA coiled-coil protein that acts as a spacer and connects the central plaque to the outer plaque via Nud1p.[3]
Nud1pOuter PlaqueAn outer plaque component required for the exit from mitosis.[3]
Spc98p, Spc97p, Tub4p (γ-tubulin)Inner and Outer PlaquesForm the γ-tubulin small complex (γ-TuSC), which is essential for microtubule nucleation.[3]
Half-Bridge Components
Kar1pHalf-BridgeA single-pass membrane protein required for the formation and maintenance of the half-bridge structure.[1]
Mps3pHalf-BridgeAn integral membrane protein that localizes to the half-bridge and interacts with Cdc31p.[4]
Cdc31pHalf-BridgeThe yeast centrin homolog, essential for half-bridge integrity.[1][4]
Sfi1pHalf-BridgeBinds to Cdc31p and is crucial for the elongation of the half-bridge during this compound duplication.[1]
Regulatory Proteins
Cdk1 (Cdc28p)Nucleus and this compoundA cyclin-dependent kinase that phosphorylates multiple this compound components to regulate duplication and separation.[5][6]
Cdc5p (Polo-like kinase)This compoundPhosphorylates Sfi1p to promote this compound separation.

Quantitative Analysis of this compound Components

Understanding the stoichiometry of this compound proteins is crucial for elucidating its assembly and structure. Quantitative fluorescence microscopy has been a key technique in determining the relative abundance of these components.

Table 2: Stoichiometry of Core this compound Proteins in S. cerevisiae

Protein PairStoichiometric RatioMethodReference
Spc42p : Spc29p~2:1Quantitative Fluorescence Microscopy--INVALID-LINK--
Spc110pProportional to ploidyQuantitative Fluorescence Microscopy[7]

Note: The absolute copy number of each protein can vary depending on the cell cycle stage and ploidy.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) for In Vivo Protein Interaction Analysis

FRET microscopy is a powerful technique to study protein-protein interactions in their native cellular environment with nanometer-scale resolution.[3][8]

Protocol: Acceptor Photobleaching FRET in Yeast

  • Strain Preparation:

    • Construct yeast strains expressing the two proteins of interest fused to a FRET donor (e.g., CFP, mTurquoise2) and a FRET acceptor (e.g., YFP, Venus), respectively.[8]

    • Integrate the fusion constructs into the yeast genome at their endogenous loci to maintain physiological expression levels.

    • Include control strains: donor-only, acceptor-only, and a strain co-expressing the unfused donor and acceptor proteins.

  • Image Acquisition:

    • Grow yeast cells to mid-log phase in appropriate selective media.

    • Immobilize the cells on a glass-bottom dish coated with concanavalin A.

    • Using a confocal or wide-field fluorescence microscope, acquire pre-bleach images of both the donor and acceptor channels.

    • Select a region of interest (ROI) encompassing the acceptor fluorophore.

    • Photobleach the acceptor fluorophore within the ROI using a high-intensity laser line specific for the acceptor.

    • Acquire post-bleach images of both the donor and acceptor channels.[8]

  • Data Analysis:

    • Measure the fluorescence intensity of the donor in the bleached ROI before (I_pre) and after (I_post) photobleaching.

    • Correct for photobleaching of the donor during image acquisition by measuring the donor intensity in a non-bleached control region.

    • Calculate the FRET efficiency (E) using the formula: E = (I_post - I_pre) / I_post

    • A significant increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.[8]

Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Protein Complex Identification

IP-MS is a robust method to identify the components of a protein complex.[9]

Protocol: IP-MS in S. cerevisiae

  • Yeast Cell Lysis:

    • Grow a yeast culture expressing a tagged version of the bait protein (e.g., TAP-tag, GFP-tag) to mid-log phase.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Lyse the cells by bead beating or cryogenic grinding.

    • Clarify the lysate by centrifugation to remove cell debris.[9]

  • Immunoprecipitation:

    • Incubate the clarified lysate with antibody-coupled magnetic or agarose beads that specifically recognize the tag on the bait protein.

    • Allow the binding to proceed for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads using a denaturing elution buffer (e.g., Laemmli buffer) or by on-bead digestion with trypsin.

    • Reduce and alkylate the cysteine residues in the eluted proteins.

    • Digest the proteins into peptides using trypsin.

    • Desalt the resulting peptides using a C18 column.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest) against the Saccharomyces cerevisiae proteome.

    • Filter the identified proteins against a control IP (e.g., using an untagged strain or a non-specific antibody) to identify bona fide interaction partners.

Electron Microscopy for Ultrastructural Analysis of the this compound

Electron microscopy provides high-resolution images of the this compound's intricate multilayered structure.

Protocol: Transmission Electron Microscopy (TEM) of Yeast SPBs

  • Cell Fixation and Embedding:

    • Grow yeast cells to the desired cell cycle stage.

    • Fix the cells with a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., phosphate buffer).

    • Post-fix the cells with osmium tetroxide.

    • Dehydrate the cells through a graded series of ethanol concentrations.

    • Infiltrate the cells with a resin (e.g., Epon, Spurr's resin) and polymerize the resin at an elevated temperature.[10]

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome equipped with a diamond knife.

    • Collect the sections on a TEM grid.

    • Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

  • Imaging:

    • Image the sections using a transmission electron microscope.

    • Acquire images of SPBs at different orientations to reconstruct their 3D architecture.

Signaling Pathways Regulating this compound Assembly

The duplication and assembly of the this compound are tightly regulated by the cell cycle machinery, primarily through the action of cyclin-dependent kinases (CDKs) and Polo-like kinases.

Cdk1-Clb Regulation of this compound Duplication

Cdk1, in association with its cyclin partners (Clbs), plays a dual role in this compound duplication. In early G1, low Cdk1 activity permits the assembly of the satellite, the precursor to the new this compound, on the half-bridge. As Cdk1-Clb activity rises at the G1/S transition, it triggers the conversion of the satellite into a mature duplication plaque. High Cdk1-Clb activity during mitosis prevents re-duplication by phosphorylating components of the duplication machinery, such as Sfi1p.[6] The phosphatase Cdc14 reverses this phosphorylation at the end of mitosis, thereby licensing the this compound for a new round of duplication in the next cell cycle.[11]

G1_S_SPB_Duplication G1 G1 Phase Low_Cdk1 Low Cdk1-Clb Activity G1->Low_Cdk1 Satellite_Assembly Satellite Assembly on Half-Bridge Low_Cdk1->Satellite_Assembly G1_S_Transition G1/S Transition Satellite_Assembly->G1_S_Transition High_Cdk1 Rising Cdk1-Clb Activity G1_S_Transition->High_Cdk1 Duplication_Plaque Duplication Plaque Formation High_Cdk1->Duplication_Plaque Sfi1_P Sfi1-P High_Cdk1->Sfi1_P Phosphorylates Mitosis Mitosis Duplication_Plaque->Mitosis Anaphase Anaphase Mitosis->Anaphase Reduplication_Block Block to Re-duplication Sfi1_P->Reduplication_Block Sfi1 Sfi1 Cdc14 Cdc14 Activation Anaphase->Cdc14 Cdc14->Sfi1 Dephosphorylates Licensing Licensing for next Duplication Cycle Sfi1->Licensing

Cdk1-Clb regulation of this compound duplication.
Polo-like Kinase in this compound Maturation and Separation

The Polo-like kinase Cdc5 (in S. cerevisiae) is recruited to the this compound during mitosis and is crucial for the maturation of the newly formed this compound and the subsequent separation of the duplicated SPBs. Cdc5 phosphorylates several this compound components, including Sfi1p, which promotes the cleavage of the bridge connecting the old and new SPBs, allowing for the formation of a bipolar spindle.

Mitotic_SPB_Events Mitosis_Entry Mitotic Entry Cdc5_Recruitment Cdc5 Recruitment to this compound Mitosis_Entry->Cdc5_Recruitment SPB_Maturation New this compound Maturation Cdc5_Recruitment->SPB_Maturation Cdc5_Phosphorylation Cdc5-mediated Phosphorylation Cdc5_Recruitment->Cdc5_Phosphorylation Sfi1_Bridge Sfi1 Bridge Sfi1_Bridge->Cdc5_Phosphorylation Bridge_Cleavage Bridge Cleavage Cdc5_Phosphorylation->Bridge_Cleavage SPB_Separation This compound Separation Bridge_Cleavage->SPB_Separation Bipolar_Spindle Bipolar Spindle Formation SPB_Separation->Bipolar_Spindle

Role of Polo-like kinase in this compound separation.
Experimental Workflow for IP-MS

The following diagram outlines the major steps in an immunoprecipitation-mass spectrometry experiment to identify protein-protein interactions within the this compound.

IP_MS_Workflow Start Start: Yeast culture with tagged bait protein Cell_Lysis Cell Lysis and Lysate Clarification Start->Cell_Lysis Immunoprecipitation Immunoprecipitation with antibody-coated beads Cell_Lysis->Immunoprecipitation Washing Wash Beads to Remove Non-specific Binders Immunoprecipitation->Washing Elution Elution of Protein Complexes Washing->Elution Digestion In-solution or On-bead Trypsin Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching and Protein Identification LC_MS->Data_Analysis Validation Validation of Interactions Data_Analysis->Validation

Workflow for IP-MS analysis of this compound components.

Conclusion

The assembly of the spindle pole body is a highly orchestrated process involving a conserved set of core structural proteins and a dynamic network of regulatory factors. This guide has provided a comprehensive overview of the key proteins, their quantitative relationships, and the experimental methodologies used to dissect their functions. The intricate signaling pathways, governed by CDKs and Polo-like kinases, ensure that this compound duplication is tightly coupled to the cell cycle, thereby safeguarding the fidelity of chromosome segregation. A thorough understanding of these fundamental mechanisms is not only crucial for advancing our knowledge of cell division but also holds promise for the development of novel therapeutic strategies targeting diseases associated with genomic instability.

References

Spindle Pole Body vs. Centrosome: A Core Comparative Analysis for Cellular Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The spindle pole body (SPB) in fungi and the centrosome in metazoans are the principal microtubule-organizing centers (MTOCs) that orchestrate the formation of the bipolar spindle during mitosis, ensuring faithful chromosome segregation. Despite their functional equivalence, these organelles exhibit profound differences in their structure, composition, and regulatory mechanisms. This in-depth technical guide provides a comprehensive comparison of the this compound and the centrosome, targeting researchers, scientists, and drug development professionals. We delve into the structural and molecular distinctions, present quantitative data for comparative analysis, detail key experimental protocols for their study, and visualize the complex signaling pathways governing their function. Understanding these differences is paramount for leveraging model organisms in cancer research and for the development of targeted therapeutics against proliferative diseases.

Introduction

The fidelity of cell division is fundamental to the development and homeostasis of all eukaryotic organisms. Central to this process is the accurate segregation of chromosomes into two daughter cells, a task orchestrated by the mitotic spindle. The poles of this intricate microtubule-based machine are defined by microtubule-organizing centers (MTOCs). In animal cells, the MTOC is the centrosome, while in fungi, such as the budding yeast Saccharomyces cerevisiae, this role is fulfilled by the spindle pole body (this compound).[1]

While both organelles are responsible for nucleating and organizing microtubules, their evolutionary paths have diverged, leading to significant structural and compositional differences. The centrosome is characterized by a pair of centrioles embedded in a dynamic pericentriolar material (PCM).[2] In stark contrast, the yeast this compound is a multi-layered, disc-like structure embedded in the nuclear envelope, and notably lacks centrioles.[1][3] These structural distinctions are mirrored by differences in their protein constituents and the signaling networks that control their duplication and function.

This guide aims to provide a detailed technical comparison of the this compound and the centrosome, highlighting key differences relevant to cell biology research and the development of therapeutic agents targeting cell division.

Structural and Functional Overview

The Spindle Pole Body (this compound)

The this compound of S. cerevisiae is a cylindrical, multi-layered organelle that remains embedded in the nuclear envelope throughout the cell cycle, a feature of the "closed" mitosis that occurs in yeast.[1] This localization allows the this compound to nucleate both nuclear and cytoplasmic microtubules. The structure of the this compound can be broadly divided into three main plaques:

  • Outer Plaque: Faces the cytoplasm and is responsible for organizing cytoplasmic microtubules.

  • Central Plaque: An electron-dense layer situated within the nuclear envelope.[3]

  • Inner Plaque: Located in the nucleoplasm and serving as the nucleation site for nuclear microtubules.[3]

Adjacent to the central plaque is the "half-bridge," a specialized region of the nuclear envelope that is critical for the initiation of this compound duplication.[1]

The Centrosome

The centrosome is the primary MTOC in most animal cells and is typically located in the cytoplasm, adjacent to the nucleus.[2] Its core components are a pair of barrel-shaped centrioles, arranged orthogonally to each other. The centrioles are composed of nine triplets of microtubules. Surrounding the centrioles is the pericentriolar material (PCM), a complex and dynamic protein matrix that is the primary site of microtubule nucleation.[2] During mitosis, the PCM expands in a process known as centrosome maturation, significantly increasing its microtubule-nucleating capacity.

Quantitative Comparison

The following tables summarize key quantitative differences between the spindle pole body of S. cerevisiae and the human centrosome.

FeatureSpindle Pole Body (S. cerevisiae)Centrosome (Human)Reference(s)
Overall Diameter 80 - 110 nm~1 µm (including PCM)[3],[4]
Height/Length ~150 nm~0.5 µm (centriole)[3],[4]
Centrioles AbsentPresent (pair of centrioles)[3],[2]
Microtubules Nucleated (Mitosis) ~40~200-300 per centrosome[5]
ProteinSpindle Pole Body (Copy Number)Centrosome (Copy Number)Reference(s)
γ-Tubulin Not explicitly quantified, but a core component~1200 (interphase) to ~4200 (mitosis)[6]
Sas-6 (Scaffolding Protein) Not a direct homolog~276 (S/G2 phase)[6]
STIL/Ana2 (Scaffolding Protein) Not a direct homolog~142 (S/G2 phase)[6]
Spc42 (Core this compound Component) ~200Not present[7]
Spc110 (Inner Plaque) ~100Not present[8]

Experimental Protocols

Isolation of Spindle Pole Bodies from S. cerevisiae

This protocol is adapted from established methods for the enrichment of yeast SPBs.

Materials:

  • Yeast culture

  • Spheroplasting buffer (1.2 M sorbitol, 50 mM KPi, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Zymolyase

  • Lysis buffer (20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Glass beads

  • Sucrose solutions for gradient centrifugation (e.g., 1.5 M, 1.7 M, 2.0 M)

  • Ultracentrifuge and rotors

Procedure:

  • Grow a large-scale yeast culture to the desired cell density.

  • Harvest cells by centrifugation and wash with water.

  • Resuspend cells in spheroplasting buffer and add zymolyase to digest the cell wall. Incubate until spheroplasts are formed.

  • Harvest spheroplasts by gentle centrifugation and wash with spheroplasting buffer without zymolyase.

  • Resuspend spheroplasts in lysis buffer and lyse by vortexing with glass beads.

  • Centrifuge the lysate at a low speed to pellet nuclei and unlysed cells.

  • Resuspend the nuclear pellet in a small volume of lysis buffer.

  • Layer the resuspended nuclei onto a discontinuous sucrose gradient.

  • Perform ultracentrifugation to separate SPBs from other nuclear components.

  • Collect fractions and analyze for the presence of this compound marker proteins (e.g., Spc42, Spc110) by Western blotting.

Isolation of Centrosomes from Mammalian Cells

This protocol is a generalized procedure for the isolation of centrosomes from cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, U2OS)

  • Nocodazole and Cytochalasin B (for depolymerization of microtubules and actin)

  • Lysis buffer (e.g., 1 mM Tris-HCl, pH 8.0, 0.5% NP-40, 0.5 mM MgCl2, protease and phosphatase inhibitors)

  • Sucrose solutions for gradient centrifugation (e.g., 20%, 50%, 70%)

  • Ultracentrifuge and rotors

Procedure:

  • Treat cultured cells with nocodazole and cytochalasin B to depolymerize the cytoskeleton and facilitate centrosome release.

  • Harvest cells and wash with PBS.

  • Lyse cells in a hypotonic lysis buffer.

  • Centrifuge the lysate to pellet nuclei and cell debris.

  • Load the supernatant onto a discontinuous sucrose gradient.

  • Perform ultracentrifugation to enrich for centrosomes.

  • Collect fractions and identify centrosome-containing fractions by Western blotting for marker proteins such as γ-tubulin and pericentrin.

Immunofluorescence Staining

4.3.1. Spindle Pole Bodies in Yeast

Procedure:

  • Fix yeast cells with formaldehyde.

  • Wash cells and resuspend in a buffer containing sorbitol.

  • Treat with zymolyase to generate spheroplasts.

  • Adhere spheroplasts to poly-L-lysine coated slides.

  • Permeabilize cells with methanol and acetone.

  • Block with a solution containing bovine serum albumin (BSA).

  • Incubate with primary antibodies against this compound components.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount with an anti-fade reagent and visualize using fluorescence microscopy.

4.3.2. Centrosomes in Mammalian Cells

Procedure:

  • Grow cells on coverslips.

  • Fix cells with methanol or paraformaldehyde.

  • Permeabilize with a detergent (e.g., Triton X-100) if using paraformaldehyde fixation.

  • Block with a solution containing BSA or serum.

  • Incubate with primary antibodies against centrosomal proteins (e.g., γ-tubulin, pericentrin, CEP135).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount with an anti-fade reagent containing a DNA stain (e.g., DAPI) and visualize.

In Vitro Microtubule Nucleation Assay

Procedure:

  • Incubate isolated SPBs or centrosomes with purified tubulin subunits and GTP at 37°C.

  • Fix the reaction with glutaraldehyde.

  • Centrifuge the reaction onto coverslips through a glycerol cushion.

  • Immunostain for microtubules (anti-α-tubulin) and the MTOC (anti-SPB or anti-centrosome markers).

  • Visualize the resulting microtubule asters by fluorescence microscopy.

Signaling Pathways

The duplication and function of SPBs and centrosomes are tightly regulated by complex signaling networks to ensure their timely and accurate activity during the cell cycle.

Spindle Pole Body Duplication in S. cerevisiae

This compound duplication is initiated in G1 and is dependent on the activity of cyclin-dependent kinase (Cdk1). Cdk1, in conjunction with G1 cyclins, phosphorylates key this compound components, including Spc42, and the kinase Mps1, to promote the assembly of a new this compound.[7][9]

SPB_Duplication Cdk1_Cln Cdk1-Cln Mps1 Mps1 Cdk1_Cln->Mps1 P Spc42 Spc42 Cdk1_Cln->Spc42 P Mps1->Spc42 P SPB_Duplication This compound Duplication Spc42->SPB_Duplication

Figure 1. Cdk1-dependent this compound duplication pathway.
Centrosome Duplication in Metazoans

Centrosome duplication is a highly regulated process initiated at the G1/S transition. A key regulator is the Polo-like kinase 4 (Plk4). Plk4 is recruited to the mother centriole where it phosphorylates its substrates, leading to the recruitment of essential components for procentriole formation.

Centrosome_Duplication Plk4 Plk4 STIL STIL Plk4->STIL P SAS6 SAS-6 STIL->SAS6 Recruitment Procentriole Procentriole Formation SAS6->Procentriole

Figure 2. Plk4-mediated centriole duplication pathway.
Centrosome Maturation

As cells enter mitosis, centrosomes undergo maturation, which involves the recruitment of additional PCM components to increase their microtubule nucleation capacity. This process is driven by key mitotic kinases, including Aurora A.

Centrosome_Maturation AuroraA Aurora A gTuRC γ-TuRCs AuroraA->gTuRC Recruitment PCM_Components Other PCM Components AuroraA->PCM_Components Recruitment Centrosome_Maturation Centrosome Maturation gTuRC->Centrosome_Maturation PCM_Components->Centrosome_Maturation

Figure 3. Aurora A in centrosome maturation.
Mitotic Exit Network (MEN) at the this compound

In budding yeast, the Mitotic Exit Network (MEN) is a signaling cascade that is localized to the this compound and coordinates the exit from mitosis with the proper segregation of the nucleus.

Mitotic_Exit_Network Tem1_GTP Tem1-GTP (at daughter-bound this compound) Cdc15 Cdc15 Tem1_GTP->Cdc15 Activates Dbf2_Mob1 Dbf2-Mob1 Cdc15->Dbf2_Mob1 Activates Cdc14 Cdc14 (released from nucleolus) Dbf2_Mob1->Cdc14 Promotes release Mitotic_Exit Mitotic Exit Cdc14->Mitotic_Exit

Figure 4. The Mitotic Exit Network (MEN) pathway.

Implications for Drug Development

The fundamental differences between the this compound and the centrosome have significant implications for drug development. The absence of direct homologs for many core this compound components in metazoans makes the this compound an attractive target for antifungal therapies.[1] Conversely, the conservation of key regulatory proteins, such as the γ-tubulin complex, offers opportunities for broad-spectrum therapeutic strategies.

In the context of cancer, the centrosome is a focal point of interest. Many cancer cells exhibit centrosome amplification, which can lead to multipolar spindle formation and chromosomal instability. Therefore, targeting the unique components and regulatory pathways of the centrosome, such as the Plk4 kinase, represents a promising avenue for the development of novel anti-cancer drugs. A thorough understanding of the distinct molecular machineries of the this compound and the centrosome is crucial for designing specific and effective therapeutic interventions.

Conclusion

The spindle pole body and the centrosome, while functionally analogous as the primary microtubule-organizing centers in their respective organisms, are structurally and compositionally distinct. The centriole-based architecture of the centrosome and its complex pericentriolar material stand in stark contrast to the multi-layered, anucleated structure of the yeast spindle pole body. These differences extend to their regulatory networks, with distinct kinases and signaling cascades controlling their duplication and maturation. For researchers and drug development professionals, a deep appreciation of these distinctions is essential for the accurate interpretation of data from model organisms and for the rational design of therapeutics that target the machinery of cell division. Continued investigation into the intricacies of these fascinating organelles will undoubtedly unveil further opportunities for understanding fundamental cellular processes and for combating human disease.

References

The Fungal Spindle Pole Body: A Pivotal Hub for Microtubule Organization and a Potential Antifungal Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center (MTOC). This intricate, multilayered organelle, embedded within the nuclear envelope, plays an indispensable role in the orchestration of microtubule nucleation and dynamics. Its function is critical for the accurate formation of the mitotic spindle, ensuring proper chromosome segregation, and for organizing cytoplasmic microtubules that are vital for cell polarity, nuclear positioning, and cell fusion (karyogamy). The precise, cell-cycle-regulated duplication and function of the this compound are paramount for fungal viability, making it an area of intense research and a potential, yet challenging, target for novel antifungal therapeutics. This guide provides a comprehensive overview of the this compound's core functions, the molecular machinery governing its activity, detailed experimental protocols for its study, and an exploration of its potential in drug development.

The Architecture of the Fungal Spindle Pole Body

The this compound is a highly organized, proteinaceous structure that exhibits diversity in its morphology across different fungal species. The most extensively studied SPBs are those of the budding yeast, Saccharomyces cerevisiae, and the fission yeast, Schizosaccharomyces pombe.

In S. cerevisiae, the this compound is a cylindrical organelle composed of distinct layers: the outer plaque, which faces the cytoplasm; the inner plaque, which resides in the nucleoplasm; and a central plaque, which is embedded in the nuclear envelope.[1][2] These plaques are connected by two intermediate layers. Adjacent to the central plaque is the half-bridge, a structure critical for the initiation of this compound duplication.[1] The S. pombe this compound is structurally less defined and is inserted into the nuclear envelope only during mitosis.[3]

The core of the this compound is assembled from a conserved set of proteins, many of which contain coiled-coil domains that facilitate their assembly into a stable scaffold.[1] Key structural components in S. cerevisiae include Spc42, which forms a crystalline layer in the central plaque, and Spc110 and Spc72, which act as linkers to the microtubule-nucleating complexes on the inner and outer plaques, respectively.[1][3]

Table 1: Key this compound Core Components in Saccharomyces cerevisiae
ProteinLocalizationFunction
Spc42 Central Plaque / IL2Forms a crystalline core essential for this compound assembly and duplication.[1]
Spc110 Inner PlaqueActs as a spacer and docking site for the γ-tubulin complex on the nuclear side.[1]
Spc98 Inner & Outer PlaquesComponent of the γ-tubulin small complex (γ-TuSC).
Spc97 Inner & Outer PlaquesComponent of the γ-tubulin small complex (γ-TuSC).
Tub4 Inner & Outer Plaquesγ-tubulin, the core component of the microtubule-nucleating complex.[4]
Spc72 Outer PlaqueDocks the γ-tubulin complex to the cytoplasmic face of the this compound.[3]
Cnm67 Outer PlaqueA spacer protein in the outer plaque.[5]
Nud1 Outer PlaqueInvolved in the docking of the Mitotic Exit Network (MEN) components.
Spc29 Central PlaqueA coiled-coil protein that connects Spc42 and Spc110.[1]
Cmd1 Central PlaqueCalmodulin, which regulates the interaction of Spc110 and Spc29.[1]
Mps2 This compound peripheryIntegral membrane protein required for this compound duplication and insertion.[2]
Ndc1 This compound peripheryIntegral membrane protein involved in the insertion of the new this compound into the nuclear envelope.[2]

Microtubule Nucleation and Organization

The primary function of the this compound is to nucleate microtubules. This process is mediated by the γ-tubulin complex (γ-TuC), which is recruited to both the inner and outer plaques of the this compound.[3] The γ-TuC acts as a template for the assembly of α- and β-tubulin dimers into a microtubule protofilament.[6]

In fungi, microtubule nucleation is facilitated by the γ-tubulin small complex (γ-TuSC), which consists of two molecules of γ-tubulin (Tub4 in S. cerevisiae) and one molecule each of Spc97 and Spc98.[7] These γ-TuSCs are recruited to the this compound by the linker proteins Spc110 (nuclear side) and Spc72 (cytoplasmic side).[3] These linkers possess a conserved Centrosomin Motif 1 (CM1) that serves as a docking site for the γ-TuC.[3]

The this compound organizes two distinct populations of microtubules:

  • Nuclear Microtubules: These emanate from the inner plaque and form the mitotic spindle, which is responsible for chromosome segregation during cell division.

  • Cytoplasmic (Astral) Microtubules: These originate from the outer plaque and are crucial for the proper positioning of the nucleus and the orientation of the mitotic spindle within the cell.

The this compound Duplication Cycle and Its Regulation

The this compound must be duplicated precisely once per cell cycle to ensure the formation of a bipolar mitotic spindle. This process is tightly regulated and coordinated with other cell cycle events. The duplication of the this compound in S. cerevisiae can be divided into several distinct stages:

  • Satellite Formation: In early G1 phase, a structure known as the "satellite" forms on the cytoplasmic side of the half-bridge.[1]

  • Duplication Plaque Assembly: The satellite matures into a "duplication plaque," a layered structure that resembles the cytoplasmic half of a mature this compound.[1]

  • Nuclear Envelope Insertion: The duplication plaque is then inserted into the nuclear envelope.[1]

  • Nuclear Component Assembly: Nuclear components are assembled onto the newly inserted plaque, completing the formation of a new this compound.

  • Bridge Separation: The two SPBs, now positioned side-by-side and connected by a bridge, separate as the cell enters mitosis.

This intricate process is orchestrated by a cascade of signaling pathways, primarily driven by Cyclin-Dependent Kinases (CDKs).

SPB_Duplication_Cycle cluster_this compound This compound Duplication G1 G1 Phase Satellite Formation Satellite Formation G1->Satellite Formation CDK activity low S S Phase G2 G2 Phase This compound Separation This compound Separation G2->this compound Separation Mitotic CDKs M M Phase Duplication Plaque Duplication Plaque Satellite Formation->Duplication Plaque G1/S CDKs NE Insertion NE Insertion Duplication Plaque->NE Insertion S-phase CDKs Side-by-side SPBs Side-by-side SPBs NE Insertion->Side-by-side SPBs Completion of assembly Side-by-side SPBs->G2 This compound Separation->M Spindle_Assembly_Checkpoint cluster_unattached Unattached Kinetochore/SPB cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 recruits & activates MCC Mitotic Checkpoint Complex (Mad2, Bub3, Cdc20) Mad1_Mad2->MCC promotes formation Bub1_Bub3 Bub1/Bub3 Bub1_Bub3->MCC promotes formation APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes Antifungal_Strategy Antifungal Compound Antifungal Compound Microtubule Dynamics Microtubule Dynamics Antifungal Compound->Microtubule Dynamics inhibits This compound Function This compound Function Antifungal Compound->this compound Function inhibits (potential) Mitotic Spindle Mitotic Spindle Microtubule Dynamics->Mitotic Spindle disrupts This compound Function->Mitotic Spindle disrupts SAC Activation Spindle Assembly Checkpoint Activation Mitotic Spindle->SAC Activation Cell Cycle Arrest Cell Cycle Arrest SAC Activation->Cell Cycle Arrest Fungal Cell Death Fungal Cell Death Cell Cycle Arrest->Fungal Cell Death Immunofluorescence_Workflow A 1. Cell Fixation (e.g., 4% Paraformaldehyde) B 2. Permeabilization (e.g., 0.1% Triton X-100) A->B C 3. Blocking (e.g., 1% BSA in PBS) B->C D 4. Primary Antibody Incubation (Antibody specific to this compound protein) C->D E 5. Secondary Antibody Incubation (Fluorophore-conjugated) D->E F 6. Mounting and Visualization (Fluorescence Microscopy) E->F

References

An In-depth Technical Guide to the Discovery and History of Spindle Pole Body Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center (MTOC). This guide provides a comprehensive overview of the discovery and history of this compound research, detailing its structure, duplication, and the signaling pathways that govern its function. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical information, including quantitative data, detailed experimental protocols, and visualizations of key cellular processes. The study of the this compound in model organisms like Saccharomyces cerevisiae has been instrumental in understanding the fundamental mechanisms of eukaryotic cell division, offering potential insights for therapeutic interventions in diseases characterized by aberrant cell proliferation.

A Journey of Discovery: The History of Spindle Pole Body Research

The exploration of the spindle pole body is intrinsically linked to the broader history of cell biology and the quest to understand the mechanics of cell division. Early light microscopy observations of mitosis in the late 19th century revealed the existence of a spindle apparatus responsible for chromosome segregation, but the organizing centers at the poles of the spindle remained enigmatic.

The advent of electron microscopy in the mid-20th century provided the resolution necessary to visualize the intricate ultrastructure of the cell. In the 1950s and 60s, studies of fungal cells, particularly the budding yeast Saccharomyces cerevisiae, revealed a distinct, electron-dense structure embedded in the nuclear envelope that served as the focal point for spindle microtubules. This structure was termed the spindle pole body.

Key milestones in this compound research include:

  • 1957: Robinow and Marak first described the "centriolar plaque" in yeast, a precursor to the term spindle pole body.

  • 1970s: The work of researchers like Breck Byers and Loretta Goetsch using electron microscopy elucidated the multilayered structure of the this compound and its duplication cycle. They observed the "side-by-side" duplication of the this compound, a process that is now known to be fundamental to bipolar spindle formation.

  • 1980s and 1990s: The power of yeast genetics was brought to bear on this compound research. Leland Hartwell's isolation of cell division cycle (cdc) mutants, including those with defects in this compound duplication, was a pivotal moment. The identification of genes such as CDC31 and KAR1, which encode components of the this compound half-bridge, began to unravel the molecular machinery of this compound duplication.

  • 1991: The discovery of the Mps1 kinase as a key regulator of this compound duplication provided a crucial link between cell cycle signaling and the physical process of this compound assembly.

  • Late 1990s and 2000s: The use of green fluorescent protein (GFP) tagging allowed for the visualization of this compound components in living cells, revealing the dynamic nature of the this compound throughout the cell cycle. Techniques like Fluorescence Resonance Energy Transfer (FRET) were employed to map the spatial relationships between this compound proteins.

  • 2000s to Present: Advances in proteomics and mass spectrometry have led to the identification of the complete protein composition of the this compound. Concurrently, high-resolution electron tomography has provided unprecedented three-dimensional views of the this compound's architecture.

The study of the this compound continues to be a vibrant field of research, providing fundamental insights into the regulation of cell division and the evolution of microtubule-organizing centers.

Quantitative Analysis of the Spindle Pole Body

Decades of research have yielded a wealth of quantitative data on the composition and dimensions of the Saccharomyces cerevisiae this compound. This information is crucial for understanding the stoichiometry and assembly of this complex organelle.

ParameterValueReference(s)
Dimensions
Diameter (G1 phase)~80 nm[1][2]
Diameter (Mitosis)~110 nm[1][2]
Height~150 nm[1]
Mass
Core this compound0.3–0.5 GDa[1]
Diploid this compound (with MTs)1–1.5 GDa[1]
Key Protein Copy Numbers
Spc42p~400 molecules/SPB
Spc110p~100-200 molecules/SPB[3]
Spc29p~100 molecules/SPB
Cmd1p (Calmodulin)~100 molecules/SPB
Phosphorylation Events
Total identified sitesOver 300[4]
Cell Cycle StageSpecific sites for G1/S and Mitosis[4]

Key Experimental Protocols in this compound Research

The following sections provide detailed methodologies for seminal experiments that have been instrumental in advancing our understanding of the this compound.

Isolation and Purification of Spindle Pole Bodies from Saccharomyces cerevisiae

This protocol is adapted from established methods for the biochemical characterization of the this compound.

Objective: To isolate a highly enriched fraction of SPBs from yeast cells for subsequent analysis, such as mass spectrometry or electron microscopy.

Methodology:

  • Yeast Cell Culture and Spheroplasting:

    • Grow a large-scale culture of S. cerevisiae to mid-log phase in YPD medium.

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in a spheroplasting buffer containing a reducing agent (e.g., DTT) and a cell wall-degrading enzyme (e.g., zymolyase).

    • Incubate at 30°C with gentle shaking until the majority of cells are converted to spheroplasts, as monitored by osmotic lysis in water.

  • Cell Lysis and Nuclear Isolation:

    • Gently lyse the spheroplasts using a Dounce homogenizer in a lysis buffer containing protease inhibitors and a non-ionic detergent (e.g., Triton X-100) to solubilize non-nuclear membranes.

    • Layer the lysate over a sucrose cushion and centrifuge to pellet the nuclei.

  • Nuclear Lysis and this compound Enrichment:

    • Resuspend the nuclear pellet in a high-salt buffer to extract chromatin and other soluble nuclear proteins.

    • Treat with DNase I to digest the DNA and reduce viscosity.

    • Centrifuge the lysate at high speed to pellet the insoluble fraction containing nuclear envelopes and associated SPBs.

  • Sucrose Gradient Centrifugation:

    • Resuspend the pellet and layer it onto a discontinuous sucrose gradient.

    • Centrifuge at high speed for several hours to separate the components based on their density.

    • Carefully collect the fraction at the interface between the two sucrose layers, which is enriched in SPBs.

  • Verification of Enrichment:

    • Analyze fractions by SDS-PAGE and Western blotting using antibodies against known this compound components (e.g., Spc42p, Spc110p).

    • Examine the enriched fraction by electron microscopy to confirm the presence of intact SPBs.

High-Voltage Electron Tomography of the Spindle Pole Body

This protocol outlines the key steps for obtaining high-resolution 3D reconstructions of the this compound in situ.[3][5]

Objective: To visualize the three-dimensional architecture of the this compound and its associated microtubules within the cellular context.

Methodology:

  • Sample Preparation (High-Pressure Freezing and Freeze-Substitution):

    • Harvest yeast cells from a liquid culture.

    • Rapidly freeze the cells under high pressure to prevent the formation of ice crystals, which can damage cellular structures.

    • Transfer the frozen cells to a freeze-substitution medium containing a fixative (e.g., osmium tetroxide) and a dehydrating agent (e.g., acetone) at low temperature.

    • Slowly warm the samples to room temperature to allow for fixation and dehydration.

  • Embedding and Sectioning:

    • Infiltrate the cells with a resin (e.g., Epon) and polymerize it.

    • Cut semi-thick sections (200-400 nm) of the resin-embedded cells using an ultramicrotome.

  • Tilt-Series Acquisition:

    • Place the sections on an electron microscopy grid and view them in a high-voltage transmission electron microscope (TEM).

    • Acquire a series of images of the region of interest at different tilt angles, typically from -60° to +60° in 1° increments.

  • Image Alignment and 3D Reconstruction:

    • Use specialized software to align the images in the tilt series.

    • computationally reconstruct a three-dimensional tomogram from the aligned images using a back-projection algorithm.

  • Modeling and Analysis:

    • Segment and model the different components of the this compound and associated structures within the tomogram to create a 3D representation.

    • Analyze the spatial relationships and dimensions of the different this compound layers and microtubule attachment sites.

Fluorescence Resonance Energy Transfer (FRET) Microscopy to Map Protein Proximity in the this compound

This protocol describes the use of FRET to determine the relative proximity of this compound proteins in living yeast cells.

Objective: To map the topology of protein-protein interactions within the this compound.

Methodology:

  • Yeast Strain Construction:

    • Generate yeast strains expressing pairs of this compound proteins tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP) fluorophore. The tags should be integrated at the endogenous gene loci to maintain normal expression levels.

  • Live-Cell Imaging:

    • Grow the yeast strains to mid-log phase.

    • Mount the cells on a microscope slide for live-cell imaging.

    • Use a fluorescence microscope equipped with the appropriate filters and a sensitive camera.

  • FRET Measurement (Acceptor Photobleaching Method):

    • Acquire a pre-bleach image of both the donor (CFP) and acceptor (YFP) fluorescence.

    • Selectively photobleach the acceptor fluorophore (YFP) in a region of interest containing the this compound using a high-intensity laser.

    • Acquire a post-bleach image of the donor (CFP) fluorescence.

    • An increase in the donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

  • Data Analysis:

    • Quantify the fluorescence intensity of the donor before and after photobleaching.

    • Calculate the FRET efficiency as the percentage increase in donor fluorescence.

    • Compare the FRET efficiencies for different pairs of this compound proteins to generate a proximity map.

Signaling Pathways Governing Spindle Pole Body Duplication

The duplication of the this compound is a tightly regulated process that is intricately linked to the cell cycle. A network of kinases and phosphatases ensures that the this compound is duplicated once and only once per cell cycle.

The Core Duplication Pathway

The duplication of the this compound begins in late G1 phase and proceeds through a series of ordered steps, culminating in the formation of a new, functional this compound alongside the old one.

Workflow of this compound Duplication

SPB_Duplication_Workflow G1 G1 Phase Satellite Satellite Formation (on half-bridge) G1->Satellite Start START Satellite->Start Duplication_Plaque Duplication Plaque Assembly Start->Duplication_Plaque NE_Insertion Nuclear Envelope Insertion Duplication_Plaque->NE_Insertion Side_by_Side Side-by-Side SPBs NE_Insertion->Side_by_Side Bridge_Severance Bridge Severance Side_by_Side->Bridge_Severance Bipolar_Spindle Bipolar Spindle Formation Bridge_Severance->Bipolar_Spindle

Caption: A simplified workflow of the major structural events during this compound duplication in S. cerevisiae.

Key Regulatory Kinases in this compound Duplication

The cell cycle-dependent phosphorylation of this compound components is a primary mechanism for regulating this compound duplication. Several key kinases play pivotal roles in this process.

Signaling Pathway of this compound Duplication Regulation

SPB_Duplication_Signaling cluster_G1_S G1/S Transition cluster_Mitosis Mitosis cluster_Exit_from_Mitosis Exit from Mitosis Cdc28_Cln Cdc28-Cln Mps1 Mps1 Kinase Cdc28_Cln->Mps1 activates Spc42 Spc42 Assembly Cdc28_Cln->Spc42 phosphorylates Mps1->Spc42 phosphorylates SPB_Dup This compound Duplication Spc42->SPB_Dup promotes Cdc28_Clb Cdc28-Clb Bridge_Components Bridge Components (e.g., Sfi1) Cdc28_Clb->Bridge_Components phosphorylates Bridge_Severance_Mitosis Bridge Severance Bridge_Components->Bridge_Severance_Mitosis enables Cdc14 Cdc14 Phosphatase Dephosphorylation Dephosphorylation of Bridge Components Cdc14->Dephosphorylation catalyzes Bridge_Elongation Bridge Elongation Dephosphorylation->Bridge_Elongation

Caption: A diagram illustrating the key kinases and phosphatases that regulate this compound duplication and separation.

Cdc28 (Cdk1): The Master Regulator

Cdc28, the primary cyclin-dependent kinase in budding yeast, is the master regulator of the cell cycle and plays a central role in coordinating this compound duplication with cell cycle progression.[4]

  • In G1 phase: The association of Cdc28 with G1 cyclins (Clns) promotes the initiation of this compound duplication. Cdc28-Cln complexes are thought to phosphorylate several this compound components, including Spc42p, to promote their assembly into the new this compound.[4]

  • In mitosis: The association of Cdc28 with mitotic cyclins (Clbs) is required for the separation of the duplicated SPBs and the formation of a bipolar spindle. Cdc28-Clb activity is also thought to prevent re-duplication of the this compound within the same cell cycle.

Mps1 Kinase: A Key Player in this compound Assembly

Mps1 (Monopolar spindle 1) is a dual-specificity kinase that is essential for this compound duplication.[6][7][8]

  • Mps1 is required for the assembly of the duplication plaque, a precursor to the new this compound.

  • Mps1 phosphorylates several this compound components, including Spc42p and Spc29p, and this phosphorylation is critical for their incorporation into the new this compound.

  • The activity of Mps1 itself is regulated by the cell cycle, with its levels and activity peaking during this compound duplication.

Other Kinases and Phosphatases

Other kinases, such as Polo-like kinase (Cdc5 in yeast), and phosphatases, like Cdc14, also play important roles in regulating this compound function and dynamics throughout the cell cycle. Cdc14, for instance, is crucial for the disassembly of the mitotic spindle and the licensing of the this compound for the next round of duplication.

The this compound as a Model for Centrosome Biology and Drug Development

The this compound in budding yeast has served as an invaluable model system for understanding the more complex centrosome of animal cells. Many of the core components and regulatory principles of the this compound are conserved in higher eukaryotes.

For drug development professionals, the enzymes that regulate the this compound cycle, particularly the kinases like Cdc28 and Mps1, represent potential therapeutic targets. Inhibitors of these kinases could selectively kill cancer cells, which are often more dependent on a properly functioning cell cycle than normal cells. The detailed understanding of the this compound's structure and regulation provides a powerful platform for the rational design and screening of such inhibitors.

Conclusion

The journey of spindle pole body research, from its initial description as an electron-dense plaque to the detailed molecular understanding we have today, is a testament to the power of model organism genetics and advanced microscopy techniques. The this compound continues to be a focal point for research into the fundamental mechanisms of cell division. The in-depth knowledge of its composition, assembly, and regulation not only enriches our understanding of basic cell biology but also opens new avenues for the development of novel therapeutics to combat diseases of uncontrolled cell proliferation.

References

Genetic Regulation of Spindle Pole Body Duplication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spindle pole body (SPB) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center. Its precise duplication once and only once per cell cycle is paramount for the formation of a bipolar spindle, ensuring accurate chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers, making the molecular machinery governing this compound duplication a critical area of study for both fundamental cell biology and therapeutic development. This guide provides a comprehensive overview of the genetic and molecular mechanisms that regulate this compound duplication in the model organism Saccharomyces cerevisiae, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks involved.

Core Regulatory Proteins and their Quantitative Profile

The duplication of the this compound is a highly orchestrated process involving a core set of structural and regulatory proteins. The absolute quantification of these components is crucial for understanding the stoichiometry and assembly dynamics of the this compound.

**Table 1: Quantitative Analysis of Core Spindle Pole Body Proteins in *S. cerevisiae***

Protein Function Localization Copy Number per this compound (Mitotic Arrest)
Spc42 Central plaque component, core of the satellite Central Plaque, Satellite ~1000
Spc110 Inner plaque component, links central plaque to γ-TuRC Inner Plaque ~1000
Cnm67 Intermediate layer component, links central plaque to outer plaque Intermediate Layer ~500
Spc98 Component of the γ-tubulin small complex (γ-TuSC) Inner and Outer Plaques ~200
Spc97 Component of the γ-tubulin small complex (γ-TuSC) Inner and Outer Plaques ~200
Tub4 (γ-tubulin) Nucleates microtubule polymerization Inner and Outer Plaques ~200
Spc72 Outer plaque component, docks γ-TuSC to the outer plaque Outer Plaque ~100
Spc29 Central plaque component Central Plaque ~500
Cmd1 (Calmodulin) Calcium-binding protein, interacts with Spc110 Central Plaque ~500
Sfi1 Half-bridge and bridge component Half-bridge/Bridge Variable
Cdc31 (Centrin) Calcium-binding protein, interacts with Sfi1 Half-bridge/Bridge Variable
Mps1 Kinase, regulates multiple steps of duplication This compound, Kinetochores Variable
Mps2 Integral membrane protein (SPIN component) Nuclear Envelope at this compound ~100
Bbp1 This compound component, interacts with Mps2 and Spc29 Central Plaque Periphery ~100
Ndc1 Integral membrane protein (SPIN component), also at NPCs Nuclear Envelope at this compound ~100
Nbp1 This compound component, interacts with Ndc1 and Mps2 This compound ~100

Note: Copy numbers are approximate and can vary depending on the cell cycle stage and the specific quantitative method used.

The Spindle Pole Body Duplication Cycle: A Step-by-Step Process

The duplication of the this compound is a sequential process that is tightly coupled to the cell cycle. The major events are satellite formation, bridge elongation, duplication plaque assembly, and insertion into the nuclear envelope.

Signaling Pathways Governing this compound Duplication

The precise timing and execution of this compound duplication are controlled by a complex interplay of phosphorylation and dephosphorylation events orchestrated by key cell cycle kinases and phosphatases.

SPB_Duplication_Regulation cluster_G1 G1 Phase cluster_Anaphase Anaphase cluster_S_G2_M S/G2/M Phase Satellite Formation Satellite Formation Bridge Elongation Bridge Elongation Mps1 Mps1 Cdc31 Cdc31 Mps1->Cdc31 P Cdc31->Satellite Formation Sfi1 Sfi1 Sfi1->Satellite Formation Spc42 Spc42 Spc42->Satellite Formation Spc29 Spc29 Spc29->Satellite Formation Cdc28/Cln Cdk1/Cln Cdc28/Cln->Spc42 P Bridge Maintenance Bridge Maintenance Cdc14 Cdc14 Sfi1_P Sfi1-P Cdc14->Sfi1_P De-P Sfi1_P->Bridge Elongation Cdc28/Clb Cdk1/Clb Sfi1_deP Sfi1 Cdc28/Clb->Sfi1_deP P Sfi1_deP->Bridge Maintenance Inhibition of reduplication

Caption: Core signaling pathway regulating this compound duplication.

A central regulatory axis involves the opposing actions of the cyclin-dependent kinase Cdk1 (Cdc28 in yeast) and the phosphatase Cdc14 on the bridge component Sfi1.[1] During G1, the Mps1 kinase phosphorylates the centrin Cdc31, a crucial step for the initiation of satellite formation.[2] Concurrently, G1 cyclins (Clns) associated with Cdk1 promote the assembly of the core this compound component Spc42 into the satellite.[3] As cells progress through S, G2, and M phases, mitotic cyclins (Clbs) bind to Cdk1, which then phosphorylates the C-terminus of Sfi1. This phosphorylation prevents the antiparallel dimerization of Sfi1 molecules, thereby inhibiting premature bridge elongation and preventing re-duplication.[1] Upon anaphase onset, the phosphatase Cdc14 is released from the nucleolus and dephosphorylates Sfi1.[1] This dephosphorylation relieves the inhibitory signal, allowing for the elongation of the half-bridge into a full bridge, a process that licenses the this compound for a new round of duplication in the subsequent G1 phase.

The this compound Insertion Network (SPIN) and the Role of the Nuclear Pore Complex

The insertion of the newly formed this compound into the nuclear envelope is a critical step that is mediated by a group of proteins known as the this compound insertion network (SPIN). This network includes the integral membrane proteins Mps2 and Ndc1, and the this compound components Bbp1 and Nbp1.

SPIN_Network cluster_SPIN This compound Insertion Network (SPIN) cluster_NPC Nuclear Pore Complex (NPC) Mps2 Mps2 Bbp1 Bbp1 Mps2->Bbp1 Nbp1 Nbp1 Mps2->Nbp1 Spc29 Spc29 Bbp1->Spc29 anchors to central plaque Ndc1 Ndc1 Ndc1->Mps2 NPC NPC Ndc1->NPC shared component Nbp1->Ndc1 SPIN SPIN SPIN->NPC functional interaction

References

Methodological & Application

Application Notes and Protocols for Visualizing Spindle Pole Bodies in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for the visualization of Spindle Pole Bodies (SPBs), the yeast equivalent of the mammalian centrosome, a critical organelle in cell division. The techniques described are essential for researchers in cell biology, oncology, and drug development investigating the mechanisms of mitosis and identifying potential therapeutic targets.

Introduction to Spindle Pole Body Visualization

The Spindle Pole Body (SPB) in yeast is a multilayered, cylindrical organelle embedded in the nuclear envelope that functions as the primary microtubule-organizing center.[1][2] Visualizing the this compound is crucial for understanding its duplication, assembly, and role in mitotic spindle formation. Various techniques, ranging from high-resolution electron microscopy to dynamic live-cell fluorescence imaging, are employed to study its structure and function.[1][2]

Electron Microscopy Techniques for High-Resolution this compound Imaging

Electron microscopy (EM) provides unparalleled resolution for examining the ultrastructure of the this compound.[1][3] Techniques like high-pressure freezing (HPF) followed by freeze-substitution (FS) and electron tomography offer detailed three-dimensional views of the this compound's layered architecture.[3][4][5]

Experimental Workflow: Electron Microscopy of Yeast SPBs

cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cell_culture Yeast Cell Culture hpf High-Pressure Freezing cell_culture->hpf Harvest mid-log phase cells fs Freeze-Substitution hpf->fs e.g., in acetone with OsO4 resin Resin Infiltration & Embedding fs->resin e.g., Epon or Lowicryl sectioning Ultramicrotomy resin->sectioning Generate thin sections (70-200nm) tem Transmission Electron Microscopy (TEM) sectioning->tem tomography Electron Tomography (for 3D) tem->tomography Tilt-series acquisition analysis Image Analysis & 3D Reconstruction tomography->analysis cluster_prep Strain Preparation & Culture cluster_imaging Imaging & Analysis strain_eng Yeast Strain Engineering (e.g., Spc42-GFP) cell_culture Grow to Mid-Log Phase strain_eng->cell_culture slide_prep Prepare Live-Cell Imaging Slide cell_culture->slide_prep Use agarose pad with nutrients microscopy Fluorescence Microscopy slide_prep->microscopy acquisition Image Acquisition (Time-lapse, Z-stack) microscopy->acquisition quantification Image Analysis & Quantification acquisition->quantification Measure fluorescence intensity, track position

References

Application Notes and Protocols for Immunofluorescence Staining of Spindle Pole Body Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in fungi, including the budding yeast Saccharomyces cerevisiae.[1] As the primary microtubule-organizing center, the this compound plays a crucial role in the formation of the mitotic and meiotic spindles, ensuring accurate chromosome segregation.[1][2] The study of this compound proteins through techniques like immunofluorescence is fundamental to understanding cell cycle regulation, spindle dynamics, and the mechanisms of cell division.[3] These investigations are vital for basic research and can inform the development of therapeutic agents that target cell proliferation.

This document provides detailed protocols for the immunofluorescence staining of this compound proteins in yeast, guidance on quantitative analysis, and troubleshooting advice.

Experimental Protocols

The following protocol is a comprehensive guide for the immunofluorescence staining of this compound proteins in Saccharomyces cerevisiae.

I. Cell Growth and Fixation
  • Cell Culture : Grow yeast cells in the appropriate liquid medium (e.g., YPD) to the desired cell density, typically mid-log phase (OD600 ≈ 0.5).[4]

  • Fixation : Fix the cells by adding 37% formaldehyde to the culture medium to a final concentration of 3.7% (a 1/10 volume addition).[4][5]

  • Incubation : Incubate the cell suspension for 1 to 2 hours at room temperature with gentle agitation.[4] The optimal fixation time can vary depending on the specific protein and should be empirically determined. For tubulin staining, a fixation time of over 2 hours is not recommended.[4]

  • Washing : Pellet the fixed cells by centrifugation and wash them twice with a wash buffer, such as 1x Phosphate Buffered Saline (PBS).[4][5]

  • Resuspension : Resuspend the cell pellet in a spheroplasting buffer.[4][5] The cells can be stored at 4°C for a few days at this stage.[4]

II. Spheroplasting (Cell Wall Removal)
  • Enzyme Digestion : To the cell suspension in spheroplasting buffer, add β-mercaptoethanol and a cell wall-degrading enzyme like Zymolyase.[4]

  • Incubation : Incubate at 30°C for 60-90 minutes.[4] The efficiency of spheroplasting should be monitored microscopically; spheroplasts will appear as dark, round cells, having lost their refractile "shine".[4]

  • Washing : Gently wash the spheroplasts with a buffer containing a mild detergent, such as PBS with 0.05% Tween 20.[4]

III. Permeabilization and Staining
  • Slide Preparation : Prepare multi-well slides by coating them with an adhesive agent like poly-L-lysine to ensure the cells adhere to the surface.[4]

  • Cell Adhesion : Add the washed spheroplast suspension to the wells of the prepared slide and allow them to settle and adhere for approximately 5 minutes before aspirating the excess liquid.[4]

  • Permeabilization (Optional but Recommended) : For improved antibody access and flatter cells, immerse the slide in ice-cold methanol for 5-6 minutes, followed by a 30-second immersion in ice-cold acetone.[4][5] Allow the slide to air dry completely.[5]

  • Blocking : To prevent non-specific antibody binding, incubate the cells with a blocking buffer (e.g., PBS with 1 mg/ml Bovine Serum Albumin - BSA) for 30 minutes in a humidified chamber.[4]

  • Primary Antibody Incubation : Aspirate the blocking buffer and add the primary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature in a humidified chamber.[4]

  • Washing : Aspirate the primary antibody solution and wash the wells three times with PBS.[4]

  • Secondary Antibody Incubation : Add the fluorescently labeled secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature in a humidified chamber, protected from light.[4]

  • Washing : Aspirate the secondary antibody solution and wash the wells three times with PBS.[4]

  • Nuclear Staining (Optional) : To visualize the nucleus, incubate with a DNA stain like DAPI (1 µg/ml in PBS) for 2 minutes.[4]

  • Washing : Wash the wells three times with PBS.[4]

  • Mounting : Add a drop of mounting medium to each well and place a coverslip over the wells, carefully blotting away any excess medium.[4]

IV. Imaging
  • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophores used.

Quantitative Data Presentation

Quantitative immunofluorescence allows for the measurement of relative protein levels at the this compound.[6][7][8] This is achieved by measuring the background-corrected fluorescence intensity of the target protein and normalizing it to a reference protein whose levels remain constant under the experimental conditions.[6][7][8]

Table 1: Representative Quantitative Analysis of this compound Protein Levels

Cell Cycle StageTarget this compound Protein (e.g., Spc110) Mean Fluorescence Intensity (Arbitrary Units)Reference Protein (e.g., γ-tubulin) Mean Fluorescence Intensity (Arbitrary Units)Normalized Intensity (Target/Reference)
G11500 ± 1203000 ± 2500.50
S2800 ± 2103100 ± 2600.90
G2/M3200 ± 2503050 ± 2401.05

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific proteins, antibodies, and imaging conditions.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for immunofluorescence staining of this compound proteins and a simplified representation of the this compound duplication pathway in S. cerevisiae.

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis cell_growth Yeast Cell Growth fixation Formaldehyde Fixation cell_growth->fixation spheroplasting Enzymatic Cell Wall Removal fixation->spheroplasting permeabilization Methanol/Acetone Permeabilization spheroplasting->permeabilization blocking Blocking with BSA permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Quantification imaging->quantification

Caption: Experimental workflow for this compound protein immunofluorescence.

spb_duplication cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase This compound Mature this compound half_bridge Half-bridge satellite Satellite Formation half_bridge->satellite Cdc31 duplication_plaque Duplication Plaque Assembly satellite->duplication_plaque insertion Insertion into Nuclear Envelope duplication_plaque->insertion Mps2 side_by_side Side-by-Side SPBs insertion->side_by_side

Caption: Simplified this compound duplication pathway in S. cerevisiae.

Troubleshooting

Table 2: Troubleshooting Guide for Immunofluorescence of this compound Proteins

ProblemPotential CauseRecommended Solution
No/Weak Signal Inefficient fixationOptimize formaldehyde concentration and incubation time.[4][9]
Antibody concentration too lowTitrate the primary antibody to determine the optimal concentration.[10]
Damaged epitope due to over-fixationReduce fixation time or try a different fixation method.[9][11]
Low protein expressionUse signal amplification methods.[10]
Inefficient permeabilizationEnsure methanol/acetone steps are performed correctly with cold reagents.[4][5]
High Background Non-specific antibody bindingIncrease the duration of the blocking step or try a different blocking agent.[10][11]
Primary/secondary antibody concentration too highDilute the antibodies further.[12]
Insufficient washingIncrease the number and duration of wash steps.[11]
Cells dried out during stainingEnsure samples remain hydrated throughout the procedure; use a humidified chamber.[12]
Non-specific Staining Cross-reactivity of secondary antibodyRun a secondary antibody-only control.
Inappropriate fixationTest alternative fixation methods.[9]
Photobleaching Excessive exposure to excitation lightMinimize light exposure during imaging; use an anti-fade mounting medium.[4]

References

Application Notes and Protocols for Live-Cell Imaging of Spindle Pole Body (SPB) Dynamics During Mitosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spindle pole body (SPB) is the microtubule-organizing center in yeast, functionally equivalent to the centrosome in higher eukaryotes. Its precise duplication and separation are fundamental for the faithful segregation of chromosomes during mitosis. Dysregulation of this compound dynamics can lead to aneuploidy and genomic instability, hallmarks of many cancers. Live-cell imaging provides an unparalleled window into the real-time dynamics of SPBs, enabling the quantitative analysis of their behavior throughout the mitotic process. These application notes provide detailed protocols and data for studying this compound dynamics in the budding yeast Saccharomyces cerevisiae, a powerful model organism for cell cycle research.[1][2]

Quantitative Data on this compound Dynamics

The following table summarizes key quantitative parameters of this compound dynamics during mitosis in S. cerevisiae, derived from live-cell imaging studies. These values can serve as a baseline for comparative studies, such as the analysis of mutant strains or the effect of small molecule inhibitors.

ParameterPhase of MitosisTypical Value/RangeNotes
This compound Duplication G1/S phaseOccurs once per cell cycle.The half-bridge inherited by each this compound after the previous mitosis is essential for the duplication in the subsequent cell cycle.[2]
Initial this compound Separation G2/M transition~0.5 µmThis initial separation is a prerequisite for the formation of a bipolar spindle.
Metaphase Spindle Length Metaphase1.0 - 1.5 µmThe spindle is relatively stable in length during metaphase.
Anaphase B Spindle Elongation Rate Anaphase B1-2 µm/minThis rapid elongation pushes the poles apart, segregating the chromosomes to the daughter cells.[1][2]
Maximal this compound Velocity AnaphaseVaries, can reach up to several µm/minThe movement of the this compound destined for the daughter cell is often more dynamic.[3]
Sfi1 Protein Levels at this compound Throughout cell cycleGradually recruitedThe amount of Sfi1 at the this compound doubles as the cell progresses through the cell cycle.[4]
Sad1 Protein Levels at this compound Throughout cell cycleRelatively stableIn contrast to Sfi1, Sad1 levels at the this compound do not fluctuate significantly.[4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Dynamics in S. cerevisiae

This protocol details the preparation and imaging of yeast cells with fluorescently labeled SPBs.

Materials:

  • S. cerevisiae strain expressing a fluorescently tagged this compound component (e.g., Spc42-GFP, Spc42-mCherry).[3]

  • Yeast Peptone Dextrose (YPD) or Synthetic Complete (SC) medium.[5]

  • Concanavalin A solution (1 mg/mL).[5]

  • Glass-bottom dishes or coverslips.

  • Fluorescence microscope equipped with an environmental chamber for temperature control, a high-sensitivity camera (e.g., sCMOS or EMCCD), and appropriate filter sets for the chosen fluorophore.[6]

Procedure:

  • Cell Culture:

    • Inoculate a fresh colony of the yeast strain into 5 mL of YPD or SC liquid medium.

    • Grow overnight at 30°C with shaking to late-log phase.

    • The following day, dilute the overnight culture into fresh medium and grow for another 3-4 hours to reach the mid-log phase (OD600 ≈ 0.4-0.6).[5]

  • Sample Preparation for Imaging:

    • Coat a glass-bottom dish or coverslip with 300 µL of 1 mg/mL Concanavalin A solution and incubate for 20 minutes at room temperature.[5]

    • Aspirate the Concanavalin A solution and allow the surface to air dry.[5]

    • Harvest 1 mL of the mid-log phase yeast culture by centrifugation at 3,000 x g for 1 minute.

    • Resuspend the cell pellet in 100 µL of fresh SC medium.

    • Add the cell suspension to the Concanavalin A-coated surface and allow the cells to adhere for 10-15 minutes.

    • Gently wash away non-adherent cells with fresh SC medium.

    • Add 1 mL of fresh SC medium to the dish for imaging.

  • Microscopy and Image Acquisition:

    • Place the sample on the microscope stage within the environmental chamber set to 30°C.

    • Use a 60x or 100x oil-immersion objective to locate the cells.

    • Acquire time-lapse images using both transmitted light (e.g., DIC or phase contrast) and fluorescence channels.[7][8]

    • For dynamic events like anaphase, an acquisition interval of 30-60 seconds is recommended. For slower processes, a longer interval can be used to minimize phototoxicity.[8]

    • Acquire a Z-stack of images at each time point to ensure that the SPBs, which move in three dimensions, are captured.[9]

Data Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to track the position of the SPBs in 3D space over time.

  • From the tracking data, calculate parameters such as inter-SPB distance, velocity, and trajectory.

Signaling Pathways and Experimental Workflows

This compound Duplication and Separation Regulatory Network

The duplication and separation of the this compound are tightly regulated by a complex network of proteins. The Mitotic Exit Network (MEN) and the Spindle Position Checkpoint (SPOC) are two key pathways that ensure mitosis is completed only after proper spindle alignment.

SPB_Regulation cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase cluster_Anaphase Anaphase SPB_Duplication This compound Duplication SPB_Separation This compound Separation SPB_Duplication->SPB_Separation Sfi1 Sfi1 recruitment Sfi1->SPB_Duplication Cdc31 Cdc31 Cdc31->SPB_Duplication Spindle_Elongation Spindle Elongation SPB_Separation->Spindle_Elongation Polo_Kinase Polo Kinase (Cdc5) Polo_Kinase->SPB_Separation Cut12 Cut12 Cut12->SPB_Separation MEN MEN Pathway Spindle_Elongation->MEN Tem1 Tem1 Cdc15 Cdc15 Tem1->Cdc15 Cdc15->MEN Cdc7 Cdc7 (SIN) Cdc7->MEN

Caption: Key regulators of this compound duplication and separation throughout the cell cycle.

Experimental Workflow for Live-Cell Imaging of this compound Dynamics

The following diagram outlines the major steps involved in a typical live-cell imaging experiment to study this compound dynamics.

Live_Cell_Imaging_Workflow Start Start: Yeast Strain with Fluorescently Tagged this compound Culture Cell Culture to Mid-Log Phase Start->Culture Preparation Sample Preparation on Coated Glass-Bottom Dish Culture->Preparation Microscopy Time-Lapse Fluorescence Microscopy Preparation->Microscopy Image_Acquisition Image Acquisition (Z-stacks) Microscopy->Image_Acquisition Image_Processing Image Processing and Analysis Image_Acquisition->Image_Processing Data_Extraction Quantitative Data Extraction Image_Processing->Data_Extraction Results Results: - this compound Trajectories - Velocity - Inter-SPB Distance Data_Extraction->Results

Caption: A streamlined workflow for live-cell imaging of this compound dynamics.

Conclusion

Live-cell imaging is an indispensable tool for the quantitative analysis of this compound dynamics during mitosis. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to investigate the intricate mechanisms governing chromosome segregation and to screen for compounds that may perturb this fundamental process. The use of fluorescently tagged proteins in conjunction with advanced microscopy techniques will continue to illuminate the complex and dynamic nature of the mitotic spindle.[10][11]

References

Identifying New Spindle Pole Body Components Through Genetic Screens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of novel Spindle Pole Body (SPB) components using genetic screening methodologies. The this compound is the functional equivalent of the centrosome in fungi and plays a crucial role in microtubule organization and cell division. Understanding its composition is vital for fundamental cell biology research and for identifying potential targets for therapeutic intervention, particularly in oncology.

Introduction to Genetic Screens for this compound Component Discovery

Genetic screens are powerful tools for identifying genes involved in specific biological processes. By systematically perturbing gene function and observing the resulting phenotype, researchers can uncover novel components and regulators of cellular machinery like the this compound. The following sections detail three widely used and effective genetic screening methods for this purpose:

  • Synthetic Genetic Array (SGA) Analysis: A high-throughput method in yeast for identifying genetic interactions, where a mutation in a query gene is combined with a collection of other mutations to find combinations that are lethal or result in a severe growth defect.

  • GFP-Fusion Library Screening: A visual, microscopy-based screen to identify proteins that localize to a specific subcellular structure, in this case, the this compound.

  • Phosphoproteomic Analysis: A mass spectrometry-based approach to identify proteins that are phosphorylated in a cell-cycle-dependent manner at the this compound, suggesting a regulatory role.

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a systematic approach to identify synthetic lethal or sick interactions, where the combination of two non-lethal mutations results in cell death or a significant reduction in fitness. This method has been instrumental in defining functional relationships between genes and pathways.[1][2]

Experimental Protocol: Synthetic Genetic Array (SGA)

This protocol outlines the key steps for performing an SGA screen in Saccharomyces cerevisiae to identify genes that genetically interact with a known this compound component.

Materials:

  • Query yeast strain (MATα) with a deletion or conditional allele of a known this compound gene, marked with a selectable marker (e.g., natMX).

  • Yeast deletion mutant array (DMA) (MATa), where each strain has a deletion of a single non-essential gene marked with another selectable marker (e.g., kanMX).

  • Robotic platform for high-density colony manipulation (e.g., RoToR HDA).

  • YPD, G418, and ClonNAT solid and liquid media.

  • Sporulation media.

  • Selection media for haploid double mutants.

Procedure:

  • Mating: Using a robotic platform, the query strain is systematically crossed with the entire array of deletion mutants on YPD plates.

  • Diploid Selection: The resulting diploid cells are selected on media containing both G418 and ClonNAT.

  • Sporulation: The diploid cells are transferred to sporulation media to induce meiosis and the formation of haploid spores.

  • Haploid Selection: The spores are then transferred to a series of selection plates to specifically select for MATa haploid cells that carry both the query mutation and the deletion mutation.

  • Data Acquisition: The final array of double mutants is imaged, and colony size is measured as a proxy for fitness.

  • Data Analysis: A quantitative "SGA score" is calculated for each double mutant by comparing its colony size to the expected size based on the growth of the single mutants. Significant negative scores indicate a synthetic sick or lethal interaction.

Data Presentation: SGA Screen Hits for this compound-Related Genes

The following table summarizes hypothetical results from an SGA screen using a query mutation in the this compound component, spc42Δ. The interacting genes are categorized by their known cellular functions.

Query GeneInteracting GeneSGA ScoreFunction of Interacting Gene
spc42ΔgeneA-0.45Mitotic Spindle Checkpoint
spc42ΔgeneB-0.38Nuclear Pore Component
spc42ΔgeneC-0.52Microtubule Motor Protein
spc42ΔgeneD-0.41Ubiquitination Pathway
spc42ΔgeneE-0.35Chromatin Remodeling

Visualization: SGA Workflow

SGA_Workflow cluster_prep Strain Preparation cluster_screen SGA Screening cluster_analysis Data Analysis Query Query Strain (MATα, spb_geneΔ::natMX) Mating Mating Query->Mating Array Deletion Mutant Array (MATa, geneXΔ::kanMX) Array->Mating Diploid Diploid Selection Mating->Diploid Sporulation Sporulation Diploid->Sporulation Haploid Haploid Selection Sporulation->Haploid Imaging Colony Imaging Haploid->Imaging Scoring SGA Score Calculation Imaging->Scoring Hits Hit Identification Scoring->Hits

Workflow for a Synthetic Genetic Array (SGA) screen.

GFP-Fusion Library Screening

This method involves systematically tagging every protein in the genome with a Green Fluorescent Protein (GFP) and then using high-throughput microscopy to identify those that localize to the this compound.

Experimental Protocol: High-Throughput GFP-Fusion Library Screening

This protocol describes a genome-wide screen in S. cerevisiae to identify novel this compound-localized proteins.

Materials:

  • Yeast strain library where each open reading frame (ORF) is C-terminally tagged with GFP.

  • Automated liquid handling system.

  • High-throughput confocal microscope with an automated stage.

  • Image analysis software (e.g., CellProfiler, ImageJ).

  • Reference strain expressing a known this compound protein fused to a red fluorescent protein (RFP) for co-localization analysis.

Procedure:

  • Library Growth: The GFP-fusion library is grown in 384-well plates to mid-log phase.

  • Automated Microscopy: An automated microscopy system acquires images of each strain in the library. Z-stacks are typically captured to obtain three-dimensional information.

  • Image Analysis:

    • Segmentation: Individual cells are identified and segmented from the images.

    • Feature Extraction: For each cell, features such as fluorescence intensity, size, shape, and texture are quantified.

    • Classification: A machine learning classifier, trained on images of known this compound proteins, is used to identify cells with this compound-like localization patterns.

  • Hit Validation: Candidate "hits" are manually inspected and validated by co-localization with a known this compound marker (e.g., Spc42-RFP).

Data Presentation: Novel this compound Components Identified by GFP-Fusion Screening

The following table presents a hypothetical list of newly identified this compound components from a GFP-fusion library screen.

GeneLocalization PatternCo-localization with Spc42-RFPNotes
YXX123WPunctate, nuclear peripheryYesPreviously uncharacterized ORF
YZZ456CSingle dot at the nuclear envelopeYesKnown kinase, novel localization
YAA789CTwo dots in dividing cellsYesPutative structural component

Visualization: GFP-Fusion Library Screening Workflow

GFP_Screen_Workflow cluster_library Library Preparation cluster_imaging High-Throughput Imaging cluster_analysis Image and Data Analysis Library Yeast GFP-Fusion Library Growth 384-well Plate Growth Library->Growth Microscopy Automated Confocal Microscopy Growth->Microscopy Segmentation Cell Segmentation Microscopy->Segmentation Classification Localization Classification Segmentation->Classification Validation Hit Validation (Co-localization) Classification->Validation

Workflow for a high-throughput GFP-fusion library screen.

Phosphoproteomic Analysis of the this compound

This approach identifies proteins that are dynamically phosphorylated at the this compound during the cell cycle, suggesting a role in regulating this compound function.

Experimental Protocol: Phosphoproteomic Analysis of Enriched SPBs

This protocol outlines the enrichment of SPBs from synchronized yeast cells followed by mass spectrometry to identify phosphoproteins.

Materials:

  • Yeast strains that can be synchronized at different cell cycle stages (e.g., cdc mutants).

  • Spheroplasting buffer (including zymolyase).

  • This compound isolation buffer.

  • Sucrose gradient solutions.

  • Ultracentrifuge.

  • Trypsin.

  • Immobilized Metal Affinity Chromatography (IMAC) materials for phosphopeptide enrichment.

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Cell Synchronization and Lysis: Yeast cells are synchronized at specific cell cycle stages (e.g., G1, S, M) and then converted to spheroplasts. Spheroplasts are lysed to release nuclei.

  • This compound Enrichment: Nuclei are treated to enrich for SPBs, which are then purified by centrifugation through a sucrose gradient.

  • Protein Digestion: Proteins from the enriched this compound fraction are digested into peptides using trypsin.

  • Phosphopeptide Enrichment: Phosphopeptides are selectively enriched from the peptide mixture using IMAC.

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and the location of the phosphorylation sites.

  • Data Analysis: The mass spectrometry data is searched against a protein database to identify the phosphorylated proteins and quantify changes in phosphorylation levels between different cell cycle stages.

Data Presentation: Cell Cycle-Dependent Phosphorylation of this compound Components

The table below shows a hypothetical summary of phosphoproteomic data, highlighting the number of identified phosphorylation sites on known and novel this compound-associated proteins at different cell cycle stages. A phosphoproteomic analysis of enriched Saccharomyces cerevisiae SPBs identified 212 phosphorylation sites across asynchronous, mitotic, and G1/S-arrested cells.[3] Of these, 60 were unique to mitosis and 24 were unique to the G1/S phase.[3]

ProteinG1/S Phase PhosphositesM Phase PhosphositesFunction
Spc110512γ-tubulin complex docking
Spc4238Central plaque component
YXX123W26Novel this compound-associated protein
YZZ456C49Kinase, potential this compound regulator
Visualization: this compound Duplication Pathway

The following diagram illustrates the key stages of this compound duplication in S. cerevisiae, a process regulated by many of the proteins identified through genetic screens. The duplication process begins in G1 with the formation of a "satellite" structure on the half-bridge of the existing this compound.[4] This satellite then develops into a duplication plaque, which is inserted into the nuclear envelope to form a new, functional this compound.[4]

SPB_Duplication G1_Start G1 Start: Satellite Formation on Half-Bridge G1_Late Late G1: Duplication Plaque Assembly G1_Start->G1_Late Cdc31, Kar1 S_Phase S Phase: Insertion into Nuclear Envelope G1_Late->S_Phase Mps1, Mps2 G2_M G2/M: Side-by-Side SPBs S_Phase->G2_M Spc42, Spc29 Anaphase Anaphase: Bipolar Spindle Formation G2_M->Anaphase

Key stages and regulatory proteins of this compound duplication.

Conclusion

The genetic screens described in these application notes provide powerful and complementary approaches for the identification and characterization of novel this compound components. SGA analysis reveals functional relationships, GFP-fusion library screening provides direct visual evidence of localization, and phosphoproteomic analysis uncovers regulatory mechanisms. The integration of data from these different methodologies will lead to a more comprehensive understanding of this compound biology and its role in cell division, providing valuable insights for both basic research and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Creating Temperature-Sensitive Mutants of Spindle Pole Body Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spindle pole body (SPB) in yeast, the functional equivalent of the mammalian centrosome, is the primary microtubule-organizing center and is essential for chromosome segregation and cell cycle progression. Studying the function of essential this compound proteins presents a challenge, as their deletion is lethal. Temperature-sensitive (ts) mutants are invaluable tools to circumvent this lethality. These mutants function normally at a permissive temperature but lose function at a higher, restrictive temperature, allowing for conditional analysis of protein function.[1]

These application notes provide a comprehensive guide to creating and characterizing temperature-sensitive mutants of this compound proteins in yeast. The protocols outlined below cover mutagenesis strategies, screening for temperature sensitivity, and detailed phenotypic analysis. Additionally, alternative methods for conditional protein inactivation, such as the auxin-inducible degron system, are discussed.

Methods for Generating Temperature-Sensitive Mutants

There are two primary approaches to generating temperature-sensitive mutations: random mutagenesis and site-directed mutagenesis.

Random Mutagenesis using Error-Prone PCR

Error-prone PCR introduces random mutations into a gene of interest by reducing the fidelity of the DNA polymerase. This method is useful for creating a diverse library of mutants that can then be screened for a temperature-sensitive phenotype.[2][3][4][5]

Experimental Protocol: Error-Prone PCR

  • Template Preparation: Isolate the plasmid DNA containing the this compound gene of interest.

  • PCR Reaction Setup:

    • Template DNA: 10-100 ng

    • Forward Primer: 25 pmol

    • Reverse Primer: 25 pmol

    • 10x PCR Buffer (with MgCl2): 5 µl

    • MnCl2 (10 mM): 0-10 µl (titrate to optimize mutation rate)

    • dNTPs (10 mM each): 1 µl

    • Taq DNA Polymerase: 1-2.5 units

    • Nuclease-free water: to 50 µl

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 2 minutes

    • 30-35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (optimize for primers)

      • Extension: 72°C for 1 minute/kb of product length

    • Final Extension: 72°C for 5 minutes

  • Purification: Purify the PCR product using a commercial PCR purification kit.

  • Library Construction: Clone the library of mutagenized PCR products into a suitable yeast expression vector.

Site-Directed Mutagenesis

Site-directed mutagenesis allows for the introduction of specific mutations at defined locations within a gene. This is particularly useful when targeting conserved residues or regions predicted to be important for protein stability.

Experimental Protocol: Site-Directed Mutagenesis (using overlap extension PCR)

  • Primer Design: Design two pairs of complementary primers. The internal primers should contain the desired mutation and overlap with each other. The external primers should flank the region to be mutated.

  • First Round of PCR: Perform two separate PCR reactions:

    • Reaction A: External forward primer and internal reverse primer.

    • Reaction B: Internal forward primer and external reverse primer.

  • Purification: Purify the PCR products from both reactions.

  • Second Round of PCR: Use the purified products from the first round as a template for a second PCR reaction using only the external forward and reverse primers. The overlapping regions of the first-round products will anneal, allowing the polymerase to synthesize the full-length, mutated gene.

  • Cloning: Clone the final PCR product into an expression vector.

Screening for Temperature-Sensitive Mutants

After generating a library of mutants, the next step is to screen for those that exhibit a temperature-sensitive phenotype. Replica plating is a classical and effective method for this purpose.

Experimental Protocol: Replica Plating

  • Transformation: Transform the mutant library into a suitable yeast strain.

  • Plating: Plate the transformed cells on selective media and incubate at the permissive temperature (e.g., 25°C) until colonies form.

  • Replica Plating:

    • Gently press a sterile velvet cloth onto the surface of the master plate to pick up an imprint of the colonies.

    • Press the velvet onto two new selective plates. One plate will be incubated at the permissive temperature (25°C), and the other at the restrictive temperature (e.g., 37°C).

  • Identification of ts Mutants: After incubation, compare the growth on the two plates. Colonies that grow at 25°C but not at 37°C are potential temperature-sensitive mutants.

  • Confirmation: Streak the candidate colonies on fresh plates and re-test their growth at both temperatures to confirm the ts phenotype.

Characterization of this compound Temperature-Sensitive Mutants

Once identified, ts mutants should be thoroughly characterized to understand the effects of the mutation on cell physiology and this compound function.

Growth Curve Analysis

Experimental Protocol: Liquid Growth Curve

  • Inoculation: Inoculate single colonies of the wild-type and ts mutant strains into liquid media. Grow overnight at the permissive temperature.

  • Sub-culturing: Dilute the overnight cultures into fresh media to an OD600 of ~0.1.

  • Incubation: Incubate the cultures at both the permissive and restrictive temperatures.

  • OD Measurement: At regular intervals (e.g., every 2 hours), take samples and measure the OD600.

  • Plotting: Plot the OD600 values against time to generate growth curves.

Table 1: Quantitative Growth Analysis of spc110 ts Mutants

AlleleHighest Permissive Temperature (°C)
spc110-22035
spc110-22130
spc110-22433
spc110-22533
spc110-22630

Data adapted from a study on spc110 mutants, highlighting the varying temperature sensitivities of different alleles.[6]

Cell Cycle Analysis

Experimental Protocol: Flow Cytometry

  • Cell Culture: Grow wild-type and ts mutant cells at the permissive temperature to mid-log phase.

  • Temperature Shift: Shift half of each culture to the restrictive temperature for a defined period (e.g., 3-4 hours).

  • Fixation: Harvest cells and fix them in 70% ethanol.

  • RNAse Treatment: Treat the fixed cells with RNase A to remove RNA.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide or SYTOX Green.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. This will reveal the cell cycle distribution (G1, S, G2/M phases).

Table 2: Phenotypes of Characterized this compound Temperature-Sensitive Mutants

GeneMutant Allele(s)Phenotype at Restrictive TemperatureReference
KAR1kar1-Δ17Defective in this compound duplication, leading to cell cycle arrest with a single, enlarged this compound.[7]
SPC110spc110-220, -221, -224, -225, -226Defects in this compound integrity during mitosis, leading to spindle collapse.[8]
CDC31cdc31-1, cdc31-2Arrest in the G2/M phase with a failure in this compound duplication.[9][10]
PCP1various ts allelesDefective in localizing the γ-tubulin complex to the nuclear side of the this compound during mitosis.[2][3][4][5]
Immunofluorescence Microscopy

Experimental Protocol: Spindle and this compound Visualization

  • Cell Culture and Temperature Shift: Grow and shift cells as described for flow cytometry.

  • Fixation: Fix cells with formaldehyde.

  • Spheroplasting: Treat cells with zymolyase to digest the cell wall.

  • Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Antibody Staining:

    • Incubate with a primary antibody against tubulin (to visualize the spindle) and an this compound component.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • DNA Staining: Stain the nuclear DNA with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

Alternative Method: The Auxin-Inducible Degron (AID) System

An alternative to generating ts mutants is the use of a degron system. The auxin-inducible degron (AID) system allows for the rapid and specific degradation of a target protein upon the addition of the plant hormone auxin. This system requires the expression of the plant-specific F-box protein TIR1 and the fusion of an AID tag to the protein of interest.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_mutagenesis Mutagenesis cluster_screening Screening cluster_characterization Characterization random Random Mutagenesis (Error-Prone PCR) library Clone into Vector & Transform Yeast random->library sitedirected Site-Directed Mutagenesis sitedirected->library replica Replica Plating library->replica selection Select for ts Phenotype (Growth at 25°C, No Growth at 37°C) replica->selection growth Growth Curve Analysis selection->growth cellcycle Cell Cycle Analysis (Flow Cytometry) selection->cellcycle microscopy Immunofluorescence (Spindle/SPB Morphology) selection->microscopy

Caption: Workflow for creating and characterizing temperature-sensitive this compound mutants.

This compound Duplication Cycle

spb_duplication G1 G1 Phase (Single this compound) Satellite Satellite Formation G1->Satellite Cdc31p Bridge Bridge Formation Satellite->Bridge S_G2 S/G2 Phase (this compound Duplication) Bridge->S_G2 Spc42p, Spc29p M Mitosis (Spindle Formation) S_G2->M Spindle Pole Separation M->G1 Cytokinesis

Caption: Simplified diagram of the yeast Spindle Pole Body duplication cycle.

Spindle Assembly Checkpoint (SAC)

spindle_assembly_checkpoint Unattached_Kinetochore Unattached Kinetochore Mad2_active Mad2 (Active) Unattached_Kinetochore->Mad2_active Recruits & Activates Mad2_inactive Mad2 (Inactive) Mad2_inactive->Mad2_active APC_Cdc20 APC/C-Cdc20 Mad2_active->APC_Cdc20 Inhibits Anaphase Anaphase APC_Cdc20->Anaphase Promotes

Caption: The Spindle Assembly Checkpoint signaling pathway.

Mitotic Exit Network (MEN)

mitotic_exit_network SPB_in_bud This compound in Daughter Bud Tem1_GTP Tem1-GTP SPB_in_bud->Tem1_GTP Activates Cdc15 Cdc15 Tem1_GTP->Cdc15 Dbf2_Mob1 Dbf2-Mob1 Cdc15->Dbf2_Mob1 Cdc14 Cdc14 (Released) Dbf2_Mob1->Cdc14 Mitotic_Exit Mitotic Exit Cdc14->Mitotic_Exit

Caption: A simplified overview of the Mitotic Exit Network in budding yeast.

References

Application Notes and Protocols for Electron Microscopy of Spindle Pole Body (SPB) Ultrastructure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of Spindle Pole Body (SPB) ultrastructure using transmission electron microscopy (TEM). The this compound is the functional equivalent of the centrosome in yeast and other fungi, acting as the primary microtubule-organizing center. Its small size and complex, multilayered structure necessitate high-resolution imaging techniques like TEM for detailed analysis.

I. Application Notes

Electron microscopy of the this compound is critical for understanding its role in cell cycle regulation, spindle formation, and chromosome segregation. Detailed ultrastructural analysis allows for the precise localization of this compound components, the characterization of structural changes during the cell cycle, and the identification of defects in mutant strains. These insights are valuable for basic research into cell division and can inform the development of therapeutic agents that target mitosis.

Three-dimensional reconstruction from serial sections or electron tomography provides an even more detailed view of the this compound's complex architecture, revealing the spatial arrangement of its different plaques and their association with the nuclear envelope and microtubules.[1][2][3]

II. Quantitative Data on this compound Ultrastructure

The dimensions of the this compound can vary depending on the species, ploidy, and cell cycle stage. The following table summarizes key quantitative data for the well-studied budding yeast, Saccharomyces cerevisiae.

ParameterDimensionCondition/Cell Cycle StageReference
Height (Inner to Outer Plaque) ~150 nmConstant throughout the cell cycle[4][5]
Diameter (Haploid) 80 nmG1 Phase[4][5]
110 nmMitosis[4][5]
Bridge Length ~120 nm-[5]
Median Microtubule Length (Single this compound) ~150 nmUnbudded cells[6]
Median Microtubule Length (Duplicated, Unseparated SPBs) ~130 nm-[6]
Median Microtubule Length (Bipolar Spindle) ~300 nm-[6]
Median Microtubule Length (Late Anaphase) ~30 nmLate Anaphase[6]

III. Experimental Protocols

The following protocols are generalized from standard practices for preparing yeast cells for electron microscopy to study this compound ultrastructure. Optimization may be required for specific strains or experimental conditions.

Protocol 1: Conventional Chemical Fixation and Embedding

This protocol is suitable for general morphological analysis of the this compound.

1. Cell Harvesting and Fixation:

  • Grow yeast cells to the desired density in an appropriate medium.

  • Harvest cells by centrifugation.

  • Wash cells once with distilled water.

  • Fix cells in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 100 mM cacodylate buffer (pH 7.0) with 2 mM CaCl2 for 16-24 hours at 4°C. For a quicker fixation, a 20-minute incubation in 3.7% formaldehyde in 0.1 M potassium phosphate (pH 6.5) at room temperature can be used.

2. Cell Wall Digestion (Optional but recommended for better resin infiltration):

  • Wash the fixed cells three times with 0.1 M potassium phosphate buffer (pH 6.5).

  • Resuspend the cell pellet in 50 mM Tris-HCl (pH 7.5) containing 0.5% (v/v) β-mercaptoethanol and 0.15 mg/mL Zymolyase 20T.

  • Incubate for 1-2 hours at room temperature to digest the cell wall.

3. Post-fixation:

  • Wash the cells (or spheroplasts) with 200 mM cacodylate buffer (pH 7.0).

  • Post-fix in 1% osmium tetroxide in 100 mM cacodylate buffer (pH 7.0) for 2 hours at 4°C. This step enhances the contrast of membranes.

4. Dehydration:

  • Wash the cells in distilled water.

  • Dehydrate the sample through a graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each step.

5. Infiltration and Embedding:

  • Infiltrate the dehydrated sample with a mixture of propylene oxide and resin (e.g., Epon or Spurr's) at a 1:1 ratio for 1 hour.

  • Infiltrate with 100% resin for 1 hour, followed by a fresh change of 100% resin for overnight infiltration.

  • Place the infiltrated samples in embedding capsules with fresh resin and polymerize at 60°C for 48 hours.

6. Sectioning and Staining:

  • Trim the resin block to expose the cells.

  • Cut ultrathin sections (50-70 nm) using an ultramicrotome with a diamond knife.

  • Collect the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

Protocol 2: High-Pressure Freezing and Freeze Substitution

This method provides superior preservation of cellular ultrastructure by rapidly freezing the sample, thus avoiding chemical fixation artifacts.

1. High-Pressure Freezing:

  • Load yeast cells into a sample carrier (e.g., a brass planchette).

  • Rapidly freeze the sample using a high-pressure freezer.

2. Freeze Substitution:

  • Transfer the frozen sample under liquid nitrogen to a freeze-substitution cocktail (e.g., 1% osmium tetroxide, 0.1% uranyl acetate, and 5% water in acetone).

  • Incubate at -90°C for 24-48 hours, then slowly warm the sample to room temperature over 1-2 days.

3. Infiltration and Embedding:

  • Wash the sample with pure acetone.

  • Infiltrate with resin and polymerize as described in Protocol 1.

4. Sectioning and Staining:

  • Proceed with ultramicrotomy and staining as described in Protocol 1.

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a sample for electron microscopy of the this compound.

Electron_Microscopy_Workflow start Yeast Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest fixation Primary Fixation (e.g., Glutaraldehyde) harvest->fixation digestion Cell Wall Digestion (Optional) fixation->digestion postfix Post-fixation (Osmium Tetroxide) digestion->postfix dehydration Dehydration (Graded Ethanol/Acetone) postfix->dehydration infiltration Resin Infiltration dehydration->infiltration embedding Embedding & Polymerization infiltration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Staining (Uranyl Acetate & Lead Citrate) sectioning->staining imaging TEM Imaging staining->imaging

Caption: General workflow for sample preparation for this compound electron microscopy.

References

Application Notes and Protocols for Studying Spindle Pole Body (SPB) Components Using Fluorescent Protein Tags

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spindle Pole Body (SPB) is the microtubule-organizing center in yeast, functionally equivalent to the centrosome in animal cells. It plays a crucial role in the formation of the mitotic and meiotic spindles, ensuring accurate chromosome segregation. The use of fluorescent protein (FP) tags, such as Green Fluorescent Protein (GFP) and its spectral variants, has revolutionized the study of this compound components by enabling their visualization and dynamic analysis in living cells.[1] These genetically encoded tags allow for the investigation of protein localization, dynamics, and interactions with high spatial and temporal resolution.

These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescent protein tags to study this compound components in the budding yeast, Saccharomyces cerevisiae.

Data Presentation

Table 1: Properties of Commonly Used Fluorescent Proteins for this compound Tagging

While direct quantitative comparisons of fluorescent proteins fused specifically to this compound components are limited, the following table summarizes general brightness and photostability data for commonly used fluorescent proteins in yeast. These values can serve as a guide for selecting the appropriate tag for your experiments.

Fluorescent ProteinRelative Brightness (in vivo)Relative Photostability (in vivo)Emission Max (nm)Notes
EGFPModerateModerate509A widely used and well-characterized green fluorescent protein.
mCherryHighHigh610A bright and photostable red fluorescent protein, often preferred for its spectral separation from GFP.[2][3]
mRuby2Very HighModerate605One of the brightest red fluorescent proteins available.[3]
TagRFP-THighHigh584A bright and photostable orange-red fluorescent protein.[3]
mNeonGreenVery HighHigh517A very bright and photostable green-yellow fluorescent protein.

Note: Relative brightness and photostability can be influenced by the fusion partner and the specific intracellular environment. The data presented here are based on general comparisons in yeast and other model systems and may not directly reflect performance when fused to this compound components.[2][3]

Table 2: Stoichiometry of Core this compound Components in Saccharomyces cerevisiae

Understanding the copy number of this compound components is crucial for interpreting fluorescence intensity data and for building accurate structural models.

This compound ComponentEstimated Molecules per this compoundLocalization
Spc42~180-200Central Plaque
Spc110~90-100Central and Inner Plaque
Spc29~90-100Central Plaque
Cmd1 (Calmodulin)~90-100Central and Inner Plaque
Nud1~90-100Outer Plaque
Cnm67~90-100Outer Plaque
Spc97~40-50Inner and Outer Plaque
Spc98~40-50Inner and Outer Plaque
Tub4 (γ-tubulin)~40-50Inner and Outer Plaque

Data compiled from various studies on this compound composition and stoichiometry.[4][5][6][7][8]

Experimental Protocols

Protocol 1: C-terminal Fluorescent Protein Tagging of an this compound Component via Homologous Recombination

This protocol describes the endogenous tagging of a gene of interest (your favorite gene, YFG) at its C-terminus with a fluorescent protein (e.g., GFP) using a PCR-based strategy.[9][10][11][12]

Materials:

  • Yeast strain to be tagged

  • Plasmid containing the FP-tag and a selectable marker (e.g., pFA6a-GFP-KanMX6)

  • High-fidelity DNA polymerase

  • Forward and reverse primers specific for YFG

  • Lithium acetate (LiAc) solution (0.1 M, sterile)

  • Polyethylene glycol (PEG) solution (50% w/v, sterile)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Selective agar plates (e.g., YPD + G418)

Procedure:

  • Primer Design: Design forward and reverse primers for PCR amplification of the FP-marker cassette.

    • The forward primer should have ~40-50 nucleotides of homology to the C-terminal coding sequence of YFG (excluding the stop codon) followed by a sequence that anneals to the beginning of the FP tag on the template plasmid.

    • The reverse primer should have ~40-50 nucleotides of homology to the 3' untranslated region (UTR) immediately downstream of the YFG stop codon, followed by a sequence that anneals to the end of the selectable marker on the template plasmid.

  • PCR Amplification: Perform PCR using the designed primers and the template plasmid to amplify the FP-marker cassette. Purify the PCR product.

  • Yeast Transformation: a. Grow an overnight culture of the yeast strain in 5 mL of YPD medium. b. In the morning, dilute the culture to an OD600 of ~0.2 in 50 mL of YPD and grow to an OD600 of 0.6-0.8. c. Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 0.1 M LiAc. d. Incubate at 30°C for 30 minutes with gentle shaking. e. Prepare the transformation mix:

    • 240 µL 50% PEG
    • 36 µL 1 M LiAc
    • 25 µL single-stranded carrier DNA (10 mg/mL, boiled and cooled)
    • 1-5 µg of the purified PCR product
    • 50 µL of the yeast cell suspension f. Vortex the mixture and incubate at 30°C for 30 minutes. g. Heat shock at 42°C for 15-20 minutes. h. Pellet the cells, remove the supernatant, and resuspend in 200 µL of sterile water. i. Plate the entire cell suspension onto selective agar plates.

  • Selection and Verification: a. Incubate the plates at 30°C for 2-3 days until colonies appear. b. Streak individual colonies onto fresh selective plates for purification. c. Verify the correct integration of the FP-tag by colony PCR and confirm expression and localization by fluorescence microscopy.

Protocol 2: Live-Cell Imaging of Fluorescently Tagged this compound Components

This protocol outlines the general procedure for preparing and imaging live yeast cells expressing FP-tagged this compound components.[13][14][15][16][17]

Materials:

  • Yeast strain expressing the FP-tagged this compound protein

  • Synthetic complete (SC) or appropriate minimal media

  • Concanavalin A solution (1 mg/mL in water)

  • Glass-bottom imaging dishes or slides

  • Fluorescence microscope equipped with a high-sensitivity camera and appropriate filter sets

Procedure:

  • Cell Culture: a. Grow an overnight culture of the yeast strain in the appropriate liquid medium at 30°C. b. Dilute the culture to an OD600 of ~0.2 and grow to early-to-mid log phase (OD600 of 0.4-0.6).

  • Slide/Dish Preparation: a. Coat the glass surface of the imaging dish or slide with Concanavalin A solution and let it air dry. This will help to immobilize the cells.[16]

  • Mounting Cells for Imaging: a. Add a small volume (~5-10 µL) of the log-phase cell culture to the Concanavalin A-coated surface. b. Allow the cells to adhere for 5-10 minutes. c. Gently wash away non-adherent cells with fresh media. d. Add a final volume of fresh media to the dish for imaging.

  • Image Acquisition: a. Place the imaging dish on the microscope stage. Use an oil-immersion objective for high-resolution imaging. b. Locate the cells using brightfield or DIC optics. c. Switch to the appropriate fluorescence channel to visualize the FP-tagged this compound component. d. Adjust the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. e. For dynamic studies, acquire time-lapse images (Z-stacks may be necessary to capture the this compound, which is a small, diffraction-limited spot).[16]

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis of this compound Protein Dynamics

FRAP is used to measure the mobility and turnover of fluorescently tagged proteins within a specific cellular structure.[18][19][20][21][22]

Procedure:

  • Cell Preparation and Imaging Setup: a. Prepare and mount the yeast cells as described in Protocol 2. b. Use a confocal laser scanning microscope equipped for FRAP experiments.

  • FRAP Data Acquisition: a. Identify a cell with a clearly visible fluorescently tagged this compound. b. Acquire a few pre-bleach images of the entire cell at low laser power to establish the initial fluorescence intensity. c. Define a region of interest (ROI) that encompasses the this compound. d. Photobleach the ROI with a high-intensity laser pulse to quench the fluorescence. e. Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached molecules move into it.

  • Data Analysis: a. Measure the fluorescence intensity within the bleached ROI, a control region in the same cell, and the background over time. b. Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region. c. Plot the normalized fluorescence intensity in the bleached ROI over time to generate a recovery curve. d. From the recovery curve, determine the mobile fraction of the protein and the half-time of recovery (t½), which is inversely related to the protein's diffusion or exchange rate.

Protocol 4: Förster Resonance Energy Transfer (FRET) Microscopy to Study Protein Interactions at the this compound

FRET is a technique to measure the proximity between two fluorescently labeled molecules, providing evidence for direct protein-protein interactions in vivo.[23][24][25] This protocol describes the sensitized emission method.

Procedure:

  • Strain Construction and Preparation: a. Construct a yeast strain co-expressing two interacting this compound proteins of interest, one tagged with a donor FP (e.g., GFP) and the other with an acceptor FP (e.g., mCherry). b. As controls, construct strains expressing only the donor-tagged protein and only the acceptor-tagged protein. c. Prepare and mount the cells for imaging as described in Protocol 2.

  • Image Acquisition (Sensitized Emission): a. Acquire three images of the cells expressing both donor and acceptor: i. Donor Image: Excite with the donor excitation wavelength and detect with the donor emission filter. ii. Acceptor Image: Excite with the acceptor excitation wavelength and detect with the acceptor emission filter. iii. FRET Image: Excite with the donor excitation wavelength and detect with the acceptor emission filter. b. Acquire the same set of three images for the donor-only and acceptor-only control strains to determine bleed-through and cross-excitation correction factors.

  • FRET Data Analysis: a. Correct the raw FRET image for donor bleed-through (the portion of the donor's emission that is detected in the acceptor channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor's excitation wavelength).[26] b. Calculate the corrected FRET (or FRET efficiency) on a pixel-by-pixel basis. A positive corrected FRET signal indicates that the two tagged proteins are in close proximity (<10 nm).

Mandatory Visualizations

This compound Duplication Pathway in Saccharomyces cerevisiae

SPB_Duplication cluster_G1 G1 Phase cluster_S_G2_M S/G2/M Phases cluster_Anaphase Anaphase G1_Start Unduplicated this compound (Half-bridge present) Satellite_Formation Satellite Formation on cytoplasmic side of half-bridge G1_Start->Satellite_Formation Duplication_Plaque Duplication Plaque Assembly Satellite_Formation->Duplication_Plaque NE_Insertion Insertion into Nuclear Envelope Duplication_Plaque->NE_Insertion Side_by_Side Side-by-Side SPBs (Connected by full bridge) NE_Insertion->Side_by_Side Spindle_Formation Bipolar Spindle Formation Side_by_Side->Spindle_Formation Bridge_Elongation Bridge Elongation and Cleavage Spindle_Formation->Bridge_Elongation Bridge_Elongation->G1_Start Mitotic Exit

Caption: The this compound duplication cycle in Saccharomyces cerevisiae.[27][28][29]

Experimental Workflow for Fluorescent Tagging and Imaging

Experimental_Workflow Start Select this compound Component of Interest Primer_Design Design Primers for Homologous Recombination Start->Primer_Design PCR PCR Amplification of FP-Marker Cassette Primer_Design->PCR Transformation Yeast Transformation PCR->Transformation Selection Selection of Positive Transformants Transformation->Selection Verification Verification by PCR and Microscopy Selection->Verification Live_Imaging Live-Cell Imaging Verification->Live_Imaging FRAP FRAP Analysis (Protein Dynamics) Live_Imaging->FRAP FRET FRET Microscopy (Protein Interactions) Live_Imaging->FRET

Caption: General workflow for studying this compound components with FPs.

References

Application Notes and Protocols for the Quantitative Analysis of Spindle Pole Body (SPB) Protein Localization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in yeast and other fungi, serving as the primary microtubule-organizing center (MTOC).[1][2] The precise localization and abundance of proteins at the this compound are critical for its duplication and function in organizing the mitotic spindle, which ensures accurate chromosome segregation during cell division.[1][3] Dysregulation of this compound components can lead to genomic instability, a hallmark of cancer. Therefore, quantitative analysis of this compound protein localization is essential for understanding fundamental cell biology and for identifying potential targets for therapeutic intervention.

These application notes provide detailed protocols for the quantitative analysis of this compound protein localization in the budding yeast Saccharomyces cerevisiae, a powerful model organism for studying conserved cellular processes.[4] The protocols cover immunofluorescence microscopy for protein localization, super-resolution microscopy for high-resolution structural analysis, and advanced fluorescence techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer with Fluorescence Lifetime Imaging Microscopy (FRET-FLIM) to study protein dynamics and interactions.

Data Presentation: Quantitative Analysis of this compound Protein Abundance

The precise number of protein molecules at the this compound is tightly regulated and changes throughout the cell cycle. This quantitative information provides insights into the stoichiometry and assembly of this complex organelle.

This compound ProteinG1 Phase (molecules/SPB)Mitosis (molecules/SPB)Key FunctionReference
Spc42 ~3,500~6,000Central plaque component, core of the this compound crystal.[1]Donaldson & Kilmartin, 1996
Spc110 ~150~150Spacer protein connecting the central and inner plaques.[5]Kilmartin & Goh, 1996
Spc29 ~100~100Component of the central plaque, linking Spc42 and Spc110.[5][6]Elliott et al., 1999
Cmd1 (Calmodulin) ~150~150Binds to Spc110 and is essential for its function.[6]Geiser et al., 1993
Nud1 ~50~100Outer plaque component, involved in mitotic exit network.Gruneberg et al., 2000
Cnm67 ~100~100Outer plaque component, anchors cytoplasmic microtubules.Schaerer et al., 2001
Sfi1 ~130 (daughter this compound)~190 (mitotic SPBs)Bridge component, crucial for this compound duplication.Li et al., 2006
Cdc31 (Centrin) VariableVariableBinds to Sfi1 in the half-bridge, required for duplication.[7]Spang et al., 1993

Experimental Protocols

Protocol 1: Immunofluorescence Staining of this compound Proteins in S. cerevisiae

This protocol details the preparation and staining of yeast cells to visualize the subcellular localization of this compound proteins.

Materials:

  • Yeast culture grown to early-to-mid logarithmic phase (OD600 ≈ 0.4-0.6)

  • 37% formaldehyde solution

  • 1 M potassium phosphate buffer, pH 6.5

  • Spheroplasting buffer (1.2 M sorbitol, 50 mM KPO4 pH 7.5, 1 mM MgCl2)

  • Zymolyase 100T (2 mg/mL in spheroplasting buffer)

  • Poly-L-lysine coated slides or coverslips

  • -20°C Methanol and Acetone

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody specific to the this compound protein of interest

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Fixation:

    • To 10 ml of yeast culture, add 1.25 ml of 37% formaldehyde (final concentration 3.7%).

    • Incubate with gentle shaking for 45 minutes at room temperature.

  • Cell Wall Digestion:

    • Pellet the cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cells twice with 1 M potassium phosphate buffer, pH 6.5.

    • Resuspend the cell pellet in 1 ml of spheroplasting buffer.

    • Add 10 µl of Zymolyase 100T and incubate at 37°C for 15-30 minutes, or until spheroplasts are formed (monitor by microscopy).

  • Permeabilization and Staining:

    • Gently pellet the spheroplasts (1,000 x g for 3 minutes) and wash once with spheroplasting buffer.

    • Adhere the spheroplasts to poly-L-lysine coated slides for 20 minutes.

    • Immerse the slides in -20°C methanol for 6 minutes, followed by a 30-second immersion in -20°C acetone.[8]

    • Air dry the slides completely.

    • Wash the slides three times with PBS.

    • Block with blocking buffer for 30 minutes at room temperature.

    • Incubate with the primary antibody (diluted in blocking buffer) in a humid chamber for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the slides three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) in a dark, humid chamber for 1 hour at room temperature.

    • Wash the slides three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI (1 µg/ml in PBS) for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslip using an antifade mounting medium.

    • Image using a fluorescence microscope.

Protocol 2: Super-Resolution Microscopy of the this compound using Structured Illumination Microscopy (SIM)

SIM provides a two-fold increase in resolution compared to conventional fluorescence microscopy, enabling a more detailed view of the this compound structure.[9]

Sample Preparation:

  • Grow yeast strains expressing GFP-tagged this compound proteins to mid-log phase.

  • Fix the cells as described in the immunofluorescence protocol (Protocol 1, step 1).

  • For enhanced signal, perform immunofluorescence staining using a primary antibody against GFP and a secondary antibody conjugated to a bright, photostable fluorophore suitable for SIM.

  • Mount the sample in a refractive index-matched mounting medium.

Imaging:

  • Use a commercial or custom-built SIM microscope.

  • Acquire raw SIM images by illuminating the sample with a patterned light source at different orientations and phases.

  • Process the raw data using appropriate reconstruction algorithms to generate a super-resolved image.

Data Analysis:

  • Use image analysis software (e.g., Fiji/ImageJ, Imaris) to visualize and quantify the localization of the tagged protein within the this compound structure.

  • For higher precision, single-particle averaging can be applied to multiple this compound images to generate a high-resolution composite model.[9]

Protocol 3: Quantitative Analysis of Protein Dynamics at the this compound using FRAP

FRAP is used to measure the mobility and turnover of fluorescently-tagged proteins within the this compound.

Experimental Workflow:

  • Strain Preparation: Construct a yeast strain expressing the this compound protein of interest fused to a fluorescent protein (e.g., GFP).

  • Live-Cell Imaging:

    • Grow the yeast cells to the logarithmic phase.

    • Immobilize the cells on a glass-bottom dish coated with concanavalin A.

    • Use a confocal laser scanning microscope equipped for FRAP experiments.

  • FRAP Procedure:

    • Acquire several pre-bleach images of the this compound.

    • Use a high-intensity laser to photobleach the fluorescent signal specifically at the this compound.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence as unbleached proteins move into the bleached region.

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached region over time.

    • Correct for photobleaching during image acquisition by measuring the fluorescence intensity of a non-bleached control region.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½).

Signaling Pathways and Experimental Workflows

This compound Duplication Signaling Pathway

The duplication of the this compound is a highly regulated process that is tightly coupled to the cell cycle. The cyclin-dependent kinase (CDK) Cdk1 plays a central role in this regulation.

SPB_Duplication_Pathway cluster_G1 G1 Phase cluster_S S/G2 Phase cluster_M M Phase Satellite_Formation Satellite Formation Duplication_Plaque Duplication Plaque Assembly Satellite_Formation->Duplication_Plaque NE_Insertion Nuclear Envelope Insertion Duplication_Plaque->NE_Insertion Cdk1_high High Cdk1 activity Bridge_Severance Bridge Severance Spindle_Formation Bipolar Spindle Formation Bridge_Severance->Spindle_Formation Cdk1_low Low Cdk1 activity Cdk1_low->Satellite_Formation allows Cdk1_high->Bridge_Severance triggers

Caption: Cell cycle regulation of this compound duplication by Cdk1 kinase.

Experimental Workflow for Quantitative this compound Protein Localization

This workflow outlines the key steps for a comprehensive quantitative analysis of an this compound protein.

Exp_Workflow Strain_Construction Yeast Strain Construction (e.g., GFP-tagging) Microscopy Microscopy Strain_Construction->Microscopy Confocal Confocal Microscopy Microscopy->Confocal Super_Res Super-Resolution (SIM/STED) Microscopy->Super_Res Live_Cell Live-Cell Imaging (FRAP/FRET) Microscopy->Live_Cell Image_Analysis Image Analysis & Quantification Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation Confocal->Image_Analysis Super_Res->Image_Analysis Live_Cell->Image_Analysis

Caption: Workflow for quantitative analysis of this compound protein localization.

Logical Relationship for FRET-FLIM Analysis of Protein Interactions

FRET-FLIM can be used to determine if two this compound proteins directly interact. This diagram illustrates the principle.

FRET_Principle cluster_no_interaction No Interaction cluster_interaction Interaction (<10 nm) Donor_NoFRET Donor (CFP) Fluorescence Lifetime: τ_D Acceptor_NoFRET Acceptor (YFP) Donor_FRET Donor (CFP) Fluorescence Lifetime: τ_DA (shorter) Acceptor_FRET Acceptor (YFP) Emits light Donor_FRET->Acceptor_FRET FRET Excitation Excitation Light Excitation->Donor_NoFRET Excitation->Donor_FRET

Caption: Principle of FRET-FLIM for detecting protein-protein interactions.

Conclusion

The quantitative analysis of this compound protein localization provides critical insights into the molecular mechanisms governing cell division. The protocols and workflows presented here offer a comprehensive guide for researchers to investigate the composition, dynamics, and regulation of the yeast this compound. These approaches can be adapted to study other complex cellular structures and are valuable for basic research and drug discovery programs targeting cell proliferation.

References

Application Notes and Protocols for Measuring Spindle Pole Body (SPB) Microtubule Nucleation Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spindle Pole Body (SPB) in yeast, the functional equivalent of the centrosome in animal cells, is the primary microtubule-organizing center (MTOC) responsible for the nucleation and organization of microtubules (MTs) that form the mitotic spindle.[1] The accurate measurement of this compound microtubule nucleation activity is crucial for understanding the mechanisms of cell division, the efficacy of anti-mitotic drugs, and the consequences of mutations in key regulatory proteins. These application notes provide detailed protocols for assays designed to quantify and analyze this compound-mediated microtubule nucleation.

Key Concepts and Signaling Pathways

Microtubule nucleation at the this compound is a highly regulated process orchestrated by the γ-tubulin ring complex (γ-TuRC) and its associated proteins. The γ-TuRC acts as a template for the assembly of α/β-tubulin dimers into a new microtubule. In budding yeast, the γ-tubulin complex is anchored to the inner and outer plaques of the this compound by the proteins Spc110p and Spc72p, respectively, facilitating the nucleation of nuclear and cytoplasmic microtubules.[2] The activity of the γ-TuRC is further modulated by various regulatory factors, including Mzt1, which stabilizes the complex, and the CM1 domain-containing protein Mto1, which recruits the γ-TuRC to MTOCs and participates in its activation.[3]

Below is a diagram illustrating the core signaling pathway for microtubule nucleation at the this compound.

SPB_Nucleation_Pathway cluster_this compound Spindle Pole Body (this compound) cluster_Cytoplasm Cytoplasm Spc110 Spc110p/Spc72p gamma_TuSC γ-Tubulin Small Complex (γ-TuSC) Spc110->gamma_TuSC recruits gamma_TuRC γ-Tubulin Ring Complex (γ-TuRC) gamma_TuSC->gamma_TuRC assembles into Tubulin α/β-Tubulin Dimers gamma_TuRC->Tubulin Mzt1 Mzt1 Mzt1->gamma_TuSC stabilizes Mto1 Mto1 Mto1->gamma_TuSC recruits & activates Microtubule Newly Nucleated Microtubule Tubulin->Microtubule polymerize onto γ-TuRC template

Core signaling pathway for this compound-mediated microtubule nucleation.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound microtubule nucleation, providing a baseline for experimental design and interpretation.

ParameterOrganismValueReference(s)
Maximum Microtubules Nucleated per this compoundS. pombe (fission yeast)23 ± 6[4]
Minimum Microtubules per this compound (spindle breakdown)S. pombe (fission yeast)4 ± 1
Cellular αβ-tubulin ConcentrationS. pombe (fission yeast)~5 µM[4]
In vitro γ-TuRC Concentration for NucleationD. melanogaster embryos2 nM (with 30 nM Augmin)[5]
In vitro Tubulin Concentration for NucleationPorcine brain> 7.5 µM (γ-TuRC mediated)[6]

Experimental Protocols

Assay 1: In Vitro Microtubule Nucleation with Purified SPBs

This assay directly measures the microtubule nucleation capacity of isolated SPBs in a controlled, cell-free environment.

Workflow Diagram:

InVitro_SPB_Nucleation_Workflow A Yeast Cell Culture (TAP-tagged this compound component) B Cell Lysis & Lysate Clarification A->B C TAP-tag Affinity Purification of SPBs B->C D Velocity Sedimentation (Sucrose Gradient) C->D E Isolated & Purified SPBs D->E F In Vitro Nucleation Reaction (Tubulin, GTP, Buffer) E->F G Fixation & Imaging (Immunofluorescence or EM) F->G H Quantification of Nucleated Microtubules G->H

Workflow for the in vitro this compound microtubule nucleation assay.

Detailed Methodology:

Part 1: Purification of Spindle Pole Bodies

This protocol is adapted from methods for purifying fluorescently labeled SPBs from Saccharomyces cerevisiae.

  • Cell Growth and Lysis:

    • Grow a 2-liter culture of yeast cells expressing a TAP-tagged this compound component (e.g., Spc110-TAP) to mid-log phase (OD600 ≈ 0.8).

    • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with cold sterile water.

    • Resuspend the pellet in lysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KOAc, 2 mM MgCl2, 1 mM DTT, protease inhibitors) and lyse the cells using a bead beater or cryo-grinding.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Affinity Purification:

    • Incubate the cleared lysate with IgG-coupled magnetic beads for 2 hours at 4°C with gentle rotation to capture the TAP-tagged SPBs.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the SPBs from the beads by TEV protease cleavage overnight at 4°C.

  • Velocity Sedimentation:

    • Layer the eluted SPBs onto a 10-40% sucrose gradient.

    • Centrifuge at 100,000 x g for 3 hours at 4°C.

    • Fractionate the gradient and identify fractions containing SPBs by Western blotting for this compound components (e.g., Spc110, Spc97).

Part 2: In Vitro Nucleation Reaction

  • Adsorb the purified SPBs onto a coverslip.

  • Prepare the nucleation buffer: BRB80 (80 mM PIPES-KOH, pH 6.8, 1 mM MgCl2, 1 mM EGTA) supplemented with 1 mM GTP.

  • Add purified tubulin (e.g., 10-20 µM) to the nucleation buffer. For visualization, a fraction of the tubulin can be fluorescently labeled (e.g., rhodamine-tubulin).

  • Incubate the this compound-coated coverslip with the tubulin-containing nucleation buffer at 30°C for 5-15 minutes.

  • Fix the reaction by adding 1% glutaraldehyde in BRB80.

  • Image the coverslip using fluorescence microscopy to visualize the microtubules nucleated from the SPBs.

  • Quantify the number and length of microtubules originating from each this compound.

Assay 2: Microtubule Nucleation in Permeabilized Yeast Cells

This assay allows for the study of this compound nucleation in a more physiological context, where the SPBs remain in their native cellular environment.

Detailed Methodology:

  • Cell Preparation and Permeabilization:

    • Grow yeast cells to early-log phase. For cell cycle-specific studies, use appropriate cell cycle synchronization methods.

    • Harvest cells and wash with a suitable buffer (e.g., PEM: 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgSO4).

    • Digest the cell wall using zymolyase in a sorbitol-containing buffer to generate spheroplasts.

    • Gently wash the spheroplasts and permeabilize the plasma membrane with a mild detergent (e.g., 0.1% Triton X-100) or by a freeze-thaw cycle in a glycerol-containing buffer.

  • Nucleation Reaction:

    • Incubate the permeabilized cells with nucleation buffer (BRB80 with 1 mM GTP) containing purified, fluorescently labeled tubulin (10-20 µM).

    • Incubate at 30°C for 5-10 minutes to allow for microtubule nucleation and growth from the SPBs.

  • Immunofluorescence and Imaging:

    • Fix the cells with 3.7% formaldehyde.

    • Wash the cells and adhere them to poly-L-lysine coated slides.

    • Perform immunofluorescence staining using a primary antibody against an this compound component (e.g., anti-Sad1 for S. pombe) and a secondary antibody conjugated to a different fluorophore than the labeled tubulin.

    • Image the cells using multi-channel fluorescence microscopy to co-localize the SPBs and the newly nucleated microtubules.

    • Quantify the number of microtubules emanating from each this compound.

Troubleshooting and Considerations

  • Low Nucleation Activity: Ensure the purity and activity of the tubulin and the integrity of the purified SPBs. Optimize the concentration of tubulin and GTP.

  • High Background Nucleation: Use tubulin concentrations below the critical concentration for spontaneous polymerization. Include a control reaction without SPBs.

  • Cell Lysis and Permeabilization: The extent of cell wall digestion and membrane permeabilization is critical. Over-digestion can damage cellular structures, while under-digestion will prevent the entry of tubulin.

  • Antibody Specificity: Validate the specificity of antibodies used for immunofluorescence to ensure accurate identification of SPBs.

These protocols provide a robust framework for the investigation of this compound microtubule nucleation activity. By combining these in vitro and in situ assays, researchers can gain detailed insights into the molecular mechanisms governing spindle formation and identify potential targets for therapeutic intervention.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Spangled Pole Body (SPB) Immunofluorescence Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spindle Pole Body (SPB) immunofluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the immunofluorescent staining of SPBs in budding yeast, Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: I am not getting any signal from my this compound protein stain. What are the likely causes?

A1: A lack of signal is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary areas to troubleshoot:

  • Antibody Issues:

    • Primary Antibody Incompatibility: Ensure your primary antibody is validated for immunofluorescence (IF) in yeast. Not all antibodies that work for Western blotting will be effective in recognizing the native protein conformation in fixed cells.

    • Incorrect Dilution: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution.[1][2]

    • Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can degrade the antibody.[2]

    • Primary and Secondary Antibody Mismatch: The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).

  • Protocol Steps:

    • Insufficient Fixation: The target protein may not be adequately cross-linked and could be washing away. Ensure the formaldehyde solution is fresh and the fixation time is appropriate for your target.

    • Incomplete Spheroplasting: The yeast cell wall is a significant barrier to antibodies. Incomplete digestion with zymolyase or lyticase will prevent antibody penetration. Monitor spheroplast formation under a microscope.

    • Over-fixation/Epitope Masking: Excessive cross-linking with formaldehyde can mask the epitope your antibody is supposed to recognize. An antigen retrieval step might be necessary, or you could try a shorter fixation time.

Q2: My images have very high background fluorescence. How can I reduce it?

A2: High background can obscure your specific this compound signal. Consider the following troubleshooting steps:

  • Antibody Concentrations:

    • Primary or Secondary Antibody Concentration Too High: High antibody concentrations can lead to non-specific binding. Try reducing the concentration of both your primary and secondary antibodies.[1]

    • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the cell. Include a control where you omit the primary antibody to check for this.

  • Blocking and Washing:

    • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin - BSA or normal goat serum) and that the incubation time is sufficient.

    • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background. Increase the number and duration of your wash steps.

  • Sample Preparation:

    • Incomplete Cell Wall Removal: Remnants of the cell wall can be autofluorescent. Ensure complete spheroplasting.

    • Cell Debris: Excessive cell lysis or debris on the slide can contribute to background. Ensure gentle handling of cells after spheroplasting.

Q3: I see a signal, but it's diffuse throughout the cytoplasm and not localized to the this compound. What could be the problem?

A3: Diffuse signal suggests that the antibody is binding non-specifically or that the protein is not properly localized.

  • Antibody Specificity:

    • Non-Specific Primary Antibody: The primary antibody may be cross-reacting with other cellular components. Validate your antibody's specificity using a yeast strain where the target protein is deleted or tagged with a fluorescent protein for co-localization.

  • Fixation Issues:

    • Suboptimal Fixation: The fixation method may not be preserving the native localization of the protein. Different fixation methods (e.g., formaldehyde vs. methanol/acetone) can impact protein localization. You may need to optimize your fixation protocol.

  • Biological Factors:

    • Protein Overexpression: If you are overexpressing your protein of interest, it may mislocalize and accumulate in the cytoplasm.

    • Cell Cycle Stage: The localization of some this compound components can change depending on the cell cycle stage. Ensure you are observing cells at the appropriate stage.

Troubleshooting Guides

Problem 1: Weak or No this compound Signal
Possible Cause Recommended Solution
Primary antibody concentration is too low. Perform a titration of your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
Secondary antibody is not working. Ensure the secondary antibody is specific to the primary antibody's host species. Test the secondary antibody with a control primary antibody known to work.
Fixation is insufficient or excessive. Optimize fixation time. For formaldehyde, try a range from 15 to 60 minutes. Over-fixation can mask epitopes.
Spheroplasting is incomplete. Verify spheroplasting by observing a sample of cells under a phase-contrast microscope. Spheroplasts will appear as dark spheres, while intact cells will be refractile. Adjust zymolyase/lyticase concentration or incubation time as needed.
Incorrect filter sets on the microscope. Ensure you are using the correct excitation and emission filters for the fluorophore on your secondary antibody.
Problem 2: High Background
Possible Cause Recommended Solution
Primary or secondary antibody concentration is too high. Reduce the concentration of the antibody causing the high background. A titration experiment is recommended.
Insufficient blocking. Increase the blocking time (e.g., from 30 minutes to 1 hour) or try a different blocking agent (e.g., 5% non-fat dry milk in PBS).
Inadequate washing. Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
Autofluorescence of the cell wall. Ensure complete spheroplasting. If autofluorescence persists, you can try treating the cells with sodium borohydride after fixation.[3]
Secondary antibody is binding non-specifically. Run a control with only the secondary antibody. If you see a signal, your secondary antibody is cross-reacting. Try a pre-adsorbed secondary antibody.
Problem 3: Difficulty Resolving Duplicated SPBs
Possible Cause Recommended Solution
Poor resolution of the microscope. Use a high-resolution objective (e.g., 100x oil immersion) and ensure the microscope is properly aligned. Confocal or super-resolution microscopy may be necessary to resolve closely spaced SPBs.
Cells are not in the correct cell cycle stage. Synchronize your cell culture to enrich for cells in mitosis when SPBs are duplicated and separated.
Diffuse antibody signal. Optimize your staining protocol to achieve a crisp, punctate signal. This may involve adjusting antibody concentrations and fixation conditions.

Experimental Protocols

Standard Immunofluorescence Protocol for Budding Yeast SPBs

This protocol is a general guideline and may require optimization for specific antibodies and yeast strains.

  • Cell Growth and Fixation:

    • Grow yeast cells in 10 mL of appropriate media to an OD600 of 0.4-0.6.

    • Add 1.1 mL of 37% formaldehyde (final concentration 3.7%) and incubate for 45 minutes at room temperature with gentle shaking.

    • Pellet cells by centrifugation at 3,000 x g for 3 minutes.

    • Wash twice with 10 mL of 100 mM potassium phosphate, pH 7.5.

  • Spheroplasting:

    • Resuspend the cell pellet in 1 mL of spheroplasting buffer (100 mM potassium phosphate, pH 7.5, 1.2 M sorbitol).

    • Add 10-20 µL of 1 M DTT and 10-20 µL of zymolyase (10 mg/mL stock in 10 mM sodium phosphate, pH 7.5). The exact amount of zymolyase should be optimized for your yeast strain.

    • Incubate at 30°C for 30-60 minutes with gentle agitation. Monitor spheroplast formation.

    • Gently pellet spheroplasts at 1,000 x g for 3 minutes.

    • Wash once with 1 mL of spheroplasting buffer.

  • Permeabilization and Blocking:

    • Resuspend spheroplasts in 500 µL of PBS containing 0.1% Triton X-100 and incubate for 5 minutes at room temperature.

    • Pellet and resuspend in 500 µL of blocking buffer (PBS with 1% BSA).

    • Incubate for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Pellet spheroplasts and resuspend in 100-200 µL of blocking buffer containing the primary antibody at its optimal dilution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with 1 mL of blocking buffer.

    • Resuspend in 100-200 µL of blocking buffer containing the fluorophore-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash three times with 1 mL of blocking buffer.

  • Mounting and Imaging:

    • Resuspend the final pellet in a small volume (20-50 µL) of mounting medium containing DAPI.

    • Spot onto a microscope slide and cover with a coverslip.

    • Seal the coverslip with nail polish.

    • Image using a fluorescence microscope.

Methanol/Acetone Fixation Protocol

This alternative fixation method can sometimes improve antibody binding to certain epitopes.

  • Cell Growth and Harvest:

    • Grow and harvest cells as described in the standard protocol.

  • Fixation:

    • Resuspend the cell pellet in ice-cold methanol and incubate for 10 minutes at -20°C.

    • Pellet cells and resuspend in ice-cold acetone for 1 minute at -20°C.

  • Rehydration and Staining:

    • Pellet cells and rehydrate in PBS.

    • Proceed with the blocking and antibody incubation steps as described in the standard protocol.

Data Presentation

Table 1: Recommended Starting Dilutions for Common this compound Antibodies
Target Protein Antibody Type Host Species Recommended Starting Dilution (IF) Vendor (Example)
Spc42PolyclonalRabbit1:500 - 1:2000In-house or custom
Spc110PolyclonalRabbit1:1000 - 1:5000In-house or custom
Tub4 (γ-tubulin)MonoclonalMouse1:200 - 1:1000Commercially available
Spc98PolyclonalRabbit1:500 - 1:2000In-house or custom
Spc97PolyclonalRabbit1:500 - 1:2000In-house or custom
Cnm67PolyclonalRabbit1:1000 - 1:3000In-house or custom
Nud1PolyclonalRabbit1:500 - 1:1500In-house or custom

Note: Optimal dilutions must be determined empirically for each antibody lot and experimental setup.

Table 2: Quantitative Parameters for this compound Immunofluorescence
Parameter Typical Value/Range Notes
Formaldehyde Fixation Time 15 - 60 minutesEpitope sensitivity can vary. Shorter times may be better for some antibodies.
Zymolyase Concentration 0.1 - 0.5 mg/mLStrain-dependent. W303 strains may require more aggressive digestion than S288C derivatives.
Inter-SPB Distance (Metaphase) ~1.5 µmMeasured as the distance between the centers of the two this compound signals.
Inter-SPB Distance (Anaphase) 5 - 10 µmIncreases as the spindle elongates.

Visualizations

Experimental Workflow

G This compound Immunofluorescence Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A Yeast Culture Growth (OD600 0.4-0.6) B Fixation (e.g., Formaldehyde) A->B C Spheroplasting (Zymolyase/Lyticase) B->C D Permeabilization (e.g., Triton X-100) C->D E Blocking (e.g., BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Mounting with DAPI G->H I Fluorescence Microscopy H->I

A simplified workflow for this compound immunofluorescence experiments.

Troubleshooting Logic

G Troubleshooting Failed this compound IF Start Experiment Failed NoSignal No Signal Start->NoSignal HighBg High Background Start->HighBg Diffuse Diffuse Signal Start->Diffuse AbDilution Check Antibody Dilution & Validity NoSignal->AbDilution Fixation Optimize Fixation NoSignal->Fixation Spheroplasting Verify Spheroplasting NoSignal->Spheroplasting HighBg->Spheroplasting BlockingWashing Improve Blocking & Washing HighBg->BlockingWashing AbConcentration Reduce Antibody Concentration HighBg->AbConcentration Diffuse->Fixation AbSpecificity Validate Antibody Specificity Diffuse->AbSpecificity MEN_Pathway Simplified Mitotic Exit Network (MEN) Pathway cluster_this compound Spindle Pole Body (this compound) Tem1 Tem1-GTP Cdc15 Cdc15 Tem1->Cdc15 recruits Dbf2_Mob1 Dbf2-Mob1 Cdc15->Dbf2_Mob1 activates Cdc14 Cdc14 (Phosphatase) Released from Nucleolus Dbf2_Mob1->Cdc14 activates Nud1 Nud1 (Scaffold) Nud1->Tem1 Nud1->Cdc15 MitoticExit Mitotic Exit Cdc14->MitoticExit triggers RAM_Pathway Simplified RAM Pathway cluster_ram RAM Network Kinases Kic1 Kic1 Mob2_Cbk1 Mob2-Cbk1 Kic1->Mob2_Cbk1 Tao3 Tao3 Tao3->Mob2_Cbk1 Hym1 Hym1 Hym1->Mob2_Cbk1 Ace2 Ace2 (Transcription Factor) in Daughter Nucleus Mob2_Cbk1->Ace2 phosphorylates CellSeparation Cell Separation & Morphogenesis Ace2->CellSeparation regulates genes for

References

Technical Support Center: Optimizing Fixation for Spindle Pole Body Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fixation of yeast, specifically for the ultrastructural analysis of the spindle pole body (SPB) by electron microscopy.

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for preserving the ultrastructure of yeast spindle pole bodies?

A1: For optimal preservation of the fine ultrastructural details of yeast cells and their organelles, such as the spindle pole body, high-pressure freezing (HPF) followed by freeze-substitution (FS) is the recommended method.[1] This approach rapidly freezes the sample, preventing the formation of ice crystals that can damage cellular structures.[2][3] HPF effectively circumvents many of the artifacts associated with traditional chemical fixation methods, such as cellular swelling or protein-protein linking, and preserves the sample in a more native state.[2] The yeast cell wall poses a significant barrier to the infiltration of chemical fixatives, and methods that require enzymatic digestion of this wall can introduce their own artifacts.[1][4] HPF overcomes this issue by fixing the entire cell almost instantly.[2]

Q2: What are the main differences between high-pressure freezing/freeze-substitution (HPF/FS) and conventional chemical fixation for yeast?

A2: The primary difference lies in the initial fixation step. HPF is a cryofixation technique that uses high pressure to vitrify the sample, freezing it without the formation of damaging ice crystals.[2] Chemical fixation, on the other hand, relies on cross-linking agents like glutaraldehyde to preserve the cellular structure at room temperature, a process that can be slow and may introduce artifacts. For yeast, the cell wall hinders the penetration of these chemical fixatives, often necessitating enzymatic removal of the wall, which can alter the cell's morphology.[1][4] HPF/FS avoids this by preserving the intact cell.[5] Consequently, HPF/FS generally provides superior ultrastructural preservation compared to chemical fixation for yeast.[1]

Q3: Can I use chemical fixation for localizing proteins on the spindle pole body with immunogold labeling?

A3: While HPF/FS is often preferred for immunolabeling due to better antigen preservation, chemical fixation can also be used. The choice of fixative is critical. A combination of a low concentration of glutaraldehyde (e.g., 0.1-0.5%) with paraformaldehyde in the freeze-substitution cocktail after high-pressure freezing can preserve antigenicity for immunolabeling. It's a balance between preserving ultrastructure and maintaining the antigenicity of the protein of interest.

Troubleshooting Guide

Issue 1: Poor Ultrastructural Preservation - Distorted or "Ripped Out" Organelles

  • Question: My electron micrographs show cells with organelles that appear distorted, with empty spaces and a "ripped out" appearance. What could be the cause?

  • Answer: This is a classic sign of ice crystal damage . During freezing, if the cooling rate is not fast enough, water within the cell forms ice crystals that physically damage and displace cellular structures.[3] While high-pressure freezing is designed to prevent this, improper sample loading, using a specimen carrier that is too thick, or a suboptimal yeast paste consistency can lead to inadequate freezing.

    • Solution:

      • Ensure the yeast cell paste is dense and well-packed into the specimen carrier to eliminate excess extracellular water.

      • Use the appropriate specimen carrier depth for your sample; for yeast, a 100 µm deep cup is often used.

      • Consider mixing the yeast with a cryoprotectant like 20% dextran to improve freezing quality.

Issue 2: Low Contrast of Membranes and Spindle Pole Body

  • Question: The membranes in my yeast cells, including the nuclear envelope where the this compound is embedded, have very low contrast, making them difficult to visualize. How can I improve this?

  • Answer: Poor membrane contrast is often due to insufficient heavy metal staining during freeze-substitution or post-staining. The lipids in membranes are not well-preserved or stained.

    • Solution:

      • Optimize the freeze-substitution cocktail: A standard cocktail for good membrane and this compound contrast is 2% osmium tetroxide (OsO₄) plus 0.1% uranyl acetate in acetone.[6] Osmium tetroxide fixes and stains lipids, enhancing membrane contrast.

      • Incorporate tannic acid: The addition of 0.1% tannic acid to the initial freeze-substitution step can also enhance membrane staining.[6]

      • Post-staining: Ensure that the ultrathin sections are adequately post-stained with uranyl acetate and lead citrate to further enhance the contrast of all cellular structures.

Issue 3: Holes or Empty Patches in the Sections

  • Question: My final resin block has holes in the sections when viewed under the microscope. What causes this?

  • Answer: Holes in sections are typically caused by either incomplete resin infiltration or incomplete polymerization .[7]

    • Solution:

      • Incomplete Infiltration: This can happen if the dehydration steps before resin infiltration are insufficient, leaving residual water in the sample.[7] Ensure that the freeze-substitution solvent (e.g., acetone) is anhydrous and that the rinsing steps are thorough. The infiltration steps with the resin should be gradual and long enough to allow full penetration into the dense yeast cytoplasm.

      • Incomplete Polymerization: Moisture in the resin or tissue can inhibit complete polymerization.[7] Use fresh, anhydrous resin components. Also, some acrylic resins are sensitive to oxygen and must be polymerized in an oxygen-free environment (e.g., in gelatin capsules).[7]

Issue 4: Shrinkage Artifacts

  • Question: The cytoplasm appears shrunken, and there are artificial gaps between cellular components. What could be the cause?

  • Answer: Shrinkage is a common artifact that can be introduced during dehydration and resin embedding.[8] The choice of fixative and embedding resin can significantly influence the degree of shrinkage.[8]

    • Solution:

      • While some shrinkage is inevitable, using a well-established HPF/FS protocol generally minimizes these artifacts compared to chemical fixation at room temperature.

      • Ensure a gradual transition between the freeze-substitution solvent and the resin by using intermediate concentrations (e.g., 30%, 50%, 70% resin in acetone).

      • The choice of resin can also play a role. Epon resins are known to provide good structural stability.

Quantitative Data Summary

The following tables summarize typical reagent concentrations and incubation parameters for high-pressure freezing and freeze-substitution protocols tailored for yeast.

Table 1: Freeze-Substitution Cocktails for Different Optimization Goals

GoalFixative 1Concentration 1Fixative 2Concentration 2Solvent
Best Overall Contrast Osmium Tetroxide (OsO₄)2%Uranyl Acetate0.1%Acetone
Enhanced Membrane Staining Tannic Acid0.1%Glutaraldehyde0.5%Acetone
Immunolabeling (Antigenicity) Glutaraldehyde0.25%Uranyl Acetate0.1%Acetone

Table 2: Typical Freeze-Substitution and Infiltration Protocol Timeline

StepTemperatureDurationNotes
Freeze-Substitution (FS) -80°C to -90°C3 daysIn FS cocktail (e.g., 2% OsO₄ + 0.1% UA in acetone).
Warming Step 1 -20°C2 hoursGradual warming is crucial.
Warming Step 2 4°C2 hours
Warming Step 3 Room Temperature1 hour
Rinse Room Temperature3 x 10 minutesRinse with 100% anhydrous acetone.
Resin Infiltration 1 Room Temperature4 hours30% Epon/Araldite in acetone.
Resin Infiltration 2 Room Temperature4 hours50% Epon/Araldite in acetone.
Resin Infiltration 3 Room Temperature4 hours70% Epon/Araldite in acetone.
Resin Infiltration 4 Room TemperatureOvernight100% Epon/Araldite.
Polymerization 60°C24-48 hoursIn an oven.

Experimental Protocols

Protocol 1: High-Pressure Freezing of Yeast Cells

  • Cell Culture: Grow yeast (Saccharomyces cerevisiae) in a suitable medium (e.g., YEPD) to the mid-log phase.

  • Harvesting: Concentrate the cells by gentle centrifugation to form a thick paste.

  • Loading: Load the yeast paste into a 100 µm deep specimen carrier (planchette). Ensure there is no excess liquid.

  • Freezing: Immediately freeze the sample using a high-pressure freezer (e.g., Leica EM ICE). The machine will apply approximately 2100 bar of pressure while simultaneously jet-freezing the sample with liquid nitrogen.[2]

  • Storage: Transfer the frozen sample under liquid nitrogen to a storage container for subsequent freeze-substitution.

Protocol 2: Freeze-Substitution and Resin Embedding

This protocol is optimized for excellent morphological preservation.[6]

  • Preparation: Prepare a freeze-substitution cocktail of 2% osmium tetroxide and 0.1% uranyl acetate in anhydrous acetone. Aliquot into cryovials and pre-cool to -80°C.

  • Substitution: Transfer the frozen samples from the high-pressure freezer into the cryovials containing the frozen substitution medium under liquid nitrogen. Place the vials in an automatic freeze-substitution unit (e.g., Leica EM AFS2) set to -80°C.

  • Substitution Program:

    • Hold at -80°C for approximately 3 days.

    • Warm to -20°C and hold for 2 hours.

    • Warm to 4°C and hold for 2 hours.

    • Warm to room temperature and hold for 1 hour.

  • Rinsing: Remove the substitution cocktail and rinse the samples three times with anhydrous acetone at room temperature.

  • Infiltration:

    • Infiltrate with 30% Epon/Araldite resin in acetone for 4 hours.

    • Infiltrate with 50% Epon/Araldite resin in acetone for 4 hours.

    • Infiltrate with 70% Epon/Araldite resin in acetone for 4 hours.

    • Infiltrate with 100% resin overnight.

    • Change to fresh 100% resin for at least 2 hours.

  • Embedding and Polymerization: Transfer the samples to embedding molds (e.g., BEEM capsules), fill with fresh resin, and polymerize in an oven at 60°C for 24-48 hours.

Visualizations

G cluster_prep Sample Preparation cluster_hpf High-Pressure Freezing cluster_fs Freeze-Substitution & Embedding Culture Yeast Culture (Mid-log phase) Harvest Harvest Cells (Centrifuge to paste) Culture->Harvest Load Load Paste into Specimen Carrier Harvest->Load HPF High-Pressure Freezing (~2100 bar + LN2) Load->HPF FS Freeze-Substitute (-80°C, 3 days) HPF->FS Warm Gradual Warming to RT FS->Warm Rinse Rinse in Acetone Warm->Rinse Infiltrate Resin Infiltration (Graded Series) Rinse->Infiltrate Embed Embed & Polymerize (60°C) Infiltrate->Embed Ultrathin Sectioning Ultrathin Sectioning Embed->Ultrathin Sectioning

Caption: Workflow for HPF/FS of yeast cells.

G cluster_issues Identify Primary Artifact cluster_solutions Implement Solution Start Analyze Micrograph Quality Ice Ice Crystal Damage? (Distorted Organelles) Start->Ice Contrast Poor Contrast? (Faint Membranes) Ice->Contrast No Sol_Ice Optimize Yeast Paste & Loading Ice->Sol_Ice Yes Holes Holes in Section? Contrast->Holes No Sol_Contrast Adjust FS Cocktail (Add OsO4, UA, Tannic Acid) Contrast->Sol_Contrast Yes Good Quality Good Quality Holes->Good Quality No Sol_Holes Ensure Anhydrous Reagents & Complete Infiltration Holes->Sol_Holes Yes

Caption: Troubleshooting decision tree for common EM artifacts.

References

Technical Support Center: Live-Cell Spindle Pole Body Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges associated with background noise in live-cell imaging of the Spindle Pole Body (SPB) in yeast.

Troubleshooting Guides

High background fluorescence can obscure the signal from your fluorescently tagged this compound proteins, leading to a low signal-to-noise ratio (SNR) and making quantitative analysis difficult. This guide provides a systematic approach to identifying and mitigating the sources of background noise in your experiments.

Problem 1: High Autofluorescence from Media and Cells

Yeast cells and common growth media can be significant sources of autofluorescence, particularly in the green channel.

Possible Causes & Solutions

CauseSolution
Rich Media Components Rich media like YPD contain autofluorescent components. Switch to a synthetic defined (SD) or a specialized low-fluorescence (LoFlo) medium for imaging.[1][2] If you must grow cells in rich media, transfer them to SD or LoFlo medium for at least one hour before imaging.[2]
Vitamin Autofluorescence (Riboflavin) Riboflavin in minimal media is a source of green autofluorescence. Prepare media without riboflavin to reduce this background.[3]
Adenine Pathway Intermediates ade- yeast strains can accumulate a fluorescent intermediate in the vacuole.[2] Supplement the medium with additional adenine to suppress this autofluorescence.[2]
Cellular Autofluorescence General cellular autofluorescence can be reduced by photobleaching. Before acquiring your images, expose the cells to a strong light source to bleach the autofluorescent molecules. However, be cautious as this can also photobleach your fluorescent protein of interest if not done carefully.
Problem 2: Low Signal-to-Noise Ratio (SNR) of the this compound Signal

The this compound is a small, diffraction-limited organelle, and the signal from fluorescently tagged this compound proteins can be weak, making it difficult to distinguish from the background.

Possible Causes & Solutions

CauseSolution
Suboptimal Fluorescent Protein The choice of fluorescent protein significantly impacts the signal strength. Use bright and photostable fluorescent proteins. For example, mNeonGreen is approximately twice as bright as sfGFP in yeast.[4] Refer to the quantitative data table below for a comparison of fluorescent proteins.
Low Expression Levels While endogenous tagging is preferred to avoid overexpression artifacts, very low protein abundance can lead to a poor SNR. If the signal is too weak, consider using a stronger promoter, but be mindful of potential artifacts.
Photobleaching Repeated exposure to excitation light can irreversibly destroy your fluorescent proteins, leading to signal loss. Minimize light exposure by using the lowest possible laser power and exposure time that still yields a detectable signal.[5][6] Consider using antifade reagents in your imaging medium.[5]
Incorrect Microscope Settings Optimize your microscope's settings for your specific fluorophore. Use appropriate filter sets that match the excitation and emission spectra of your fluorescent protein to maximize signal collection and minimize bleed-through.[7]
Problem 3: Phototoxicity and Cell Health Issues

Prolonged exposure to high-intensity light can damage and even kill your cells, leading to artifacts and unreliable data. This is a particular concern when imaging dynamic processes that require long time-lapses.

Possible Causes & Solutions

CauseSolution
Excessive Light Exposure Minimize the total light dose delivered to your cells.[8] Reduce the laser power, increase the camera gain, and use the shortest possible exposure time.[9] Avoid continuous illumination; only illuminate the sample when acquiring an image.[8][10]
High-Energy Wavelengths Shorter wavelength light (e.g., blue and UV) is generally more phototoxic than longer wavelength light (e.g., green and red).[6] If possible, choose fluorescent proteins that are excited by less damaging, longer wavelengths.
Suboptimal Culture Conditions Ensure your cells are healthy before and during imaging. Use appropriate imaging media and maintain a stable temperature and CO2 environment if necessary for long-term imaging.[11][12]
Illumination Overhead (IO) IO occurs when the sample is illuminated, but the camera is not acquiring an image.[8] Use hardware triggering or fast-switching light sources to synchronize illumination with camera exposure and minimize IO.[8]

Experimental Protocols

Protocol 1: Preparation of Low-Fluorescence Yeast Imaging Medium (SD-LoFlo)

This protocol describes the preparation of a synthetic defined low-fluorescence (LoFlo) medium suitable for live-cell imaging of yeast.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids, folic acid, and riboflavin

  • Ammonium sulfate

  • Glucose (dextrose)

  • Amino acid dropout mix

  • Milli-Q water

Procedure:

  • To prepare 1 liter of 10x YNB-LoFlo stock, dissolve 1.7 g of YNB without amino acids, folic acid, and riboflavin, and 5 g of ammonium sulfate in 100 ml of Milli-Q water.

  • Filter sterilize the 10x YNB-LoFlo stock through a 0.22 µm filter. Store at 4°C.

  • To prepare 500 ml of 1x SD-LoFlo medium, mix:

    • 50 ml of 10x YNB-LoFlo stock

    • Appropriate amount of amino acid dropout mix

    • 450 ml of Milli-Q water

  • Autoclave the medium.

  • Before use, add 50 ml of a 20% filter-sterilized glucose solution to a final concentration of 2%.

Protocol 2: Mounting Yeast Cells for Live-Cell Imaging

This protocol describes how to mount yeast cells on a glass-bottom dish for high-resolution live-cell imaging.

Materials:

  • Glass-bottom imaging dish

  • Concanavalin A (ConA) solution (1 mg/ml in water)

  • SD-LoFlo medium

  • Yeast culture in log phase (OD600 between 0.2 and 0.8)[1]

Procedure:

  • Coat the glass surface of the imaging dish with 10-20 µl of ConA solution.

  • Incubate for 5-10 minutes at room temperature.

  • Remove the excess ConA solution and wash the surface twice with sterile water. Allow the dish to air dry.

  • Add a small volume (e.g., 100 µl) of your log-phase yeast culture to the center of the ConA-coated glass.

  • Allow the cells to adhere for 5-10 minutes.

  • Gently wash the dish with SD-LoFlo medium to remove non-adherent cells.

  • Add fresh SD-LoFlo medium to the dish before starting your imaging experiment.

Protocol 3: Background Subtraction in Fiji/ImageJ

This protocol provides a basic workflow for background subtraction using the "Subtract Background" function in Fiji or ImageJ.

Procedure:

  • Open your fluorescence image in Fiji/ImageJ.

  • Go to Process > Subtract Background....[13]

  • In the dialog box, set the "Rolling ball radius" value. A good starting point is a value slightly larger than the radius of the largest object of interest in your image. Check the "Preview" box to see the effect of different radii.[13]

  • For time-lapse movies, you can apply the same background subtraction to all frames by selecting the "Process Stack?" option.

  • Click "OK" to apply the background subtraction.

Quantitative Data

Table 1: Comparison of Fluorescent Protein Properties in S. cerevisiae

The choice of fluorescent protein is critical for achieving a good signal-to-noise ratio. This table summarizes the relative brightness and photostability of commonly used fluorescent proteins in yeast.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Relative Brightness (to sfGFP)Relative Photostability (Bleaching half-life)
Green FPs
sfGFP4885101.0Moderate
mNeonGreen506517~2.0[4]High
yEGFP488507~0.8Moderate
Red FPs
mCherry5876101.0High
mScarlet-I569594~3.0[4]Moderate
mRuby2559600~1.5High

Data is compiled from various sources and should be used as a general guide. Actual performance may vary depending on the specific experimental conditions.

Visualizations

TroubleshootingWorkflow Start Start: High Background in this compound Imaging CheckMedia Check Imaging Medium Start->CheckMedia RichMedia Using Rich Medium (YPD)? CheckMedia->RichMedia Yes CheckStrain Check Yeast Strain CheckMedia->CheckStrain No SwitchMedia Switch to Low-Fluorescence Medium (e.g., SD-LoFlo) RichMedia->SwitchMedia Yes RichMedia->CheckStrain No SwitchMedia->CheckStrain AdeMutant ade- Mutant? CheckStrain->AdeMutant Yes CheckFP Evaluate Fluorescent Protein CheckStrain->CheckFP No AddAdenine Supplement with Adenine AdeMutant->AddAdenine Yes AdeMutant->CheckFP No AddAdenine->CheckFP LowBrightness Low Brightness/Photostability? CheckFP->LowBrightness Yes OptimizeMicroscope Optimize Microscope Settings CheckFP->OptimizeMicroscope No ChooseBrighterFP Choose Brighter/More Stable FP (e.g., mNeonGreen, mScarlet-I) LowBrightness->ChooseBrighterFP Yes LowBrightness->OptimizeMicroscope No ChooseBrighterFP->OptimizeMicroscope HighLaser High Laser Power/ Long Exposure? OptimizeMicroscope->HighLaser Yes PostProcessing Consider Post-Acquisition Image Processing OptimizeMicroscope->PostProcessing No ReduceLight Minimize Light Exposure: - Lower laser power - Shorter exposure time - Use ND filters HighLaser->ReduceLight Yes HighLaser->PostProcessing No ReduceLight->PostProcessing ApplyBGSubtract Apply Background Subtraction (e.g., in Fiji/ImageJ) PostProcessing->ApplyBGSubtract Yes End Improved Signal-to-Noise Ratio PostProcessing->End No ApplyBGSubtract->End

Caption: Troubleshooting workflow for high background noise in live-cell this compound imaging.

NoiseSources BackgroundNoise Sources of Background Noise in Live-Cell this compound Imaging Sample Sample-Related BackgroundNoise->Sample Microscope Microscope-Related BackgroundNoise->Microscope Autofluorescence Autofluorescence Sample->Autofluorescence NonspecificStaining Non-specific Probe Binding Sample->NonspecificStaining UnboundFluorophores Unbound Fluorophores Sample->UnboundFluorophores DetectorNoise Detector Noise Microscope->DetectorNoise StrayLight Stray Light Microscope->StrayLight OutOfFocus Out-of-Focus Fluorescence Microscope->OutOfFocus Media Growth Media (YPD, vitamins) Autofluorescence->Media Cells Yeast Cells (e.g., ade- strains) Autofluorescence->Cells ReadoutNoise Readout Noise DetectorNoise->ReadoutNoise DarkCurrent Dark Current DetectorNoise->DarkCurrent

Caption: Major sources of background noise in live-cell this compound imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My cells look dim and I have to use high laser power, which is causing phototoxicity. What can I do?

A1: There are several strategies to improve your signal without increasing the laser power. First, ensure you are using a bright and photostable fluorescent protein (see Table 1). Second, optimize your microscope's light path and detector settings. Use a high numerical aperture (NA) objective to collect more light, and make sure your emission filter is well-matched to your fluorophore. You can also increase the camera gain or use a more sensitive detector like an EM-CCD camera for low-light conditions.

Q2: I see a diffuse haze in my images that obscures the this compound. What is the likely cause?

A2: A diffuse haze is often due to out-of-focus fluorescence and autofluorescence from the imaging medium. To reduce out-of-focus light, you can use a confocal microscope, which has a pinhole to reject light from outside the focal plane. To minimize media fluorescence, switch to a low-fluorescence medium (see Protocol 1).

Q3: How can I be sure that my imaging conditions are not affecting the normal physiology of my cells?

A3: This is a critical consideration in live-cell imaging. As a control, you should always image a population of wild-type, untagged cells under the same conditions and for the same duration as your experimental cells. Monitor key cellular processes like cell cycle progression and morphology. If you observe any abnormalities, such as cell cycle arrest or blebbing, your imaging conditions are likely too harsh and need to be optimized by reducing the light exposure.

Q4: My this compound signal photobleaches very quickly. How can I acquire a long time-lapse movie?

A4: To combat photobleaching, you need to reduce the total number of photons your fluorescent proteins are exposed to. Here are some tips:

  • Use a more photostable fluorophore: Refer to Table 1 for options.

  • Reduce excitation intensity: Use the lowest laser power that gives you an acceptable signal.

  • Minimize exposure time: Use the shortest possible camera exposure.

  • Decrease the frequency of image acquisition: Only capture images as often as is necessary to resolve the biological process you are studying.

  • Use an antifade reagent: Some commercially available reagents can be added to the imaging medium to reduce photobleaching.[5]

Q5: What is the best way to immobilize yeast cells for imaging without affecting their viability?

A5: A common and effective method is to coat the glass surface of your imaging dish with Concanavalin A (ConA), a lectin that binds to the yeast cell wall (see Protocol 2). This method is gentle and generally does not impact cell viability or division for several hours. Poly-L-lysine is another alternative for coating the coverslip.[2]

References

Technical Support Center: Spindle Pole Body Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of spindle pole body (SPB) purification from Saccharomyces cerevisiae.

Troubleshooting Guide

This guide addresses common issues encountered during this compound purification that can lead to low yield.

ProblemPossible CauseSuggested Solution
Low or No this compound Yield Inefficient Cell Lysis: Yeast cell walls are robust and may not be fully disrupted.- Ensure complete spheroplasting by monitoring with a microscope. - Optimize the duration and intensity of mechanical disruption (e.g., bead beating, homogenization). - Use a fresh batch of lytic enzymes.
Poor Expression of Tagged this compound Protein: The fusion tag might interfere with protein expression or stability.- Confirm expression of the tagged protein by Western blot of the total cell lysate. - Consider switching the tag to the other terminus (N- or C-terminus) of the protein. - Use a stronger promoter for expressing the tagged protein.
Inefficient Affinity Capture: The affinity tag may be inaccessible or the binding conditions suboptimal.- Ensure the affinity resin is fresh and properly equilibrated. - Increase the incubation time of the lysate with the resin. - Check the pH and salt concentration of the lysis and binding buffers to ensure they are optimal for the tag-resin interaction.
Proteolytic Degradation of SPBs or Tag: Proteases released during cell lysis can degrade SPBs or cleave the affinity tag.- Add a fresh cocktail of protease inhibitors to the lysis buffer immediately before use.[1] - Perform all purification steps at 4°C to minimize protease activity.
High Contamination Non-specific Binding to Affinity Resin: Other cellular components are binding to the resin.- Increase the stringency of the wash buffers by moderately increasing the salt concentration (e.g., up to 500 mM NaCl). - Add a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) to the wash buffers. - Perform an additional wash step.
Co-purification of Abundant Cellular Structures: Nucleoli and nuclear fragments are common contaminants.[2]- Perform a low-speed centrifugation step after cell lysis to pellet and remove larger debris before affinity purification. - For higher purity, perform velocity sedimentation (e.g., sucrose gradient) after the initial affinity purification. Be aware that this may reduce the final yield.[2]
This compound Dissociation/Aggregation Harsh Lysis or Wash Conditions: High salt concentrations or strong detergents can disrupt the this compound structure.- Use buffers with physiological pH and salt concentrations where possible. - Avoid excessive mechanical force during lysis. - If using detergents, screen for the mildest one that provides effective lysis.
Instability of the this compound Complex: The isolated SPBs may not be stable in the purification buffers.- Ensure the presence of stabilizing agents in your buffers, such as glycerol (5-10%). - Minimize the number of freeze-thaw cycles of the purified SPBs.

Frequently Asked Questions (FAQs)

Q1: Which this compound protein should I tag for the best purification yield?

A1: While several this compound components can be tagged, tagging Spc97, a component of the gamma-tubulin small complex, with a Tandem Affinity Purification (TAP) tag has been shown to increase the yield of purified SPBs.[2] Tagging core components can sometimes interfere with this compound assembly and cell viability.

Q2: How can I quantify the yield of my this compound purification?

A2: The yield can be quantified using a combination of methods:

  • Fluorescence Microscopy: If you are using a strain with a fluorescently tagged this compound component (e.g., Spc97-GFP), you can count the number of fluorescent foci in your purified fractions and compare it to the number in a known volume of your starting cell culture.

  • Western Blotting: You can perform a quantitative Western blot using antibodies against a core this compound component (e.g., Spc110 or Spc97).[3] By running a dilution series of your purified fraction alongside a known amount of a purified standard (if available), you can estimate the concentration of SPBs.

Q3: Can cell cycle synchronization improve my this compound yield?

A3: Yes, synchronizing the yeast culture at a cell cycle stage where SPBs are duplicated and larger, such as in G2/M phase, can potentially increase the yield. Yeast cells can be arrested in G2/M by treating them with nocodazole. Since each cell will have two SPBs, the theoretical yield is doubled compared to a G1 population.

Q4: My purified SPBs have low purity. What is the best way to clean up the sample?

A4: For increased purity, velocity sedimentation through a sucrose gradient is a highly effective second purification step after affinity chromatography.[2] This method separates macromolecules based on their size and shape. However, be aware that this additional step will likely lead to a decrease in the overall yield.[2] Common contaminants that can be removed include nucleoli, nuclear fragments, and soluble gamma-tubulin small complexes.[2]

Data Presentation

Illustrative Comparison of this compound Purification Yields

The following tables provide an illustrative comparison of expected yields under different purification strategies. The exact values can vary depending on the specific experimental conditions.

Table 1: Effect of Tagged Protein on this compound Yield

Tagged ProteinAffinity TagRelative Yield (%)PurityNotes
Spc97TAP100HighRecommended for optimal yield.
Mlp2TAP70-80ModerateCo-purifies with nuclear pore components.
Spc42TAP30-40HighTagging a core component can impact viability and yield.

Table 2: Impact of Cell Cycle Synchronization on this compound Yield

Cell CultureSynchronization AgentTarget Cell Cycle StageTheoretical SPBs per cellExpected Relative Yield (%)
AsynchronousNoneAll stages~1.5100
SynchronizedNocodazoleG2/M2~150-180
SynchronizedAlpha-factorG11~70-80

Experimental Protocols

Protocol 1: Tandem Affinity Purification (TAP) of Spindle Pole Bodies

This protocol is adapted from established methods for this compound purification.[2]

1. Cell Growth and Lysis:

  • Grow a yeast strain expressing Spc97-TAP to an OD600 of 1.5-2.0 in YPD medium.
  • Harvest the cells by centrifugation and wash with sterile water.
  • Resuspend the cell pellet in lysis buffer (20 mM HEPES pH 7.4, 300 mM NaCl, 1 mM MgCl2, 0.5% Triton X-100, 5% glycerol, and protease inhibitors).
  • Lyse the cells by bead beating or homogenization at 4°C.
  • Clarify the lysate by centrifugation at 5,000 x g for 10 minutes at 4°C.

2. First Affinity Purification (IgG Resin):

  • Add IgG-coupled magnetic beads to the clarified lysate and incubate with gentle rotation for 2 hours at 4°C.
  • Pellet the beads using a magnet and discard the supernatant.
  • Wash the beads three times with wash buffer (lysis buffer with 150 mM NaCl).
  • Resuspend the beads in TEV cleavage buffer and add TEV protease. Incubate for 2 hours at 16°C to release the SPBs from the beads.
  • Pellet the beads and collect the supernatant containing the eluted SPBs.

3. Second Affinity Purification (Calmodulin Resin):

  • Add calmodulin binding buffer and CaCl2 to the supernatant from the previous step.
  • Add calmodulin affinity resin and incubate for 1.5 hours at 4°C.
  • Pellet the resin by centrifugation and wash three times with calmodulin binding buffer containing CaCl2.
  • Elute the purified SPBs by resuspending the resin in elution buffer containing EGTA to chelate the calcium.
  • Pellet the resin and collect the supernatant containing the purified SPBs.

Protocol 2: Quantification of this compound Yield by Western Blot
  • Run a series of dilutions of your purified this compound fraction on an SDS-PAGE gel.

  • Include a lane with a known amount of total cell lysate from the starting culture.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against an this compound component (e.g., anti-Spc110).

  • Wash the membrane and incubate with a secondary antibody conjugated to a fluorescent dye or HRP.

  • Develop the blot and quantify the band intensities using densitometry software.

  • Compare the intensity of the bands from the purified fraction to the total lysate to estimate the purification yield.

Visualizations

Spindle Pole Body Purification Workflow

SPB_Purification_Workflow cluster_CellPrep Cell Preparation cluster_Affinity1 First Affinity Step cluster_Affinity2 Second Affinity Step cluster_Analysis Analysis YeastCulture Yeast Culture (Spc97-TAP) Harvest Harvest & Wash Cells YeastCulture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarify Lysate Lysis->Clarification IgG_Binding Bind to IgG Resin Clarification->IgG_Binding IgG_Wash Wash IgG_Binding->IgG_Wash TEV_Cleavage TEV Protease Cleavage IgG_Wash->TEV_Cleavage Calmodulin_Binding Bind to Calmodulin Resin TEV_Cleavage->Calmodulin_Binding Calmodulin_Wash Wash Calmodulin_Binding->Calmodulin_Wash Elution Elute with EGTA Calmodulin_Wash->Elution Quantification Quantify Yield (Western Blot / Microscopy) Elution->Quantification Purity_Check Assess Purity (SDS-PAGE) Elution->Purity_Check

Caption: Workflow for Tandem Affinity Purification of Spindle Pole Bodies.

Logical Relationship for Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield cluster_Lysis Cell Lysis Issues cluster_Expression Expression & Tagging Issues cluster_Binding Affinity Binding Issues LowYield Low this compound Yield InefficientLysis Inefficient Lysis LowYield->InefficientLysis Proteolysis Proteolytic Degradation LowYield->Proteolysis LowExpression Low Protein Expression LowYield->LowExpression InaccessibleTag Inaccessible Tag LowYield->InaccessibleTag SuboptimalBinding Suboptimal Binding Conditions LowYield->SuboptimalBinding ResinProblem Old/Inactive Resin LowYield->ResinProblem OptimizeLysis Optimize Lysis Method InefficientLysis->OptimizeLysis AddProteaseInhibitors Add Protease Inhibitors Proteolysis->AddProteaseInhibitors CheckExpression Verify Expression (WB) LowExpression->CheckExpression ChangeTagPosition Change Tag Position InaccessibleTag->ChangeTagPosition AdjustBuffers Adjust Buffer Composition SuboptimalBinding->AdjustBuffers UseNewResin Use Fresh Resin ResinProblem->UseNewResin

Caption: Troubleshooting logic for low spindle pole body purification yield.

References

Technical Support Center: Managing Lethality in Gene Knockout Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of gene knockout experiments, particularly when dealing with essential genes where a constitutive knockout would be lethal.

Frequently Asked Questions (FAQs)

Q1: My gene of interest, spb, is predicted to be essential. What happens if I proceed with a standard CRISPR-Cas9 knockout?

A standard CRISPR-Cas9 knockout of an essential gene like this compound will likely result in cell death or embryonic lethality in animal models.[1][2] This is because the gene's function is indispensable for survival. Therefore, alternative strategies are necessary to study the function of such genes.

Q2: What are the primary alternatives to a constitutive gene knockout for studying essential genes?

To circumvent lethality, you can employ conditional or inducible systems that allow for spatial and temporal control over gene expression. The most common strategies are:

  • Conditional Knockout Systems: These systems, such as Cre-Lox, allow for gene deletion in specific tissues or at specific developmental stages.[1][2][3][4][5]

  • Inducible Knockdown Systems: Systems like the Tet-On/Tet-Off system enable you to control the timing of gene expression by administering an external compound like doxycycline.[6][7][8]

  • CRISPR Interference (CRISPRi): This method uses a deactivated Cas9 (dCas9) fused to a repressor domain to block the transcription of the target gene, effectively "knocking down" its expression without altering the DNA sequence.[9][10][11]

Q3: How do I choose the best alternative strategy for my experiment?

The choice of strategy depends on your specific research question and experimental model.

  • For tissue-specific studies in animal models: The Cre-Lox system is a powerful and widely used tool.[1][2][3][4][5]

  • For temporal control of gene expression in cell culture or animal models: The Tet-On/Tet-Off system is a suitable choice, allowing for reversible gene expression.[6][7][8]

  • For a rapid and reversible knockdown of gene expression in cell lines: CRISPRi is an efficient and increasingly popular method.[9][10][11]

Troubleshooting Guides

Troubleshooting Low Efficiency in Cre-Lox Recombination
Problem Possible Cause Solution
Low or no recombination Inefficient Cre recombinase expression or activity.- Verify Cre expression in the target tissue using a reporter mouse line.[1] - Consider using a different Cre driver line with stronger or more specific expression. - Ensure the age of the Cre breeder mouse is optimal for mating.[12]
Suboptimal loxP site design or accessibility.- Use validated loxP site sequences. - Ensure the distance between loxP sites is not too large, as this can reduce recombination efficiency.[13]
Mosaic (incomplete) recombination Variable Cre expression within the target cell population.- Use a Cre driver with more uniform expression. - For inducible Cre systems, optimize the dose and timing of the inducer (e.g., tamoxifen).
Zygosity of the floxed allele.- Recombination efficiency can differ between heterozygous and homozygous floxed alleles.[12] Assess both to determine the optimal setup.
Troubleshooting the Tet-On/Tet-Off System
Problem Possible Cause Solution
Leaky" expression (gene expression in the "Off" state) Basal activity of the minimal promoter in the tetracycline response element (TRE).[6]- Use a "tight" version of the Tet-On system with a modified minimal promoter.[14] - Reduce the stability of your gene of interest's mRNA by adding destabilizing elements to the 3' UTR.[15]
Contamination of fetal bovine serum (FBS) with tetracyclines.- Use tetracycline-free FBS.[16]
Low induction of gene expression Suboptimal doxycycline concentration.- Titrate the doxycycline concentration to find the optimal balance between induction and potential cytotoxicity.[15][17]
Poor transfection efficiency of the Tet-On components.- Optimize your transfection protocol for the specific cell line being used.[16]
Silencing of the integrated constructs.- Screen multiple stable clones to find one with robust and consistent induction.
Troubleshooting CRISPRi Experiments
Problem Possible Cause Solution
Inefficient gene knockdown Suboptimal single-guide RNA (sgRNA) design.- Design and test multiple sgRNAs targeting the transcription start site (TSS) of your gene.[18] - Use sgRNA design tools that predict on-target efficiency and off-target effects.
Low expression of dCas9-repressor fusion protein or sgRNA.- Ensure efficient delivery and expression of both components. The level of sgRNA can be a major factor in knockdown efficiency.[19][20] - For stable cell lines, select clones with high and consistent expression of the dCas9-repressor.
Incorrect targeting of the TSS.- Accurate annotation of the TSS is crucial for effective CRISPRi-mediated repression.[18]
Cell toxicity High concentration of CRISPRi components.- Optimize the concentration of transfected plasmids or viral vectors to minimize toxicity while maintaining knockdown efficiency.[21]

Quantitative Data Summary

The efficiency of these systems can vary depending on the specific gene, cell type, and experimental conditions. The following tables provide a summary of reported efficiencies to aid in experimental design.

Table 1: Comparison of Conditional and Inducible System Efficiencies

System Reported Efficiency/Effectiveness Key Considerations
Cre-Lox Recombination efficiency can range from less than 1% to over 98%, depending on the Cre driver, target locus, and other factors.[13][22]Efficiency is highly dependent on the specific Cre line and the genomic context of the loxP sites.[12]
Tet-On/Tet-Off Can achieve tight, dose-dependent control of gene expression, with low background in optimized systems.[23]"Leaky" expression is a common issue that may require system optimization.[6][14][15]
CRISPRi Can achieve up to 99% knockdown of target gene expression.[20][24]Knockdown efficiency is highly dependent on sgRNA design and delivery.[18][19]

Experimental Protocols

Protocol 1: Generating a Conditional Knockout Mouse using the Cre-Lox System

This protocol outlines the general steps for creating a tissue-specific knockout mouse.

  • Design and Construction of a Floxed Allele:

    • Identify a critical exon of your gene of interest (this compound).

    • Design a targeting vector containing two loxP sites flanking this critical exon ("floxing"). The vector should also include a selection marker.

    • Electroporate the targeting vector into embryonic stem (ES) cells.

    • Select for ES cells that have undergone successful homologous recombination.

  • Generation of Floxed Mice:

    • Inject the correctly targeted ES cells into blastocysts.

    • Implant the blastocysts into a pseudopregnant female mouse.

    • The resulting chimeric offspring are then bred to establish a line of mice heterozygous for the floxed allele.

    • Intercross these mice to obtain mice homozygous for the floxed allele.[25]

  • Breeding with a Cre-Driver Line:

    • Select a Cre-driver mouse line that expresses Cre recombinase in your tissue of interest.

    • Cross the homozygous floxed mice with the Cre-driver mice.[1][4]

  • Genotyping and Analysis:

    • Genotype the offspring to identify mice that are heterozygous for the floxed allele and carry the Cre transgene.

    • These mice are then bred back to the homozygous floxed line to generate the desired conditional knockout animals (homozygous for the floxed allele and carrying the Cre transgene).[1]

    • Analyze the phenotype in the offspring to study the function of your gene in the specific tissue.

Protocol 2: Inducible Gene Knockdown in a Mammalian Cell Line using the Tet-On System

This protocol provides a general workflow for establishing a cell line with doxycycline-inducible gene knockdown.

  • Vector Construction:

    • Clone your shRNA sequence targeting this compound into a tetracycline-responsive expression vector (containing a TRE promoter).

    • You will also need a vector that constitutively expresses the reverse tetracycline transactivator (rtTA). Modern systems often have both components on a single vector.[8][23]

  • Transfection and Stable Cell Line Generation:

    • Co-transfect the TRE-shRNA vector and the rtTA-expressing vector into your target cell line.

    • Select for stably transfected cells using an appropriate antibiotic selection marker.

  • Clone Selection and Validation:

    • Isolate and expand individual antibiotic-resistant colonies.

    • Screen individual clones for low basal expression of the shRNA in the absence of doxycycline and high expression upon doxycycline induction. This can be assessed by qRT-PCR for the target gene's mRNA levels.

  • Inducible Knockdown Experiment:

    • Culture the validated stable cell line in the presence of varying concentrations of doxycycline to induce shRNA expression and subsequent knockdown of your gene of interest.

    • Harvest cells at different time points to analyze the phenotypic effects of gene knockdown.

Protocol 3: CRISPRi-Mediated Gene Knockdown in a Mammalian Cell Line

This protocol describes the steps for transiently knocking down a target gene using CRISPRi.

  • sgRNA Design and Synthesis:

    • Design and synthesize 2-3 sgRNAs that target the region -50 to +300 base pairs around the transcription start site (TSS) of this compound.[18]

  • Vector Preparation:

    • Clone the designed sgRNAs into a suitable expression vector.

    • You will also need a vector expressing a dCas9-repressor fusion protein (e.g., dCas9-KRAB).

  • Transfection:

    • Co-transfect the sgRNA expression vector and the dCas9-repressor vector into your target cells. For some systems, you can use a single vector expressing both components.

  • Analysis of Knockdown Efficiency:

    • Harvest the cells 48-72 hours post-transfection.

    • Isolate RNA and perform qRT-PCR to quantify the mRNA levels of this compound and determine the knockdown efficiency.

  • Phenotypic Analysis:

    • Perform relevant assays to assess the cellular phenotype resulting from the knockdown of your gene of interest.

Visualizations

Cre-Lox Conditional Knockout Workflow

Cre_Lox_Workflow cluster_generation Generation of Genetically Engineered Mice cluster_breeding Breeding Scheme cluster_outcome Experimental Outcome Floxed_Mouse Floxed Mouse (Gene flanked by loxP sites) Cross1 Cross Floxed_Mouse->Cross1 Cross2 Backcross Floxed_Mouse->Cross2 Cre_Mouse Cre-Driver Mouse (Tissue-specific Cre expression) Cre_Mouse->Cross1 Offspring1 F1 Offspring (Floxed/+ ; Cre/+) Cross1->Offspring1 Offspring1->Cross2 Conditional_KO Conditional Knockout Mouse (Floxed/Floxed ; Cre/+) Gene knockout in specific tissue Cross2->Conditional_KO

Caption: Workflow for generating a tissue-specific conditional knockout mouse using the Cre-Lox system.

Tet-On Inducible Expression System

Tet_On_System cluster_no_dox No Doxycycline cluster_dox With Doxycycline rtTA_inactive rtTA (inactive) TRE_promoter_off TRE Promoter rtTA_inactive->TRE_promoter_off cannot bind Gene_off Gene of Interest (e.g., shRNA for this compound) TRE_promoter_off->Gene_off Transcription_off No Transcription Doxycycline Doxycycline rtTA_active rtTA (active) Doxycycline->rtTA_active binds and activates TRE_promoter_on TRE Promoter rtTA_active->TRE_promoter_on binds Gene_on Gene of Interest (e.g., shRNA for this compound) TRE_promoter_on->Gene_on Transcription_on Transcription CRISPRi_Pathway dCas9 dCas9-Repressor (e.g., dCas9-KRAB) Complex dCas9-sgRNA Complex dCas9->Complex sgRNA sgRNA sgRNA->Complex TSS Transcription Start Site (TSS) of this compound gene Complex->TSS binds to target DNA Transcription_Blocked Transcription Blocked RNA_Pol RNA Polymerase RNA_Pol->TSS recruitment blocked

References

Technical Support Center: Fluorescent Tagging of SPB Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common artifacts when fluorescently tagging Spindle Pole Body (SPB) proteins in yeast.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the fluorescent tagging of this compound proteins.

FAQ 1: My fluorescently-tagged this compound protein shows incorrect localization. What could be the cause?

Incorrect localization of a tagged this compound protein can be due to several factors:

  • Steric Hindrance: The fluorescent protein (FP) tag may physically block interaction surfaces required for proper localization within the dense this compound structure. For example, in cnm67Δ mutant cells, Spc72p-GFP has been observed to mislocalize to the half-bridge instead of the outer plaque, suggesting that the tag might interfere with its normal assembly in the absence of Cnm67p.[1]

  • N- vs. C-terminal Tagging: The choice of tagging terminus is critical. An N-terminal tag might disrupt a signal sequence, while a C-terminal tag could interfere with a C-terminal binding domain. It is often necessary to test both N- and C-terminal fusions to determine the optimal placement for a specific this compound protein.[2][3][4] For instance, C-terminal tagging of Cnm67p with GFP was shown to not affect its function in nuclear migration, indicating this is a viable strategy for this particular protein.[5]

  • Linker Sequences: The absence of a proper linker between the this compound protein and the FP can lead to misfolding or steric hindrance. Flexible linkers, such as those rich in glycine and serine, can provide the necessary distance and flexibility for both proteins to fold and function correctly.

FAQ 2: The expression level of my tagged this compound protein is very low or undetectable. What can I do?

Low expression levels can be addressed by:

  • Codon Optimization: The codon usage of the fluorescent protein gene might not be optimal for yeast. Using a yeast-optimized version of the FP can significantly enhance its expression.[6]

  • Endogenous Tagging: Expressing the fusion protein from the endogenous locus ensures physiological expression levels and avoids potential artifacts from overexpression.[7][8] Techniques like CRISPR/Cas9-mediated homologous recombination are highly effective for this purpose.

  • Promoter Choice: If using a plasmid, ensure the promoter is suitable for the desired expression level. Strong, inducible promoters can be useful for certain applications, but for localization studies, endogenous expression is preferred.

FAQ 3: My fluorescently-tagged this compound protein appears to be non-functional or causes a dominant-negative phenotype. How can I validate its function?

It is crucial to validate the function of any fluorescently-tagged protein. Here are some validation strategies:

  • Growth Rate Analysis: Compare the growth rate of the strain with the tagged protein to that of a wild-type strain. Any significant difference may indicate a functional defect.[6]

  • Complementation of a Null Mutant: If a null mutant of the this compound protein of interest exists and has a known phenotype (e.g., temperature sensitivity), check if the fluorescently-tagged version can rescue this phenotype.

  • Analysis of this compound Duplication and Spindle Formation: Use microscopy to observe key cell cycle events. For example, assess whether this compound duplication, separation, and spindle assembly occur normally in the strain with the tagged protein.

  • Overexpression Phenotypes: Be cautious of artifacts caused by overexpression. For example, overexpression of Spc42p-GFP can lead to the formation of an abnormally large "superplaque" structure, which is an expansion of the this compound's central plaque.[9]

FAQ 4: I'm observing rapid photobleaching and phototoxicity in my live-cell imaging experiments of SPBs. How can I minimize these effects?

Photobleaching and phototoxicity are common challenges in live-cell imaging of dynamic structures like the this compound.

  • Choice of Fluorescent Protein: Select a bright and photostable fluorescent protein. Different FPs have varying levels of photostability.

  • Reduce Excitation Light Intensity and Exposure Time: Use the lowest possible laser power and the shortest exposure time that still provides a sufficient signal-to-noise ratio.

  • Optimize Imaging Frequency: Acquire images only as frequently as necessary to capture the biological process of interest. Unnecessary acquisitions increase the total light dose delivered to the cells.

  • Use of More Photostable Dyes: For certain applications, self-labeling tags like SNAP, CLIP, or HaloTag can be used with bright and photostable organic dyes.[10]

Quantitative Data on Fluorescent Proteins for Yeast Imaging

The choice of fluorescent protein can significantly impact the quality of imaging data. The following tables summarize key properties of commonly used fluorescent proteins in yeast.

Fluorescent ProteinRelative Brightness (in yeast)Relative Photostability (in yeast)
yEGFPHighHigh
mCherryLowModerate
mTFP1ModerateModerate
mCitrineHighLow
mKate2ModerateHigh
tdimer2 (DsRed variant)Very HighModerate

Data compiled from multiple sources. Relative brightness and photostability can be influenced by the specific fusion partner and cellular environment.[6]

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)
yEGFP488507
mCherry587610
mTFP1462492
mCitrine516529
mKate2588633
tdimer2554586

Experimental Protocols

Protocol 1: Endogenous C-terminal Tagging of an this compound Protein with GFP using CRISPR/Cas9

This protocol outlines the general steps for endogenously tagging an this compound protein at its C-terminus with GFP in Saccharomyces cerevisiae.

  • gRNA Design: Design a guide RNA (gRNA) that targets the 3' end of the coding sequence of your this compound protein of interest, just before the stop codon.

  • Donor DNA Template Design: Create a donor DNA template containing the GFP coding sequence flanked by homology arms of at least 50 bp that match the genomic sequences upstream and downstream of the gRNA target site. The GFP sequence should be in-frame with the this compound protein's coding sequence.

  • Yeast Transformation: Co-transform yeast cells with a plasmid expressing Cas9 and the gRNA, and the linear donor DNA template.

  • Selection and Screening: Select for transformants and screen for correct integration of the GFP tag by colony PCR.

  • Verification: Verify GFP expression and correct localization to the this compound using fluorescence microscopy. Confirm the full-length fusion protein is expressed via Western blotting with an anti-GFP antibody.

  • Functional Validation: Perform functional assays as described in FAQ 3 to ensure the tagged protein is functional.

Protocol 2: Assessing the Function of a Fluorescently-Tagged this compound Protein
  • Growth Curve Analysis:

    • Inoculate liquid cultures of wild-type and the tagged strain.

    • Measure the optical density (OD600) at regular intervals over a 24-48 hour period using a spectrophotometer or a plate reader.

    • Plot the growth curves and compare the doubling times of the two strains.

  • Serial Dilution Spot Assay:

    • Grow liquid cultures of wild-type and the tagged strain to mid-log phase.

    • Perform a 10-fold serial dilution of each culture.

    • Spot 5 µl of each dilution onto a rich medium plate (e.g., YPD).

    • Incubate at different temperatures (e.g., 25°C, 30°C, and 37°C) to test for temperature sensitivity.

    • Compare the growth of the tagged strain to the wild-type at each temperature.

  • Microscopy-based Phenotypic Analysis:

    • Grow cultures to mid-log phase.

    • Image cells using fluorescence microscopy to assess this compound morphology, number, and separation during the cell cycle.

    • Quantify the percentage of cells with defects in this compound duplication or spindle formation in the tagged strain compared to the wild-type.

Visualizations

Yeast this compound Duplication Pathway

SPB_Duplication cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_M Mitosis G1 G1 Phase Satellite_Formation Satellite Formation (on half-bridge) S S Phase G2 G2/M Phase M Mitosis New_Cycle New G1 Half_Bridge_Elongation Half-bridge Elongation Satellite_Formation->Half_Bridge_Elongation Sfi1, Cdc31 Duplication_Plaque Duplication Plaque Assembly Half_Bridge_Elongation->Duplication_Plaque Spc42, Spc29, Cnm67, Nud1 NE_Insertion Nuclear Envelope Insertion Duplication_Plaque->NE_Insertion Mps2, Bbp1 SPB_Separation This compound Separation NE_Insertion->SPB_Separation Spindle_Formation Spindle Formation SPB_Separation->Spindle_Formation Spindle_Formation->New_Cycle

Caption: The major steps of the Spindle Pole Body (this compound) duplication cycle in budding yeast.

Regulation of this compound Duplication by Kinases

SPB_Regulation cluster_SPB_Cycle This compound Duplication Events CDK CDK (Cdc28) Satellite_Assembly Satellite Assembly CDK->Satellite_Assembly Promotes (with G1 cyclins) CDK->Satellite_Assembly Inhibits re-duplication (with B-type cyclins) SPB_Separation This compound Separation CDK->SPB_Separation Promotes (with B-type cyclins) Mps1 Mps1 Kinase Plaque_Formation Duplication Plaque Formation Mps1->Plaque_Formation Required for NE_Insertion NE Insertion Mps1->NE_Insertion Required for

Caption: Key kinase signaling pathways regulating the yeast this compound duplication cycle.

References

Technical Support Center: Spindle Pole Body (SPB) Isolation from Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spindle Pole Body (SPB) isolation from various yeast species. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in refining their this compound isolation procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps for successful this compound isolation?

A1: The success of this compound isolation heavily relies on the initial steps of cell cultivation and harvesting. It is crucial to start with a healthy, mid-log phase yeast culture. For large-scale preparations, growing cells in a fermentor to a high density is common. Harvest the cells by centrifugation at around 4,000 x g.

Q2: How do I efficiently generate spheroplasts?

A2: Complete digestion of the yeast cell wall is critical for high yields of intact nuclei and subsequently SPBs. The choice and concentration of lytic enzyme (e.g., Zymolyase, Lyticase) are key. It's important to optimize the digestion time and temperature for your specific yeast strain, as different species and even different strains of the same species can have varied cell wall compositions. Monitoring the extent of spheroplasting using a microscope is recommended.

Q3: What are the best practices for isolating nuclei before this compound purification?

A3: After spheroplasting, gentle lysis is necessary to release the nuclei without disrupting them. This is often achieved using a Dounce homogenizer or a Polytron at low speed. The subsequent purification of nuclei is typically performed using density gradient centrifugation, often with Ficoll or sucrose gradients, to separate them from other cellular debris.[1]

Q4: My this compound yield is consistently low. What are the likely causes and how can I improve it?

A4: Low this compound yield can stem from several factors:

  • Incomplete Spheroplasting: As mentioned, ensure complete cell wall digestion.

  • Inefficient Nuclear Lysis: The nuclei must be lysed effectively to release the SPBs, which are embedded in the nuclear envelope. This is often done by treating the isolated nuclei with detergents like Triton X-100.

  • Poor Choice of Affinity Tag: If using an affinity purification method (e.g., TAP-tag), the choice of the tagged this compound component is critical. Tagging different proteins can result in significantly different yields. For instance, while tagging Spc42 with a C-terminal TAP tag was not viable in one study, tagging Spc97 was found to increase the yield of intact SPBs.[2][3]

  • Losses During Centrifugation Steps: Ensure you are using the correct centrifugation speeds and times as specified in the protocol to avoid pelleting the SPBs prematurely or not pelleting them at all.

Q5: How can I assess the purity and integrity of my isolated SPBs?

A5: The purity and integrity of your this compound preparation can be assessed by:

  • Electron Microscopy: This provides a direct visualization of the SPBs, allowing you to assess their structural integrity and identify contaminants.

  • SDS-PAGE and Western Blotting: Running your sample on an SDS-PAGE gel followed by Coomassie staining can give you an idea of the protein complexity. Western blotting using antibodies against known this compound components and potential contaminants (e.g., ribosomal or nuclear pore complex proteins) can provide a more quantitative assessment of purity.

  • Fluorescence Microscopy: If you are using a strain with a fluorescently tagged this compound component, you can visualize the SPBs and quantify the yield.[3]

Troubleshooting Guides

Issue 1: Low Yield of Isolated SPBs
Potential Cause Troubleshooting Step
Incomplete Cell Lysis/Spheroplasting Optimize enzymatic digestion with agents like Zymolyase or lyticase. Monitor spheroplast formation microscopically. Ensure the cell pellet is not too dense for the amount of enzyme used.
Inefficient Nuclear Isolation Use a gentle homogenization method (e.g., Dounce homogenizer) to avoid premature lysis of nuclei. Optimize the density gradient (e.g., Ficoll or sucrose) to effectively separate nuclei from other organelles.
Inefficient Nuclear Lysis for this compound Release Optimize the concentration of non-ionic detergents (e.g., Triton X-100) used to solubilize the nuclear envelope. Incubate for a sufficient time to allow for the release of SPBs.
Suboptimal Affinity Purification If using a TAP-tagged approach, the choice of the tagged protein is crucial. Some tagged proteins may result in low binding to beads or inefficient cleavage. Experiment with tagging different this compound components; Spc97 has been shown to be effective.[2][3]
Losses During Centrifugation Adhere strictly to the recommended centrifugation speeds and times. Use appropriate centrifuge rotors (e.g., swinging bucket rotors for gradients).
Sample Degradation Work quickly and at low temperatures (4°C) throughout the isolation procedure. Use protease inhibitors in all buffers.
Issue 2: Contamination of the this compound Preparation
Potential Contaminant Troubleshooting Step
Ribosomes Treat the nuclear lysate with RNase A to digest ribosomes. Optimize the density of the final purification gradient (e.g., Percoll or sucrose) to better separate SPBs from ribosomes.
Nuclear Pore Complexes (NPCs) NPCs are a common contaminant as they are also embedded in the nuclear envelope. The use of specific detergents and salt concentrations can help to selectively release SPBs while leaving NPCs associated with larger membrane fragments. Further purification on a velocity gradient can help separate SPBs from NPCs.[4]
Chromatin Treat the nuclear lysate with DNase I to digest contaminating DNA.
Other Cellular Debris Ensure clean separation of nuclei in the initial steps. The use of a multi-step density gradient can improve the final purity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from this compound isolation protocols for Saccharomyces species. Note that yields and purity can vary significantly based on the specific strain and protocol used.

Parameter Saccharomyces uvarum Saccharomyces cerevisiae (TAP-tag) Reference
Starting Cell Mass 70-90 gNot specified[5]
Enrichment Fold ~600-foldNot specified[1]
Final Purity ~10%High purity (visualized by fluorescence)[1][3]
Nuclear Isolation Centrifugation 10,000 x g for 15 minNot specified[1]
This compound Purification Gradient Sucrose and Percoll gradientsVelocity sedimentation on a sucrose gradient[1][3]
Final this compound Centrifugation 28,000 rpm (SW28 rotor) for 6 hr50,000 rpm (TLS-55 rotor) for 5 hr[1][3]

Experimental Protocols

Protocol 1: this compound Isolation from Saccharomyces uvarum via Density Gradient Centrifugation

This protocol is adapted from established methods for large-scale this compound enrichment.[1]

  • Cell Growth and Harvest: Grow S. uvarum cells in Wickerham's medium to a density of approximately 1 x 10⁸ cells/ml. Harvest the cells by centrifugation at 4,000 x g for 5 minutes at 4°C.

  • Spheroplasting: Resuspend the cell pellet in a suitable buffer containing a lytic enzyme such as Zymolyase 20T. Incubate until a majority of the cells are converted to spheroplasts.

  • Nuclear Isolation:

    • Lyse the spheroplasts gently using a Polytron homogenizer at a low setting.

    • Layer the lysate onto a step gradient of 2.30 M, 2.10 M, and 2.01 M sucrose in PVP buffer.

    • Centrifuge to pellet the nuclei.

  • Nuclear Lysis and this compound Release:

    • Resuspend the purified nuclei in a buffer containing a non-ionic detergent like Triton X-100 to lyse the nuclear envelope.

    • Treat with DNase I and RNase A to reduce viscosity from nucleic acids.

  • This compound Enrichment on Sucrose Gradient:

    • Layer the nuclear lysate onto a step sucrose gradient (e.g., with steps of 1.50 M, 2.00 M, and 2.25 M sucrose).

    • Centrifuge at high speed. The SPBs will band at the interface of the higher sucrose concentrations.

  • Final Purification on Percoll Gradient:

    • Collect the this compound-containing fraction from the sucrose gradient.

    • Mix with a Percoll solution and centrifuge at 28,000 rpm for 6 hours.

    • The SPBs will form a faint band that can be carefully collected.

Protocol 2: this compound Isolation from Saccharomyces cerevisiae using TAP-tag Affinity Purification

This protocol is based on the purification of fluorescently labeled SPBs.[3][6]

  • Cell Growth and Lysis:

    • Grow a S. cerevisiae strain expressing an this compound component (e.g., Spc97) tagged with a Tandem Affinity Purification (TAP) tag to mid-log phase.

    • Harvest the cells and resuspend in a lysis buffer.

    • Lyse the cells by cryogenic grinding in a freezer mill.

  • Affinity Purification:

    • Thaw the lysed cell powder and clarify the lysate by centrifugation.

    • Incubate the supernatant with IgG-coupled magnetic beads to bind the TAP-tagged this compound protein.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the SPBs from the beads by cleaving the tag with TEV protease.

  • Velocity Sedimentation:

    • Prepare a continuous or step sucrose gradient (e.g., 10-40%).

    • Carefully load the eluted this compound sample on top of the gradient.

    • Centrifuge at 50,000 rpm for 5 hours in a swinging bucket rotor.

    • Collect fractions from the top of the gradient. The SPBs will be in the fractions corresponding to their sedimentation coefficient.

Visualizations

SPB_Isolation_Workflow cluster_density Density Gradient Protocol cluster_affinity TAP-tag Protocol start Yeast Culture (Mid-log phase) harvest Cell Harvesting (Centrifugation) start->harvest spheroplast Spheroplasting (Enzymatic Digestion) harvest->spheroplast affinity_lysis Cell Lysis (Cryogenic Grinding) harvest->affinity_lysis lysis Cell Lysis (Homogenization) spheroplast->lysis nuclei_iso Nuclear Isolation (Density Gradient Centrifugation) lysis->nuclei_iso nuclei_lysis Nuclear Lysis (Detergent Treatment) nuclei_iso->nuclei_lysis spb_enrich This compound Enrichment (Sucrose Gradient) nuclei_lysis->spb_enrich final_purify Final Purification (Percoll Gradient) spb_enrich->final_purify end_this compound Purified SPBs final_purify->end_this compound clarify Clarify Lysate affinity_lysis->clarify affinity_bind Affinity Binding (IgG Beads) clarify->affinity_bind wash Washing affinity_bind->wash elute Elution (TEV Protease) wash->elute velocity_sed Velocity Sedimentation (Sucrose Gradient) elute->velocity_sed velocity_sed->end_this compound

Caption: Overview of two primary workflows for this compound isolation from yeast.

Caption: Troubleshooting logic for addressing low this compound purification yields.

References

Technical Support Center: Troubleshooting Abnormal SPB Duplication

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering abnormal spindle pole body (SPB) duplication phenotypes in their experiments, primarily focusing on yeast models like Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the most common abnormal this compound phenotype, and what does it signify?

A1: The most frequently observed abnormality is a failure in this compound duplication, leading to the formation of a monopolar spindle. Cells arrested with this phenotype typically contain a single this compound, which can result in mitotic arrest due to the activation of the spindle assembly checkpoint (SAC). This phenotype often poin[1]ts to defects in the early stages of the this compound duplication pathway, involving key proteins like Cdc31 (a centrin) and its interacting partners.

Q2: My microscopy show[1][2][3]s cells with two SPBs that fail to separate and form a bipolar spindle. What is the likely issue?

A2: This phenotype suggests a defect in the separation of newly duplicated SPBs, not in the duplication process itself. The "bridge" structure that connects the two SPBs must be severed for them to migrate and form a proper spindle. Mutations in components r[2]equired for bridge fission or in proteins that regulate the insertion of the new this compound into the nuclear envelope can cause this phenotype.

Q3: I am observing cel[4][5]ls with more than two SPBs (multipolar spindles). What could be the cause?

A3: Multipolar spindles arise from an overduplication of SPBs. This indicates a loss of the tight cell cycle regulation that normally ensures only one round of this compound duplication per cycle. Key cell cycle regulators[1][6], such as cyclin-dependent kinase 1 (Cdk1) and the phosphatase Cdc14, are crucial for restricting duplication to the G1 phase. Overexpression of duplica[1]tion factors or mutations in regulatory proteins that normally inhibit extra duplication events can lead to this phenotype.

Q4: How can I reliably distinguish between a duplication failure and a separation defect?

A4: High-resolution microscopy is key.

  • Electron Microscopy (EM): This is the gold standard for visualizing this compound ultrastructure. EM can clearly show a single, unduplicated this compound versus two closely associated (unseparated) SPBs.

  • Fluorescence Micros[7]copy: Using fluorescently tagged this compound components (e.g., Spc42-GFP, Spc110-GFP) allows for live-cell imaging and quantification. A duplication failure will show a single fluorescent focus, whereas a separation defect will appear as a single, often brighter or elongated, focus that may resolve into two distinct dots upon careful observation or deconvolution.

Troubleshooting Guides

Guide 1: High Percentage of Monopolar Spindles Observed

If you are observing a high frequency of cells with a single this compound or monopolar spindle, use the following workflow to diagnose the potential cause.

MonopolarSpindle_Troubleshooting start Start: High Monopolar Spindle Frequency check_protein Step 1: Verify Localization of Key Duplication Proteins (e.g., Cdc31-GFP, Sfi1-GFP) start->check_protein result1_ok Localization Normal check_protein->result1_ok Is localization correct? result1_bad Localization Absent/Mislocalized check_protein->result1_bad Is localization correct? phenotype Step 2: Quantify Phenotype in Synchronized Cells (G1 Arrest/Release) result2_g1 Arrest in G1 with Single Unduplicated this compound phenotype->result2_g1 conclusion1 Conclusion: Protein is likely functional. Problem is downstream or in regulation. phenotype->conclusion1 genetic_interaction Step 3: Test for Genetic Interactions with Known Duplication Mutants (e.g., cdc31-1, mps1-7) result3_enhance Synthetic Lethality or Phenotype Enhancement genetic_interaction->result3_enhance result1_ok->phenotype result1_ok->phenotype conclusion2 Conclusion: Protein function or stability is compromised. Verify expression levels. result1_bad->conclusion2 result2_g1->genetic_interaction conclusion3 Conclusion: Defect is in the initiation of duplication. result2_g1->conclusion3 conclusion4 Conclusion: Gene product likely functions in the same pathway. result3_enhance->conclusion4

Caption: Troubleshooting workflow for monopolar spindle phenotypes.

Guide 2: Differentiating this compound Duplication vs. Biorientation Defects

Defects in this compound duplication can sometimes be confused with defects in chromosome biorientation, as both can activate the spindle assembly checkpoint.

Phenotype Primary Defect Key Proteins Involved Experimental Verification
Monopolar Spindle This compound Duplication FailureCdc31, Sfi1, Kar1, Mps1EM shows a single this compound. [1][2][3]Immunofluorescence of tubulin shows a single aster of microtubules.
Bipolar Spindle with Unattached Chromosomes Chromosome BiorientationKinetochore components, SAC proteinsEM shows two separated SPBs. Immunofluorescence shows a bipolar spindle, but chromosomes (e.g., stained with DAPI) are not aligned at the metaphase plate.
Short Spindle with Separated SPBs Spindle Elongation / Anaphase EntryMotor proteins, anaphase-promoting complex (APC) componentsLive-cell imaging shows SPBs separate but the spindle fails to elongate. Cells arrest in metaphase.

Key Signaling Pathway

The Core this compound Duplication Pathway in S. cerevisiae

The duplication of the this compound is a templated process that begins in G1 and is tightly regulated by the cell cycle. The existing this compound (mother) serves as a platform for the assembly of a new this compound (daughter).

SPB_Duplication_Pathway cluster_G1 G1 Phase (Low Cdk1) cluster_S_G2 S/G2 Phase (High Cdk1) Mother_this compound Mother this compound Half_Bridge Half-Bridge (Sfi1-Cdc31) Mother_this compound->Half_Bridge recruits Satellite Satellite Assembly (Spc42, Spc29) Half_Bridge->Satellite templates Dup_Plaque Duplication Plaque Satellite->Dup_Plaque matures into NE_Insertion Nuclear Envelope Insertion (Mps2, Ndc1) Dup_Plaque->NE_Insertion New_this compound New this compound NE_Insertion->New_this compound Bridge_Fission Bridge Fission (Mitotic Exit) New_this compound->Bridge_Fission

Caption: Core this compound duplication pathway in S. cerevisiae.

Experimental Protocols

Protocol 1: Indirect Immunofluorescence for Yeast SPBs and Spindles

This protocol is adapted for visualizing tubulin to assess spindle morphology and this compound components using specific antibodies.

A. Cell Growth and Fix[8][9][10]ation

  • Grow yeast cells to early log phase (OD600 ~0.4-0.6) in the appropriate liquid medium.

  • Fix the cells by adding 37% formaldehyde directly to the culture medium to a final concentration of 3.7%.

  • Incubate for 1 hour at 30°C with gentle shaking.

  • Harvest cells by cent[11]rifugation (3000 rpm for 3 min), and wash twice with 1x PBS.

  • Resuspend cells in spheroplasting buffer (e.g., 1.2 M Sorbitol, 0.1 M KPO4 pH 7.5).

B. Cell Wall Removal and Permeabilization

  • Add zymolyase and/or lyticase to the cell suspension to digest the cell wall. Incubate at 37°C for 15-45 minutes, monitoring for spheroplast formation.

  • Gently wash the spheroplasts with PBS.

  • Adhere the spheroplasts to poly-L-lysine coated microscope slides.

  • Permeabilize the cells by incubating the slide in ice-cold methanol for 6 minutes, followed by ice-cold acetone for 30 seconds. Air dry completely.

C.[11] Antibody Staining

  • Block the slide with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30 minutes.

  • Incubate with the pri[11]mary antibody (e.g., anti-tubulin monoclonal antibody or anti-GFP for tagged this compound proteins) diluted in blocking buffer for 1-2 hours in a humid chamber.

  • Wash the slide three [11]times with PBS for 5 minutes each.

  • Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Wash the slide three times with PBS for 5 minutes each.

D. Mounting and Visualization

  • Add a drop of mounting medium containing DAPI (to stain DNA) onto the slide and cover with a coverslip.

  • Seal the coverslip with nail polish and store it at 4°C, protected from light.

  • Visualize using a flu[11]orescence microscope. The mitotic spindle and cytoplasmic microtubules can be easily monitored.

References

Validation & Comparative

A Researcher's Guide to Validating Novel Protein Interactions at the Spindle Pole Body

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming novel protein-protein interactions (PPIs) at the Saccharomyces cerevisiae Spindle Pole Body (SPB) is critical for understanding cell cycle regulation, microtubule dynamics, and potential therapeutic targets. This guide provides an objective comparison of key validation techniques, complete with experimental data and detailed protocols for interrogating the intricate network of the yeast centrosome equivalent.

The Spindle Pole Body is the sole microtubule-organizing center in budding yeast, orchestrating the formation of the mitotic spindle. Its complex, multi-layered structure is composed of a core set of proteins that recruit numerous other factors in a spatially and temporally controlled manner. Validating new physical linkages within this structure is essential for building a complete model of its function. This guide focuses on four powerful techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Bimolecular Fluorescence Complementation (BiFC), and Cross-Linking Mass Spectrometry (CLMS).

Comparative Overview of Validation Techniques

Choosing the appropriate method depends on the specific research question, whether the goal is to confirm a binary interaction in vivo, identify components of a larger complex, or quantify binding affinity. The following table summarizes the key characteristics of each technique.

TechniquePrincipleInteraction TypeEnvironmentThroughputQuantitative PotentialKey this compound Application Example
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein ("bait") to capture its binding partners ("prey") from a cell lysate.Direct or IndirectIn vitro (from lysate)Low to MediumSemi-quantitative (Western Blot) or Quantitative (Mass Spec)Confirmation of the Nud1p-Spc72p interaction.[1]
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor by the interaction of a bait and prey protein, activating a reporter gene.Primarily DirectIn vivo (Yeast nucleus)HighQualitative to semi-quantitative; specialized versions for affinity.[2]Screening for interactors of Spc110p, identifying Spc98p.[3]
Bimolecular Fluorescence Complementation (BiFC) Reconstitution of a fluorescent protein from two non-fluorescent halves, each fused to a protein of interest. Interaction brings the halves together, producing a signal.Direct or IndirectIn vivoMedium to HighQuantitative (fluorescence intensity).[4]Visualization and localization of PPIs within the native cellular context.[5]
Cross-Linking Mass Spectrometry (CLMS) Covalent linkage of nearby proteins using chemical cross-linkers, followed by mass spectrometry to identify interacting proteins and residues.DirectIn vivo or in situHighProvides distance constraints and topological information.Mapping the topology and subunit interactions of enriched this compound preparations.[6]

I. Co-Immunoprecipitation (Co-IP)

Co-IP is considered a gold-standard technique for validating PPIs within their native complexes. It involves using a specific antibody to capture a protein of interest from a cell lysate, thereby also pulling down any stably associated proteins.

Experimental Workflow: Co-IP

The general workflow involves cell lysis, incubation of the lysate with an antibody, capture of the antibody-protein complex with affinity beads, washing to remove non-specific binders, and elution of the complex for analysis by Western Blot.

cluster_0 Cell Preparation cluster_1 Lysate Preparation cluster_2 Immunoprecipitation cluster_3 Analysis YeastCulture Grow Yeast Culture Harvest Harvest & Freeze Cell Pellet YeastCulture->Harvest Lysis Lyse Cells (Bead Beating) in Lysis Buffer Harvest->Lysis Step 1 Clarify Clarify Lysate (Centrifugation) Lysis->Clarify IncubateAb Incubate Lysate with Primary Antibody Clarify->IncubateAb Step 2 AddBeads Add Protein A/G Beads IncubateAb->AddBeads IncubateBeads Incubate to Capture Ab-Ag Complex AddBeads->IncubateBeads Wash Wash Beads IncubateBeads->Wash Step 3 Elute Elute Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot Elute->Analyze

Fig. 1: Co-immunoprecipitation (Co-IP) workflow for yeast proteins.
Detailed Methodology: Co-IP of Nud1p and Spc72p

The interaction between the outer plaque this compound components Nud1p and Spc72p has been successfully validated using Co-IP.[1] The following protocol is based on established methods for immunoprecipitation from yeast extracts.[1]

  • Preparation of Yeast Cell Lysate:

    • Grow yeast cells expressing tagged versions of the proteins (e.g., Nud1p-HA, Spc72p-Myc) to mid-log phase (OD600 ≈ 0.8) in appropriate selective media.

    • Harvest 50 OD units of cells by centrifugation at 4,000 x g for 5 minutes. Wash the pellet with ice-cold water.

    • Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitor cocktails).

    • Lyse the cells by bead beating with an equal volume of glass beads (0.5 mm diameter) for 3-5 cycles of 1 minute, with 2 minutes of cooling on ice between cycles.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Normalize protein concentration of the lysates. Set aside 50 µL of the lysate as an "Input" control.

    • To the remaining lysate, add the primary antibody against the tagged "bait" protein (e.g., anti-HA antibody for Nud1p-HA). The optimal antibody concentration should be empirically determined but is typically in the range of 1-4 µg.

    • Incubate on a rotator for 2-4 hours at 4°C.

    • Add 30 µL of a 50% slurry of Protein A or Protein G agarose/sepharose beads (pre-washed in Lysis Buffer).

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

    • Wash the beads 3-5 times with 1 mL of ice-cold Lysis Buffer. For interactions that may be salt-labile, the NaCl concentration in the wash buffer can be reduced.[2]

    • After the final wash, carefully remove all supernatant.

    • Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the eluted proteins and the "Input" sample by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-Myc antibody for Spc72p-Myc). A successful Co-IP is indicated by a band for the prey protein in the IP lane, which should be absent in a negative control IP (e.g., using a non-specific IgG antibody).

II. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method for identifying binary protein interactions in vivo. It relies on the reconstitution of a transcription factor. An interaction between a "bait" protein (fused to a DNA-binding domain, DBD) and a "prey" protein (fused to an activation domain, AD) brings the two domains into proximity, activating reporter genes and allowing cell growth on selective media.

Principle of the Yeast Two-Hybrid System

cluster_0 No Interaction cluster_1 Interaction DBD_Bait_No DBD Bait Promoter_No Promoter DBD_Bait_No:DBD->Promoter_No Binds AD_Prey_No AD Prey Result_No No Transcription Reporter_No Reporter Gene DBD_Bait_Yes DBD Bait AD_Prey_Yes AD Prey DBD_Bait_Yes:Bait->AD_Prey_Yes:Prey Interacts Promoter_Yes Promoter DBD_Bait_Yes:DBD->Promoter_Yes Binds Reporter_Yes Reporter Gene AD_Prey_Yes:AD->Reporter_Yes Activates Result_Yes Transcription cluster_0 Construct Preparation cluster_1 Cellular Expression cluster_2 Interaction & Visualization cluster_3 Quantification CloneBait Clone Protein A into N-terminal FP Fragment Vector Transform Co-transform both constructs into Yeast CloneBait->Transform ClonePrey Clone Protein B into C-terminal FP Fragment Vector ClonePrey->Transform Express Express Fusion Proteins Transform->Express Interact Protein A-B Interaction Brings FP Fragments Together Express->Interact Fluoresce FP Reconstitution & Fluorescence Interact->Fluoresce Image Visualize by Fluorescence Microscopy Fluoresce->Image Quantify Quantify Fluorescence Intensity (ImageJ, Flow Cytometry) Image->Quantify cluster_0 Cross-Linking cluster_1 Sample Processing cluster_2 Analysis cluster_3 Interpretation Sample Enriched this compound Sample or Whole Cells AddLinker Add Cross-linker (e.g., DSSO, BS3) Sample->AddLinker Quench Quench Reaction AddLinker->Quench Denature Denature & Reduce Quench->Denature Digest Digest with Protease (e.g., Trypsin) Denature->Digest Fractionate Enrich/Fractionate Cross-linked Peptides Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Analyze Identify Cross-linked Peptides with Specialized Software LCMS->Analyze Map Map Interactions & Model Complex Topology Analyze->Map

References

A Comparative Analysis of Spindle Pole Body Components Across Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center (MTOC) essential for chromosome segregation during mitosis. While the core function of the this compound is conserved, its composition and morphology can exhibit significant diversity across different fungal species. This guide provides a comparative analysis of this compound components in three key model organisms: the budding yeast Saccharomyces cerevisiae, the fission yeast Schizosaccharomyces pombe, and the filamentous fungus Aspergillus nidulans. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and potential drug development targeting this critical cellular structure.

Core Spindle Pole Body Components: A Comparative Overview

The fundamental architecture of the this compound is built around a core set of proteins. While the specific names of these proteins may differ, their functions are often conserved. The following table summarizes the core components of the this compound in S. cerevisiae and their known orthologs in S. pombe and A. nidulans, along with available quantitative data on their abundance.

Saccharomyces cerevisiaeFunctionSchizosaccharomyces pombe OrthologAspergillus nidulans OrthologProtein Abundance (molecules/cell in S. cerevisiae)[1]
Central Plaque Components
Spc42Forms a crystalline core layer of the central plaque.Pcp1PcpA~1,000[2]
Spc29Connects the central plaque to the nuclear envelope.Cut12-~1,000[2]
Cmd1 (Calmodulin)Binds to Spc110 and Spc29, crucial for this compound integrity.Cam1CalA-
Inner Plaque Components (Nuclear Side)
Spc110A large coiled-coil protein that links the central plaque to the inner plaque and anchors the γ-tubulin complex.--~1,000[2]
Spc98Component of the γ-tubulin small complex (γ-TuSC).Gfh1/Alp6-1794 +/- 378[3]
Spc97Component of the γ-tubulin small complex (γ-TuSC).[4][5][6][7]Alp4-1794 +/- 378[3]
Tub4 (γ-tubulin)Nucleates microtubule polymerization.[8]Gtb1TubG-
Outer Plaque Components (Cytoplasmic Side)
Cnm67Anchors the outer plaque to the central plaque.[9]--1901 +/- 260[9]
Nud1A scaffold protein in the outer plaque, involved in the Mitotic Exit Network (MEN).-NudA-
Spc72A receptor for the γ-tubulin complex at the outer plaque.[10]Mto1--

Note: The identification of orthologs can be complex and is an ongoing area of research. The information in this table is based on the current understanding from various databases and literature. "-" indicates that a clear ortholog has not been identified or is not well-characterized.

Experimental Protocols for this compound Analysis

The study of this compound components and dynamics relies on a combination of genetic, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy for this compound Component Localization

This protocol allows for the visualization of the subcellular localization of this compound proteins.

Materials:

  • Fungal cells expressing a fluorescently tagged this compound protein (e.g., GFP-fusion).

  • Fixative solution (e.g., 3.7% formaldehyde in phosphate-buffered saline - PBS).

  • Cell wall digestion solution (e.g., Zymolyase or Glusulase in a sorbitol-containing buffer).

  • Permeabilization buffer (e.g., 1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).

  • Primary antibody specific to the protein of interest (if not using a fluorescently tagged protein).

  • Fluorescently labeled secondary antibody.

  • DAPI solution (for nuclear staining).

  • Antifade mounting medium.

  • Microscope slides and coverslips.

Procedure:

  • Cell Fixation: Grow fungal cells to the desired growth phase. Pellet the cells by centrifugation and resuspend in the fixative solution. Incubate for 30-60 minutes at room temperature.

  • Washing: Pellet the fixed cells, discard the supernatant, and wash three times with PBS.

  • Cell Wall Digestion: Resuspend the cells in the cell wall digestion solution and incubate until spheroplasts are formed (monitor under a microscope).

  • Permeabilization: Gently wash the spheroplasts with PBS and then resuspend in permeabilization buffer for 5-10 minutes.

  • Blocking: Wash the cells with PBS and then incubate in blocking buffer for 30 minutes to reduce non-specific antibody binding.

  • Antibody Incubation (for non-tagged proteins):

    • Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5-10 minutes.

  • Mounting: Wash the cells a final time with PBS, resuspend in a small volume of antifade mounting medium, and mount on a microscope slide with a coverslip.

  • Imaging: Observe the cells using a fluorescence microscope with appropriate filters for the fluorophores used.

Electron Microscopy for Ultrastructural Analysis of the this compound

This protocol provides high-resolution images of the this compound structure.

Materials:

  • Fungal cells.

  • Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).

  • Secondary fixative (e.g., 1% osmium tetroxide).

  • Dehydration series (ethanol or acetone).

  • Embedding resin (e.g., Epon or Spurr's resin).

  • Uranyl acetate and lead citrate for staining.

  • Ultramicrotome and transmission electron microscope (TEM).

Procedure:

  • Primary Fixation: Pellet the fungal cells and resuspend in the primary fixative. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the cells several times with buffer.

  • Secondary Fixation: Post-fix the cells in the secondary fixative for 1 hour on ice. This enhances contrast.

  • Dehydration: Dehydrate the cells through a graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Gradually infiltrate the dehydrated cells with embedding resin and then polymerize the resin in an oven.

  • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

  • Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance the contrast of cellular structures.

  • Imaging: Examine the sections using a transmission electron microscope.

Signaling Pathways Regulating this compound Function

The duplication and function of the this compound are tightly regulated by cell cycle-dependent signaling pathways. Two key pathways are the Mitotic Exit Network (MEN) in S. cerevisiae and the Septation Initiation Network (SIN) in S. pombe and A. nidulans. These pathways ensure that cytokinesis is coupled to the completion of mitosis.

Mitotic Exit Network (MEN) in Saccharomyces cerevisiae

The MEN is a GTPase-driven signaling cascade that is localized to the this compound. It triggers the release of the phosphatase Cdc14 from the nucleolus, which in turn promotes the inactivation of mitotic cyclins and the onset of cytokinesis.

MEN_Pathway cluster_this compound Spindle Pole Body Tem1 Tem1-GTP Cdc15 Cdc15 (Kinase) Tem1->Cdc15 Recruits & Activates Lte1 Lte1 (GEF) Lte1->Tem1 Activates Bub2_Bfa1 Bub2-Bfa1 (GAP) Bub2_Bfa1->Tem1 Inhibits Dbf2_Mob1 Dbf2-Mob1 (Kinase) Cdc15->Dbf2_Mob1 Activates Cdc14_Inactive Cdc14 (Inactive) in Nucleolus Dbf2_Mob1->Cdc14_Inactive Promotes Release Cdc14_Active Cdc14 (Active) Cdc14_Inactive->Cdc14_Active Mitotic_Exit Mitotic Exit & Cytokinesis Cdc14_Active->Mitotic_Exit Triggers

MEN Pathway in S. cerevisiae
Septation Initiation Network (SIN) in Schizosaccharomyces pombe

The SIN pathway in fission yeast shares several homologous components with the MEN pathway and similarly controls the timing of cytokinesis. It is also regulated by a GTPase switch and a cascade of protein kinases that assemble at the this compound.

SIN_Pathway cluster_this compound Spindle Pole Body Spg1 Spg1-GTP Cdc7 Cdc7 (Kinase) Spg1->Cdc7 Activates Sid1_Cdc14 Sid1-Cdc14 (Kinase) Cdc7->Sid1_Cdc14 Recruits Sid2_Mob1 Sid2-Mob1 (Kinase) Sid1_Cdc14->Sid2_Mob1 Activates Septation Septation & Cytokinesis Sid2_Mob1->Septation Triggers Byr4_Cdc16 Byr4-Cdc16 (GAP) Byr4_Cdc16->Spg1 Inhibits

SIN Pathway in S. pombe

Experimental Workflow: Proteomic Analysis of SPBs

Identifying the components of the this compound and their interaction partners is crucial for understanding its function. Mass spectrometry-based proteomics is a powerful tool for this purpose.

Proteomics_Workflow Start Fungal Cell Culture SPB_Isolation This compound Isolation/ Enrichment Start->SPB_Isolation Protein_Extraction Protein Extraction and Digestion SPB_Isolation->Protein_Extraction LC_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Protein_Extraction->LC_MS Data_Analysis Data Analysis: Protein Identification and Quantification LC_MS->Data_Analysis Result Identified this compound Components and Interactors Data_Analysis->Result

Proteomic Analysis of SPBs Workflow

This guide serves as a starting point for the comparative analysis of this compound components in fungi. The provided data, protocols, and pathway diagrams are intended to be a valuable resource for researchers investigating fungal cell division, and for those exploring the this compound as a potential target for novel antifungal therapies.

References

Confirming the Localization of a New Spindle Pole Body-Associated Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the subcellular localization of a newly identified protein to the Spindle Pole Body (SPB). We present detailed methodologies, data interpretation guidelines, and visual representations of experimental workflows to aid in the robust characterization of novel this compound components.

Introduction

The Spindle Pole Body (this compound) is the microtubule-organizing center in fungi, functionally equivalent to the centrosome in animal cells. It plays a critical role in chromosome segregation and cell cycle progression. Identifying and characterizing new proteins that associate with the this compound is crucial for a deeper understanding of these fundamental cellular processes. This guide outlines and compares key experimental techniques to validate the localization of a candidate protein to the this compound.

Comparison of Key Experimental Techniques

The confirmation of a new this compound-associated protein typically involves a combination of techniques that provide complementary information, from initial low-resolution screening to high-resolution mapping and interaction analysis.

Technique Principle Strengths Limitations Typical Application
Fluorescence Microscopy Visualization of a fluorescently tagged protein of interest (e.g., GFP-fusion) and co-localization with a known this compound marker.- Relatively simple and high-throughput.- Provides initial evidence of co-localization in vivo.- Resolution limited by the diffraction of light.- Potential for artifacts from protein overexpression or tagging.Initial screening of candidate proteins.
Immunofluorescence (IF) Use of specific antibodies to detect the endogenous protein of interest and a known this compound marker.- Detects the protein at its natural expression level.- Avoids artifacts from fusion tags.- Dependent on the availability of a specific and high-quality antibody.- Fixation and permeabilization can alter protein localization.Validation of localization for the untagged, endogenous protein.
Co-Immunoprecipitation (Co-IP) Pull-down of a known this compound protein and identification of interacting partners, including the new candidate protein.- Demonstrates a physical interaction between the candidate protein and a known this compound component.- Can identify entire protein complexes.- Does not directly prove localization at the this compound.- Prone to false positives and negatives depending on interaction strength and buffer conditions.Confirming protein-protein interactions within the this compound.
Mass Spectrometry (MS) Identification of proteins present in an enriched this compound fraction.- Unbiased approach to identify novel this compound components.- Can provide quantitative information on protein abundance.- Technically demanding.- May identify contaminants from other cellular compartments.Proteomic analysis of the this compound to identify new candidate proteins.
Immunoelectron Microscopy (IEM) Use of gold-labeled antibodies to visualize the precise location of the protein of interest within the ultrastructure of the this compound.- Provides the highest resolution for subcellular localization.- Can distinguish between different sub-structures of the this compound.- Technically challenging and time-consuming.- Requires specialized equipment and expertise.High-resolution mapping of the protein within the this compound.

Quantitative Data Presentation

Objective and quantitative analysis is crucial for robustly concluding co-localization. Below are examples of how to structure quantitative data from fluorescence microscopy studies.

Table 1: Quantification of Co-localization between "New-Protein-GFP" and "this compound-Marker-RFP"

Cell Cycle Stage Number of Cells Analyzed Pearson's Correlation Coefficient (PCC) (Mean ± SD) Manders' Overlap Coefficient (MOC) (Mean ± SD) Percentage of Co-localized SPBs (%)
G1500.85 ± 0.070.92 ± 0.0595
S500.88 ± 0.060.94 ± 0.0498
G2/M500.91 ± 0.050.96 ± 0.0399
  • Pearson's Correlation Coefficient (PCC): Measures the linear correlation between the intensity of the two fluorescent signals. A value close to 1 indicates strong positive correlation.

  • Manders' Overlap Coefficient (MOC): Represents the fraction of the "New-Protein-GFP" signal that overlaps with the "this compound-Marker-RFP" signal. A value close to 1 indicates a high degree of overlap.

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data.

Immunofluorescence Protocol for Yeast this compound Protein

This protocol is adapted for budding yeast, a common model organism for studying SPBs.

  • Cell Preparation: Grow yeast cells to mid-log phase (OD600 ~0.5) in appropriate media.

  • Fixation: Fix cells by adding formaldehyde to a final concentration of 3.7% and incubate for 1 hour at room temperature.

  • Spheroplasting: Wash cells with phosphate-buffered saline (PBS) and resuspend in spheroplast buffer containing zymolyase to digest the cell wall.[1]

  • Permeabilization: Adhere spheroplasts to poly-L-lysine coated slides and permeabilize with methanol for 6 minutes, followed by acetone for 30 seconds.[1]

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 1% Bovine Serum Albumin) for 30 minutes.[2][3]

  • Primary Antibody Incubation: Incubate with a primary antibody specific to the protein of interest and a primary antibody for a known this compound marker (e.g., anti-Tub4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS, mount with an anti-fade mounting medium containing DAPI (to stain the nucleus), and image using a confocal microscope.

Co-Immunoprecipitation Protocol

This protocol outlines the general steps for performing a Co-IP experiment to test the interaction between a new protein and a known this compound component.[4][5][6][7][8]

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add a specific antibody against the known this compound "bait" protein to the pre-cleared lysate and incubate to form an antibody-antigen complex.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" (new) protein.

Mass Spectrometry for this compound Proteome Analysis

This is a simplified overview of a typical workflow for identifying proteins from an enriched this compound fraction.[9][10][11][12]

  • This compound Enrichment: Isolate SPBs from yeast cells through a series of differential centrifugation and sucrose gradient steps.

  • Protein Extraction and Digestion: Extract proteins from the enriched this compound fraction and digest them into peptides using an enzyme like trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequence.

  • Database Searching: Search the obtained peptide sequences against a protein database to identify the corresponding proteins.

  • Data Analysis: Analyze the list of identified proteins to find novel candidates that were not previously known to associate with the this compound.

Mandatory Visualizations

Experimental Workflow for Confirming this compound Localization

G cluster_0 Initial Screening cluster_1 Validation cluster_2 High-Resolution Mapping A Hypothesized this compound Protein B GFP-Fusion Protein Expression A->B C Fluorescence Microscopy B->C D Co-localization with this compound Marker C->D E Immunofluorescence (Endogenous Protein) D->E F Co-Immunoprecipitation D->F H Immunoelectron Microscopy E->H I Confirmed this compound Localization F->I G Mass Spectrometry of this compound Fraction G->I H->I

Caption: A logical workflow for confirming the localization of a new protein to the this compound.

Signaling Pathway Involving a New this compound Protein

G A Cell Cycle Signal (e.g., CDK activity) B Known this compound Protein (e.g., Spc42) A->B Phosphorylation C New this compound-Associated Protein B->C Interaction D Recruitment to this compound C->D E Microtubule Nucleation D->E F Spindle Formation E->F

Caption: A hypothetical signaling pathway illustrating the role of a new this compound-associated protein.

References

Validating the Role of Cdc31 in Spindle Pole Body Duplication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Cdc31 with Key Interaction Partners in Yeast Spindle Pole Body Duplication

For researchers in cell biology and drug development, understanding the intricate molecular machinery of cell division is paramount. In the budding yeast Saccharomyces cerevisiae, a key organelle orchestrating this process is the Spindle Pole Body (SPB), the functional equivalent of the mammalian centrosome. The precise duplication of the this compound is essential for the formation of a bipolar spindle and accurate chromosome segregation. At the heart of this duplication process lies Cdc31, a calcium-binding protein of the centrin family. This guide provides a comparative analysis of Cdc31 and its primary interacting partners—Sfi1, Kar1, and Mps3—in the context of this compound duplication, supported by experimental data and detailed protocols.

The Central Role of Cdc31 in this compound Duplication

Cdc31 is an essential protein that localizes to the this compound's half-bridge, a substructure critical for the initiation of this compound duplication. Temperature-sensitive mutations in the CDC31 gene lead to a failure in this compound duplication, resulting in the formation of a single, often enlarged, this compound and a monopolar mitotic spindle. This phenotype underscores the indispensable role of Cdc31 in the early stages of creating a new this compound.

Comparative Analysis of this compound Duplication Defects

To quantitatively assess the role of Cdc31 in comparison to its key partners, the percentage of cells exhibiting a monopolar spindle phenotype in temperature-sensitive mutants at a restrictive temperature is a critical metric. The following table summarizes these findings from various studies.

Gene MutantPercentage of Large-Budded Cells with Monopolar Spindles at 36°CReference
cdc31-ts~80%[1]
sfi1-tsHigh (specific percentage not quantified in direct comparison)[2]
kar1-Δ17High (specific percentage not quantified in direct comparison)[3][4]
mps3-180%[1]

Note: Direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions. The data presented here are based on individual studies and highlight the severe this compound duplication defects in each mutant.

Key Interaction Partners of Cdc31 in this compound Duplication

The function of Cdc31 is intricately linked to its interactions with other proteins at the half-bridge. This section compares the roles and interactions of Sfi1, Kar1, and Mps3.

Sfi1: The Scaffolding Partner

Sfi1 is a large, filamentous protein with multiple binding sites for Cdc31. The interaction between Cdc31 and Sfi1 is fundamental for the elongation of the half-bridge to form the bridge structure, a prerequisite for the assembly of the new this compound. The binding of Cdc31 is thought to stabilize the elongated conformation of Sfi1.

Kar1: The Localization Factor

Kar1 is an essential protein anchored in the nuclear envelope at the half-bridge. A primary function of Kar1 is to recruit Cdc31 to the this compound. In the absence of functional Kar1, Cdc31 is mislocalized, leading to a failure in this compound duplication[5]. This hierarchical relationship places Kar1 upstream of Cdc31 in the this compound duplication pathway.

Mps3: A Multifunctional Connector

Mps3 is another integral membrane protein of the inner nuclear membrane that localizes to the this compound half-bridge. Similar to Kar1, Mps3 plays a role in recruiting Cdc31 to the this compound[1]. Additionally, Mps3 is involved in connecting the this compound to the nuclear envelope.

Protein-Protein Interaction Summary

Interacting ProteinsMethod of DetectionFunctional Significance
Cdc31 - Sfi1Co-immunoprecipitation, Yeast-two-hybridEssential for bridge formation and satellite assembly.[2][6]
Cdc31 - Kar1In vitro binding assay, Co-immunoprecipitationKar1 is required for the localization of Cdc31 to the this compound.[5][7]
Cdc31 - Mps3Genetic and physical interactionsMps3 contributes to the recruitment of Cdc31 to the half-bridge.[1]

Signaling and Interaction Pathway

The duplication of the this compound is a highly regulated process. The following diagram illustrates the key interactions of Cdc31 at the half-bridge that lead to the initiation of this compound duplication.

SPB_Duplication_Pathway cluster_half_bridge This compound Half-Bridge cluster_initiation Duplication Initiation Kar1 Kar1 Cdc31 Cdc31 Kar1->Cdc31 Recruitment Mps3 Mps3 Mps3->Cdc31 Recruitment Sfi1 Sfi1 Satellite Satellite Formation Sfi1->Satellite Cdc31->Sfi1 Binding & Stabilization

Cdc31-centric this compound duplication initiation pathway.

Experimental Protocols

For researchers aiming to validate these findings or investigate novel components of the this compound duplication pathway, the following are detailed protocols for key experimental techniques.

Co-Immunoprecipitation (Co-IP) of Cdc31 and Sfi1

This protocol is designed to verify the in vivo interaction between Cdc31 and Sfi1 in S. cerevisiae.

Materials:

  • Yeast strain expressing tagged versions of Cdc31 (e.g., Cdc31-HA) and Sfi1 (e.g., Sfi1-Myc).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors).

  • Antibody-coupled magnetic beads (e.g., anti-HA magnetic beads).

  • Wash Buffer (e.g., Lysis Buffer with 0.1% Triton X-100).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Grow yeast cells to mid-log phase (OD600 ≈ 0.8).

  • Harvest cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by bead beating or other suitable methods.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Incubate a portion of the clarified lysate with antibody-coupled magnetic beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads three times with Wash Buffer.

  • Elute the protein complexes by boiling the beads in Elution Buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the tags of both proteins.

Analysis of Temperature-Sensitive Mutants

This protocol describes the phenotypic analysis of a temperature-sensitive cdc31 mutant.

Materials:

  • Wild-type and cdc31-ts yeast strains.

  • YPD medium.

  • Microscope with fluorescence capabilities.

  • DAPI for nuclear staining and antibodies for tubulin staining (e.g., anti-tubulin).

Procedure:

  • Grow wild-type and cdc31-ts cultures at the permissive temperature (e.g., 25°C) to early log phase.

  • Shift the cultures to the restrictive temperature (e.g., 36°C).

  • Take aliquots at different time points (e.g., 0, 2, 4 hours) after the temperature shift.

  • Fix the cells with formaldehyde.

  • Prepare the cells for immunofluorescence by spheroplasting and permeabilizing them.

  • Stain the cells with DAPI and anti-tubulin antibodies.

  • Visualize the cells under a fluorescence microscope and quantify the percentage of large-budded cells with a single nucleus and a monopolar spindle.

Transmission Electron Microscopy (TEM) of Yeast SPBs

This protocol provides a general workflow for preparing yeast cells for TEM to visualize this compound morphology.

Materials:

  • Yeast cells.

  • Primary fixative (e.g., glutaraldehyde).

  • Secondary fixative (e.g., osmium tetroxide).

  • Dehydration series (ethanol).

  • Embedding resin (e.g., Spurr's resin).

  • Uranyl acetate and lead citrate for staining.

Procedure:

  • Grow yeast cells to the desired growth phase.

  • Fix the cells with the primary fixative.

  • Wash the cells and post-fix with the secondary fixative.

  • Dehydrate the cells through a graded ethanol series.

  • Infiltrate the cells with embedding resin.

  • Polymerize the resin.

  • Cut ultra-thin sections using an ultramicrotome.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope.

Experimental Workflow Visualization

The following diagram outlines the general workflow for validating the interaction and function of a gene in this compound duplication.

Experimental_Workflow cluster_protein_interaction Protein-Protein Interaction cluster_phenotypic_analysis Phenotypic Analysis cluster_validation Functional Validation CoIP Co-Immunoprecipitation Y2H Yeast-Two-Hybrid CoIP->Y2H Genetic_Interaction Synthetic Genetic Array Y2H->Genetic_Interaction TS_Analysis Temperature-Sensitive Mutant Analysis Microscopy Fluorescence Microscopy TS_Analysis->Microscopy EM Electron Microscopy Microscopy->EM end Conclusion: Role of Gene X in this compound Duplication Validated EM->end Genetic_Interaction->end start Hypothesis: Gene X is involved in This compound Duplication start->CoIP start->TS_Analysis

Workflow for validating a gene's role in this compound duplication.

This comparative guide provides a framework for understanding the central role of Cdc31 in this compound duplication and how its function is modulated by its key interaction partners. The provided data and protocols offer a valuable resource for researchers investigating the mechanisms of cell cycle control and for those involved in the development of therapeutic strategies that target cell proliferation.

References

A Comparative Guide to Spindle Pole Body Duplication Mutants in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key mutants defective in Spindle Pole Body (SPB) duplication in the model organism Saccharomyces cerevisiae. The information presented is supported by experimental data to aid in the selection and understanding of these mutants for research purposes.

Introduction to Spindle Pole Body Duplication

The Spindle Pole Body (this compound) is the microtubule-organizing center in yeast, functionally equivalent to the centrosome in animal cells. Its precise duplication once per cell cycle is critical for the formation of a bipolar spindle and accurate chromosome segregation during mitosis. The duplication process is a complex, multi-step pathway that begins in G1 phase with the formation of a "satellite" structure on the cytoplasmic side of the nuclear envelope, adjacent to the existing this compound. This satellite matures into a duplication plaque, which is then inserted into the nuclear envelope to form a new, functional this compound. A number of proteins are essential for this process, and mutations in their corresponding genes can lead to defects in this compound duplication, often resulting in the formation of a monopolar spindle and subsequent cell cycle arrest.

Comparison of Key this compound Duplication Mutants

The following tables summarize the quantitative phenotypes of several key temperature-sensitive (ts) mutants involved in this compound duplication. These mutants are widely used to study the mechanisms of this compound assembly and function.

GeneProtein FunctionMutant Allele(s)Phenotype at Restrictive TemperatureThis compound Number per Cell% Cells with Monopolar SpindlesCell Cycle Arrest PointReference(s)
CDC31 Calcium-binding protein (centrin), component of the half-bridge.[1]cdc31-2, other ts allelesFailure of this compound duplication.1High (specific percentage varies with allele and conditions)G2/M[1][2][3]
KAR1 Component of the half-bridge, involved in this compound insertion and karyogamy.kar1-Δ17Defective this compound duplication and insertion.1HighG2/M
MPS1 Kinase involved in satellite formation and spindle assembly checkpoint.mps1-1, mps1-737Blocks satellite formation, leading to a single unduplicated this compound.1HighG2/M
MPS2 Integral membrane protein, part of the this compound insertion network (SPIN).mps2-1Duplication plaque forms but fails to insert into the nuclear envelope.1 (with an uninserted duplication plaque)HighG2/M
SPC42 Core this compound component, forms a crystalline layer in the central plaque.spc42-10, spc42-102Defective this compound duplication, disorganized satellite material.[4]1HighG2/M[4][5]
SPC29 Core this compound component.spc29-20Defective this compound duplication.1~25% contain spindles after 1.5h at 37°CG2/M[6]
NUD1 Core this compound component, scaffold for the Mitotic Exit Network (MEN) and astral microtubules.[7][8]nud1-2, nud1-44, nud1-G585ECell cycle arrest with elongated spindles and duplicated nuclei.[9] Some alleles show defects in astral microtubule organization.[8]2 (but with mitotic exit defects)Low (arrest is post-spindle formation)Late Anaphase/Telophase[8][9]
SFI1 Component of the half-bridge, binds to Cdc31.sfi1-3Defective this compound duplication.1HighG2/M[10]

Signaling Pathway and Experimental Workflows

This compound Duplication Signaling Pathway

The duplication of the this compound is tightly regulated by the cell cycle machinery, primarily through the activity of Cyclin-Dependent Kinase (Cdk1) and the phosphatase Cdc14. The following diagram illustrates the key regulatory steps in the this compound duplication pathway.

SPB_Duplication_Pathway cluster_G1 G1 Phase cluster_S_G2_M S/G2/M Phases Cdk1_low Low Cdk1 activity Sfi1_dephospho Sfi1 dephosphorylation Cdk1_low->Sfi1_dephospho Allows Cdc14_active Cdc14 active (late M/early G1) Cdc14_active->Sfi1_dephospho Catalyzes Half_bridge_elongation Half-bridge elongation Sfi1_dephospho->Half_bridge_elongation Satellite_assembly Satellite assembly (Cdc31, Kar1, Mps1) Half_bridge_elongation->Satellite_assembly Duplication_plaque Duplication plaque formation (Spc42, Spc29, Nud1) Satellite_assembly->Duplication_plaque SPB_insertion This compound insertion into NE (Mps2) Duplication_plaque->SPB_insertion Cdk1_high High Cdk1 activity Sfi1_phospho Sfi1 phosphorylation Cdk1_high->Sfi1_phospho Catalyzes Side_by_side_SPBs Side-by-side SPBs SPB_insertion->Side_by_side_SPBs Side_by_side_SPBs->Sfi1_phospho Bridge_severance Bridge severance Sfi1_phospho->Bridge_severance Spindle_formation Bipolar spindle formation Bridge_severance->Spindle_formation

Caption: A simplified model of the this compound duplication pathway in S. cerevisiae.

Experimental Workflow: Analysis of this compound Duplication Mutants

A typical workflow for characterizing this compound duplication mutants involves a combination of microscopy and flow cytometry to assess this compound number, morphology, and cell cycle progression.

Experimental_Workflow cluster_microscopy Microscopy Analysis cluster_flow Flow Cytometry Analysis start Yeast culture (WT and ts-mutant) shift Shift to restrictive temperature start->shift fixation_immuno Fixation for Immunofluorescence shift->fixation_immuno fixation_em Fixation for Electron Microscopy shift->fixation_em fixation_flow Fixation for Flow Cytometry shift->fixation_flow immunostaining Immunostaining (e.g., anti-tubulin) fixation_immuno->immunostaining imaging_immuno Fluorescence Microscopy immunostaining->imaging_immuno quant_immuno Quantify this compound number and spindle morphology imaging_immuno->quant_immuno embedding Embedding and Sectioning fixation_em->embedding imaging_em Transmission Electron Microscopy embedding->imaging_em analysis_em Analyze this compound ultrastructure imaging_em->analysis_em staining_flow DNA staining (e.g., Propidium Iodide) fixation_flow->staining_flow analysis_flow Flow Cytometry staining_flow->analysis_flow quant_flow Quantify DNA content and determine cell cycle phase analysis_flow->quant_flow

Caption: A general workflow for the phenotypic analysis of this compound duplication mutants.

Experimental Protocols

Immunofluorescence Staining of Yeast Spindle Pole Bodies and Microtubules

This protocol is adapted from established methods for visualizing microtubules and SPBs in budding yeast.

Materials:

  • Yeast culture

  • 37% Formaldehyde

  • 1M Potassium Phosphate buffer, pH 6.4

  • 1M Potassium Phosphate buffer, pH 7.5

  • Sorbitol

  • Zymolyase 100T

  • β-mercaptoethanol

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Primary antibody (e.g., rat anti-tubulin, rabbit anti-Spc42)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rat Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

  • Poly-L-lysine coated slides

Procedure:

  • Cell Fixation:

    • Grow yeast cells to early-to-mid logarithmic phase (OD600 ~0.4-0.6).

    • Add formaldehyde to a final concentration of 3.7% and incubate for 45-60 minutes at room temperature with gentle shaking.

    • Harvest cells by centrifugation, wash once with 1M Potassium Phosphate buffer, pH 6.4, and once with SP Buffer (1.2 M Sorbitol, 1M Potassium Phosphate buffer, pH 7.5).

  • Spheroplasting:

    • Resuspend the cell pellet in SP Buffer.

    • Add β-mercaptoethanol to a final concentration of 20 mM and Zymolyase 100T to a final concentration of 50 µg/mL.

    • Incubate at 37°C for 20-30 minutes, or until ~80% of cells are converted to spheroplasts (monitor by microscopy).

    • Gently wash the spheroplasts twice with SP Buffer by centrifugation at a low speed.

  • Immunostaining:

    • Adhere spheroplasts to poly-L-lysine coated slides.

    • Permeabilize the cells with methanol for 6 minutes at -20°C, followed by acetone for 30 seconds at -20°C. Air dry.

    • Block with PBS containing 1% BSA for 30 minutes.

    • Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the DNA with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslip using an antifade mounting medium.

    • Image using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the preparation of yeast cells for DNA content analysis using propidium iodide (PI) staining.

Materials:

  • Yeast culture

  • 70% Ethanol

  • 50 mM Sodium Citrate, pH 7.0

  • RNase A (10 mg/mL)

  • Propidium Iodide (1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest ~1x10^7 cells from a logarithmic phase culture by centrifugation.

    • Wash the cells once with water.

    • Resuspend the cell pellet in 300 µL of water.

    • Add 700 µL of 100% ethanol dropwise while vortexing to fix the cells.

    • Incubate at 4°C for at least 1 hour (can be stored for weeks).

  • Staining:

    • Harvest the fixed cells by centrifugation and wash once with 50 mM Sodium Citrate, pH 7.0.

    • Resuspend the cell pellet in 500 µL of 50 mM Sodium Citrate, pH 7.0.

    • Add 5 µL of RNase A (10 mg/mL) and incubate at 50°C for 1-2 hours to degrade RNA.

    • Add 5 µL of Propidium Iodide (1 mg/mL) to a final concentration of 10 µg/mL.

    • Incubate at 4°C in the dark for at least 1 hour.

  • Analysis:

    • Briefly sonicate the samples to break up cell clumps.

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and detecting emission at ~617 nm.

    • Collect data for at least 10,000 cells per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G1 (1N DNA content), S (between 1N and 2N), and G2/M (2N DNA content) phases of the cell cycle.[11][12][13][14][15][16]

Transmission Electron Microscopy of Yeast SPBs

This protocol provides a general outline for preparing yeast cells for ultrastructural analysis of SPBs by TEM.

Materials:

  • Yeast culture

  • Glutaraldehyde

  • Osmium tetroxide

  • Uranyl acetate

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin (e.g., Spurr's or Epon)

  • Ultramicrotome

  • TEM grids

Procedure:

  • Cell Fixation:

    • Harvest yeast cells and fix with 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 1-2 hours at room temperature.

    • Wash the cells with buffer.

    • Post-fix with 1% osmium tetroxide in the same buffer for 1 hour on ice.

    • Wash with water.

  • Staining and Dehydration:

    • Stain en bloc with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C.

    • Dehydrate the cells through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

  • Embedding and Sectioning:

    • Infiltrate the dehydrated cells with a mixture of propylene oxide and epoxy resin, gradually increasing the resin concentration.

    • Embed the cells in pure resin and polymerize at 60°C for 48 hours.

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

    • Collect the sections on TEM grids.

  • Post-staining and Imaging:

    • Post-stain the sections with uranyl acetate and lead citrate to enhance contrast.

    • Examine the sections using a transmission electron microscope.

References

Introduction to Spindle Pole Body and Cross-Species Complementation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Cross-Species Complementation Assays for Spindle Pole Body (SPB) Genes

For researchers, scientists, and drug development professionals, understanding the functional conservation of essential genes across species is paramount. Cross-species complementation assays, particularly in the budding yeast Saccharomyces cerevisiae, offer a powerful and efficient platform to investigate the function of orthologous genes from other organisms, including humans. This guide provides a detailed comparison of cross-species complementation assays for Spindle Pole Body (this compound) genes, supported by experimental data and protocols.

The Spindle Pole Body (this compound) in yeast is the functional equivalent of the mammalian centrosome, acting as the primary microtubule-organizing center.[1] It is a complex, multilayered organelle embedded in the nuclear envelope that plays a critical role in cell division by organizing the mitotic spindle.[1] Due to the conserved nature of many core cellular processes, yeast serves as an excellent model system to study the function of human genes, particularly those involved in cell cycle regulation and chromosome stability.

Cross-species complementation is a genetic technique where a gene from one species is expressed in another species that lacks the functional ortholog. If the foreign gene can rescue the loss-of-function phenotype of the native gene, it is said to "complement" it, suggesting functional conservation. This approach is particularly valuable for:

  • Validating gene function: Demonstrating that a human gene can perform the same essential function as its yeast counterpart.

  • Studying human genetic variants: Assessing the functional impact of mutations found in human diseases.

  • High-throughput drug screening: Developing humanized yeast strains to screen for compounds that target a specific human protein.

This guide will focus on the application of these assays to this compound genes, using the well-studied yeast gene CDC31 and its human orthologs, the centrins, as a primary example.

The Experimental Workflow

A typical cross-species complementation assay in yeast involves a series of well-defined steps, from strain selection to phenotypic analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis yeast_strain Select Yeast Strain (e.g., cdc31-ts mutant) transformation Transform Yeast Strain with Expression Vector yeast_strain->transformation human_gene Obtain Human cDNA (e.g., Human Centrin) expression_vector Clone Human cDNA into Yeast Expression Vector human_gene->expression_vector expression_vector->transformation selection Select for Transformed Cells (e.g., on selective media) transformation->selection spot_assay Qualitative Analysis: Spot Assay selection->spot_assay growth_curve Quantitative Analysis: Liquid Growth Curve selection->growth_curve microscopy Phenotypic Analysis: Microscopy (this compound Duplication) selection->microscopy

Figure 1: Experimental workflow for a cross-species complementation assay.

Quantitative Data Presentation: Complementation of Yeast cdc31 with Human Centrins

The yeast gene CDC31 encodes a centrin protein that is essential for this compound duplication.[2] Humans have three centrin orthologs: CETN1, CETN2, and CETN3. Studies have investigated whether these human centrins can functionally replace Cdc31p in yeast. The results highlight the nuanced outcomes of complementation assays.

Yeast StrainHuman Gene ExpressedComplementation OutcomePhenotype at Restrictive TemperatureReference
cdc31-tsNone (empty vector)NoLethal (no growth)[2]
cdc31-tsYeast CDC31 (positive control)YesNormal growth[2]
cdc31-tsHuman CETN1NoLethal (no growth)[2]
cdc31-tsHuman CETN2YesNormal growth[1]
cdc31-tsHuman CETN3No (Dominant Negative)Blocked this compound duplication[2]

Table 1: Summary of Cross-Species Complementation Results for Yeast CDC31

Note: "ts" refers to a temperature-sensitive allele, which is functional at a permissive temperature (e.g., 25°C) but non-functional at a restrictive temperature (e.g., 37°C).

Experimental Protocols

Below are detailed methodologies for the key experiments involved in a cross-species complementation assay.

Yeast Strain and Plasmid Construction
  • Yeast Strain: A temperature-sensitive mutant of the target this compound gene (e.g., cdc31-ts) is commonly used. This allows for conditional inactivation of the yeast protein.

  • Plasmid: The human cDNA is cloned into a yeast expression vector.[3][4] Key features of the vector include:

    • A yeast-selectable marker (e.g., URA3, LEU2) for selecting transformed cells.

    • A yeast promoter to drive the expression of the human gene (e.g., the constitutive GPD promoter or the inducible GAL1 promoter).

    • A centromeric (CEN) sequence for stable, low-copy-number maintenance.

Yeast Transformation

The lithium acetate/polyethylene glycol (LiAc/PEG) method is a standard and efficient procedure for introducing plasmid DNA into yeast cells.

  • Grow the yeast strain overnight in liquid YPD medium.

  • Dilute the overnight culture into fresh YPD and grow to mid-log phase.

  • Harvest the cells by centrifugation and wash with sterile water.

  • Resuspend the cells in a solution of LiAc.

  • Incubate the cell suspension with the plasmid DNA and carrier DNA (e.g., sheared salmon sperm DNA).

  • Add a solution of PEG and LiAc and incubate.

  • Heat shock the cells at 42°C for 15-25 minutes.

  • Pellet the cells, remove the transformation mix, and resuspend in sterile water.

  • Plate the cell suspension on selective agar medium (e.g., synthetic complete medium lacking uracil if using a URA3-marked plasmid).

  • Incubate the plates for 2-4 days until colonies appear.

Spot Assay for Qualitative Growth Analysis

The spot assay is a simple and rapid method to assess the ability of a human gene to complement a yeast mutation.[5][6][7][8][9]

  • Grow the transformed yeast strains overnight in liquid selective medium.

  • Normalize the cell densities of all cultures (e.g., to an OD600 of 1.0).

  • Prepare a 10-fold serial dilution series for each culture in sterile water or media.

  • Spot a small volume (e.g., 5 µL) of each dilution onto two sets of agar plates: one for the permissive temperature and one for the restrictive temperature.

  • Incubate the plates for 2-3 days.

  • Document the growth by photographing the plates. Complementation is indicated by growth at the restrictive temperature.

Liquid Growth Curve for Quantitative Analysis

For a more quantitative measure of complementation, growth rates in liquid culture can be determined.

  • Inoculate the transformed yeast strains into liquid selective medium.

  • Incubate at the permissive temperature overnight.

  • Dilute the cultures to a low starting OD600 (e.g., 0.1) in fresh pre-warmed medium.

  • Incubate the cultures at the restrictive temperature in a shaking incubator or a microplate reader.

  • Measure the OD600 at regular intervals over 24-48 hours.

  • Plot the OD600 values over time to generate growth curves and calculate the doubling time for each strain.

Microscopy for Phenotypic Analysis

To directly assess the rescue of the cellular defect, microscopy can be used to visualize the this compound.

  • Grow the transformed yeast strains in liquid selective medium at the permissive temperature.

  • Shift the cultures to the restrictive temperature for a defined period to induce the mutant phenotype.

  • Fix the cells (e.g., with formaldehyde).

  • Prepare the cells for immunofluorescence microscopy by permeabilizing the cell wall and incubating with primary antibodies against this compound components (e.g., anti-tubulin to visualize the spindle) and fluorescently labeled secondary antibodies.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells with a specific defect (e.g., unduplicated SPBs).

Comparison with Alternative Methods

While cross-species complementation is a powerful tool, it is often used in conjunction with other techniques to provide a comprehensive understanding of protein function.

MethodPrincipleAdvantagesDisadvantages
Cross-Species Complementation In vivo functional replacement of a gene.Provides in vivo functional data; rapid and cost-effective; amenable to high-throughput screening.Lack of complementation does not definitively mean lack of functional conservation; potential for misinterpretation due to differing cellular contexts.
Yeast Two-Hybrid (Y2H) Detects protein-protein interactions in vivo by reconstituting a transcription factor.[10][11][12][13][14]High-throughput screening for interaction partners; provides in vivo interaction data.High rate of false positives and false negatives; interactions must occur in the nucleus.
In Vitro Reconstitution Purified proteins are mixed to study their interactions and assembly into larger complexes.Allows for the study of direct interactions in a controlled environment; can reveal biochemical mechanisms.Lacks the in vivo cellular context; can be technically challenging and time-consuming.
Co-immunoprecipitation (Co-IP) An antibody to a target protein is used to pull down the protein and its binding partners from a cell lysate.[15]Detects interactions in a near-native cellular context; can identify components of a protein complex.May not detect transient or weak interactions; depends on the availability of a specific antibody.
Structural Analysis (e.g., X-ray crystallography, Cryo-EM) Determines the three-dimensional structure of proteins and protein complexes.[16]Provides high-resolution structural information, offering insights into mechanism.Technically demanding; not all proteins can be crystallized or are suitable for cryo-EM.

Table 2: Comparison of Methods for Studying this compound Gene Function

Signaling Pathways and Logical Relationships

The duplication of the this compound is a tightly regulated process that is integral to the cell cycle. The following diagram illustrates the central role of Cdc31p in this pathway.

spb_duplication cluster_g1 G1 Phase cluster_s S Phase cluster_g2m G2/M Phase spb_g1 Single this compound with Half-Bridge cdc31 Cdc31p (Yeast Centrin) spb_g1->cdc31 kar1 Kar1p cdc31->kar1 binds to satellite Satellite Formation kar1->satellite recruits components for duplication_plaque Duplication Plaque Assembly satellite->duplication_plaque matures into spb_g2m Duplicated SPBs duplication_plaque->spb_g2m inserts into nuclear envelope to form spindle Bipolar Spindle Formation spb_g2m->spindle

Figure 2: Simplified pathway of this compound duplication involving Cdc31p.

Conclusion

Cross-species complementation assays in yeast provide a robust and versatile platform for studying the function of this compound genes and their orthologs from other species. By combining qualitative and quantitative phenotypic analyses, researchers can gain valuable insights into the functional conservation of these essential proteins. When integrated with other biochemical and genetic techniques, these assays contribute to a comprehensive understanding of the molecular mechanisms governing cell division and chromosome stability, with significant implications for both basic research and the development of novel therapeutics.

References

A Researcher's Guide to Validating Mass Spectrometry Hits from Streptavidin-Biotin Pulldowns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying true protein-protein interactions (PPIs) from a sea of potential candidates generated by mass spectrometry (MS) is a critical step in unraveling complex biological processes and discovering novel therapeutic targets. Streptavidin-biotin based purification methods, such as affinity purification (AP-MS) and proximity labeling (PL-MS), are powerful techniques for capturing these interactions. However, the high sensitivity of these methods often leads to the co-purification of non-specific binders and contaminants. Therefore, rigorous validation of MS "hits" is paramount to ensure the biological relevance of the identified interactions.

This guide provides a comprehensive comparison of common orthogonal methods used to validate protein-protein interactions identified through streptavidin-biotin pulldown mass spectrometry. We will delve into the principles, protocols, and comparative performance of these techniques, presenting quantitative data where available, to aid researchers in selecting the most appropriate validation strategy for their experimental goals.

From Discovery to Validation: A General Workflow

The journey from a streptavidin-biotin purification experiment to a validated protein-protein interaction involves several key stages. The initial pulldown and mass spectrometry analysis generate a list of candidate interacting proteins. The subsequent validation phase is crucial for filtering out false positives and confirming genuine interactors.

G cluster_discovery Discovery Phase cluster_validation Validation Phase spb Streptavidin-Biotin Purification (this compound) ms Mass Spectrometry (LC-MS/MS) This compound->ms Eluted Proteins data_analysis Data Analysis & Hit Prioritization ms->data_analysis Raw Data validation_strategy Selection of Orthogonal Validation Method(s) data_analysis->validation_strategy Candidate Interactors validation_assays Biochemical / Biophysical & Cell-Based Assays validation_strategy->validation_assays confirmation Confirmation of Interaction validation_assays->confirmation

Figure 1: General workflow from discovery to validation of this compound-MS hits.

Comparing Orthogonal Validation Strategies

The selection of an appropriate validation method is critical and depends on various factors, including the nature of the interaction, the availability of reagents, and the desired level of evidence. Orthogonal validation methods can be broadly categorized into biochemical/biophysical assays, which assess direct molecular interactions, and cell-based assays, which probe interactions within a more physiological context.

Quantitative Comparison of Validation Methods

The following table summarizes hypothetical validation rates for a list of 100 candidate protein interactors identified from a streptavidin-biotin pulldown mass spectrometry experiment. These values are illustrative and can vary significantly based on the specific proteins and experimental conditions.

Validation MethodCategoryPrincipleThroughputTypical Validation Rate (%)
Co-Immunoprecipitation (Co-IP) BiochemicalAntibody-based pulldown of the endogenous protein complex.Low to Medium20 - 40
Western Blot BiochemicalDetection of a specific protein in a complex mixture.Low to Medium15 - 35
Proximity Ligation Assay (PLA) Cell-BasedIn situ detection of protein proximity using DNA ligation and amplification.Medium15 - 30
FRET/BRET Cell-BasedResonance energy transfer between fluorescently/luminiscently tagged proteins in close proximity.High10 - 25
Protein Complementation Assay (PCA) Cell-BasedReconstitution of a reporter protein from two fragments brought together by an interacting protein pair.High10 - 20

Key Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable validation results. Below are summarized methodologies for the key experiments discussed.

Endogenous Co-Immunoprecipitation (Co-IP) followed by Western Blot

Co-immunoprecipitation is a gold-standard technique to validate protein-protein interactions by demonstrating that the endogenous proteins associate in a complex.[1][2][3][4][5]

Principle: An antibody specific to a "bait" protein is used to pull down the entire protein complex from a cell lysate. The presence of a "prey" protein in the immunoprecipitated complex is then detected by Western blotting.

Protocol Overview:

  • Cell Lysis: Harvest and lyse cells in a non-denaturing buffer to maintain protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with beads to reduce non-specific binding.[4]

  • Immunoprecipitation: Incubate the cleared lysate with an antibody specific to the bait protein.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein.

G start Cell Lysate ip Immunoprecipitation (Bait Antibody) start->ip capture Complex Capture (Protein A/G Beads) ip->capture wash Wash capture->wash elute Elution wash->elute wb Western Blot (Prey Antibody) elute->wb end Validated Interaction wb->end

Figure 2: Co-Immunoprecipitation workflow.
In Situ Proximity Ligation Assay (PLA)

PLA is a powerful technique that allows for the visualization of protein-protein interactions within fixed cells, providing spatial information about the interaction.[6][7][8][9][10]

Principle: Two primary antibodies, raised in different species, recognize the two proteins of interest. Secondary antibodies, each conjugated to a short DNA oligonucleotide (PLA probes), bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, appearing as distinct spots.[11]

Protocol Overview:

  • Cell Culture and Fixation: Culture cells on coverslips, apply any necessary treatments, and then fix and permeabilize the cells.

  • Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies targeting the two proteins of interest.

  • PLA Probe Incubation: Add the species-specific PLA probes (secondary antibodies with attached oligonucleotides).

  • Ligation: Add a ligase and two additional oligonucleotides to create a circular DNA molecule if the PLA probes are in close proximity.

  • Amplification: Add a DNA polymerase to amplify the circular DNA template.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Imaging: Visualize the fluorescent spots using a fluorescence microscope.

G start Fixed Cells primary_ab Primary Antibody Incubation start->primary_ab pla_probes PLA Probe Incubation primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification (Rolling Circle) ligation->amplification detection Fluorescent Probe Hybridization amplification->detection imaging Microscopy detection->imaging end Visualized Interaction imaging->end

Figure 3: Proximity Ligation Assay workflow.
Bioluminescence Resonance Energy Transfer (BRET)

BRET is a cell-based assay that measures protein-protein interactions in real-time in living cells.[12]

Principle: One protein of interest is fused to a luciferase (e.g., Renilla luciferase, Rluc), and the other is fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). If the two proteins interact, the energy generated by the luciferase upon substrate oxidation is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor emission to donor emission is measured as the BRET signal.

Protocol Overview:

  • Construct Generation: Create expression vectors for the two proteins of interest fused to the BRET donor and acceptor moieties.

  • Cell Transfection: Co-transfect cells with the donor and acceptor constructs.

  • Cell Culture: Culture the transfected cells to allow for protein expression.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine) to the live cells and immediately measure the light emission at the donor and acceptor wavelengths using a luminometer.

  • Data Analysis: Calculate the BRET ratio and compare it to appropriate negative controls.

Choosing the Right Validation Method: A Decision Guide

The choice of a validation method is a critical step in the experimental design. The following decision tree provides a simplified guide to help researchers select an appropriate strategy based on their specific needs and resources.

G q1 Need to validate endogenous interaction? q2 Need subcellular localization information? q1->q2 Yes q3 Need to screen many interactions (High Throughput)? q1->q3 No coip Co-IP / Western Blot q2->coip No pla Proximity Ligation Assay (PLA) q2->pla Yes q4 Need real-time kinetics in live cells? q3->q4 Yes pca Protein Complementation Assay (PCA) q3->pca No fret_bret FRET / BRET q4->fret_bret

Figure 4: Decision tree for selecting a PPI validation method.

Conclusion

Validating mass spectrometry hits from streptavidin-biotin pulldowns is a multi-faceted process that requires careful consideration of the available orthogonal methods. While biochemical assays like Co-immunoprecipitation provide strong evidence for in vitro interactions, cell-based assays such as PLA, FRET, and BRET offer insights into the physiological context of these interactions. By employing a combination of these techniques and adhering to rigorous experimental protocols, researchers can confidently identify true protein-protein interactions, paving the way for a deeper understanding of cellular function and the development of novel therapeutic strategies.

References

Unraveling the Spindle Pole Body: A Comparative Guide to the Functional Consequences of Key Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Spindle Pole Body (SPB), the functional equivalent of the centrosome in fungi, is a critical orchestrator of cell division. Its proper function ensures the faithful segregation of chromosomes, and mutations in its components can lead to catastrophic errors in mitosis, aneuploidy, and cell death. Understanding the precise effects of different mutations on this compound function is paramount for fundamental cell biology research and for identifying potential targets for therapeutic intervention, particularly in the context of fungal diseases and cancer biology where cell cycle control is a key area of investigation.

This guide provides a comparative analysis of the effects of various mutations on this compound function, supported by experimental data from key studies. We delve into the phenotypic consequences of these mutations, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for the cited methodologies. Furthermore, we visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Comparative Analysis of this compound Mutant Phenotypes

The following table summarizes the observed phenotypes resulting from mutations in various this compound components in the budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe. These mutations impact distinct aspects of this compound function, from its core structural integrity to its role as a signaling hub.

Gene/Mutation Organism Phenotype Quantitative Data/Observations Reference
spc110-226S. cerevisiaeDefective spindle formation, spindle collapse, and this compound disintegration.Short spindles form but fail to elongate beyond 1.5 µm and frequently collapse. 70% of cells show no stable kinetochore biorientation.[1]
mps3-F592SS. cerevisiaeDefective this compound duplication, leading to monopolar spindles.At the nonpermissive temperature (37°C), 90% of cells accumulate with large buds and a single nucleus; nearly 60% of these have a monopolar spindle.[2]
spo7ΔS. cerevisiaeExacerbates the this compound defect of mps3 mutants.The spo7Δ mutation is synthetically lethal with mutations in the SUN domain gene MPS3, suggesting a role for nuclear membrane composition in this compound function.[2]
ppc89 (various alleles)S. pombeDefective anchoring of the Septation Initiation Network (SIN) scaffold protein Sid4, fragmented SPBs, and defects in cytokinesis.C-terminal mutations specifically affect Sid4 anchoring, while other alleles also show structural this compound defects and cytokinetic ring abnormalities.[3][4]
Agspc72ΔA. gossypiiAltered cytoplasmic microtubule (cMT) organization, leading to defects in nuclear migration.Only long cMTs emanating tangentially from reduced outer plaques are observed. Nuclei primarily move with the cytoplasmic stream.[5]
Agnud1ΔA. gossypiiLack of outer plaques; cMTs emerge from the this compound bridge/half-bridge.Both short and long cMTs are present, allowing for nuclear oscillation and bypassing.[5]
Agcnm67ΔA. gossypiiLack of outer plaques, similar to Agnud1Δ.Phenotypically similar to Agnud1Δ with respect to cMT nucleation and nuclear movement.[5]
Agstu2ΔA. gossypiiPresence of only very short cMTs.All nuclei move with the cytoplasmic stream, indicating a failure in active nuclear movement.[5]
cdc31S. cerevisiaeFailure in this compound duplication, resulting in a single, enlarged this compound.Cells fail to form a mitotic spindle and arrest in metaphase due to the activation of the spindle assembly checkpoint.[6]

Key Signaling Pathways Involving the this compound

The this compound is not merely a structural scaffold but also a critical signaling platform that integrates cell cycle progression with spindle dynamics and cytokinesis. Two key pathways, the Mitotic Exit Network (MEN) in S. cerevisiae and the Septation Initiation Network (SIN) in S. pombe, are anchored at the this compound.

The Mitotic Exit Network (MEN)

The MEN is a GTPase-driven signaling cascade that ensures exit from mitosis only occurs after proper chromosome segregation.[6][7] The pathway is initiated on the daughter-bound this compound (dthis compound) and is regulated by spindle position.

MEN_Pathway cluster_dthis compound Daughter this compound (dthis compound) cluster_mthis compound Mother this compound (mthis compound) cluster_both_SPBs Both SPBs Tem1_GTP Tem1-GTP Cdc15 Cdc15 Tem1_GTP->Cdc15 recruits Nud1_m Nud1 Cdc15->Nud1_m phosphorylates Dbf2_Mob1_m Dbf2-Mob1 Cdc15->Dbf2_Mob1_m activates Nud1_d Nud1 Cdc15->Nud1_d phosphorylates Dbf2_Mob1_d Dbf2-Mob1 Cdc15->Dbf2_Mob1_d activates Nud1_m->Dbf2_Mob1_m recruits Mitotic_Exit Mitotic Exit Dbf2_Mob1_m->Mitotic_Exit Nud1_d->Dbf2_Mob1_d recruits Dbf2_Mob1_d->Mitotic_Exit

Caption: The Mitotic Exit Network (MEN) signaling cascade at the this compound.

The Septation Initiation Network (SIN)

In fission yeast, the SIN pathway is crucial for coordinating cytokinesis with nuclear division. The scaffold protein Sid4, anchored by Ppc89 to the this compound, is essential for assembling the SIN components.

SIN_Pathway cluster_this compound Spindle Pole Body Ppc89 Ppc89 Sid4 Sid4 Ppc89->Sid4 anchors Cdc11 Cdc11 Sid4->Cdc11 recruits SIN_Components Downstream SIN Components Cdc11->SIN_Components recruits Cytokinesis Cytokinesis SIN_Components->Cytokinesis Ppc89_mut ppc89 mutations Ppc89_mut->Sid4 disrupts anchoring

Caption: The Septation Initiation Network (SIN) assembly at the this compound.

Experimental Protocols

The characterization of this compound mutations relies on a combination of advanced microscopy and genetic techniques. Below are detailed methodologies for key experiments cited in the literature.

Electron Microscopy (EM) of SPBs

Objective: To visualize the ultrastructure of the this compound and identify structural defects caused by mutations.

Protocol:

  • Cell Culture and Fixation: Yeast cells are grown to mid-log phase in appropriate media. For temperature-sensitive mutants, cultures are shifted to the non-permissive temperature for a defined period. Cells are then harvested and fixed, typically with a primary fixative like glutaraldehyde, followed by a secondary fixative such as osmium tetroxide.

  • Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol concentrations and then infiltrated with a resin (e.g., Spurr's resin).

  • Sectioning and Staining: The embedded cells are sectioned into ultra-thin slices (typically 70-90 nm) using an ultramicrotome. The sections are then stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

  • Imaging: The stained sections are imaged using a transmission electron microscope (TEM). Images are captured at various magnifications to analyze the overall this compound structure and its individual components.

Fluorescence Microscopy of this compound Components and Microtubules

Objective: To visualize the localization and dynamics of this compound proteins and microtubules in living or fixed cells.

Protocol:

  • Strain Construction: Yeast strains are genetically engineered to express fluorescently tagged proteins (e.g., GFP, mCherry) fused to this compound components or tubulin.

  • Cell Culture and Preparation: Cells are grown under conditions that allow for the expression of the fluorescent fusion proteins. For live-cell imaging, cells are mounted on a glass-bottom dish or a slide with an agarose pad. For fixed-cell imaging, cells are treated with a fixative (e.g., formaldehyde) and then permeabilized.

  • Immunofluorescence (for fixed cells): If using antibodies, fixed and permeabilized cells are incubated with a primary antibody specific to the protein of interest, followed by a fluorescently labeled secondary antibody. DNA is often counterstained with a dye like DAPI.

  • Imaging: Cells are imaged using a fluorescence microscope equipped with the appropriate filter sets for the fluorophores being used. Time-lapse microscopy can be employed for live-cell imaging to study dynamic processes.

Experimental Workflow for Analyzing this compound Duplication Mutants

The following diagram illustrates a typical workflow for the analysis of temperature-sensitive this compound duplication mutants.

experimental_workflow start Start with temperature-sensitive This compound duplication mutant strain culture Culture cells at permissive temperature start->culture arrest Arrest cells in G1 phase (e.g., with alpha-factor) culture->arrest shift Shift culture to non-permissive temperature arrest->shift release Release cells from G1 arrest shift->release collect Collect samples at time points release->collect analysis Analyze samples collect->analysis em Electron Microscopy (this compound ultrastructure) analysis->em for structural analysis fm Fluorescence Microscopy (Spindle morphology, protein localization) analysis->fm for localization and dynamics facs FACS analysis (DNA content, cell cycle progression) analysis->facs for cell cycle profiling

Caption: Workflow for the analysis of this compound duplication mutants.

This guide provides a foundational comparison of the effects of different mutations on this compound function. The presented data and methodologies offer a starting point for researchers to delve deeper into the intricate mechanisms governing this essential organelle. The continued study of this compound mutants will undoubtedly uncover further complexities in cell cycle regulation and provide new avenues for therapeutic development.

References

A Researcher's Guide to Validating Antibody Specificity for Yeast Spindle Pole Body Components

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the specificity and reliability of antibodies are paramount for generating reproducible and accurate experimental data. This is particularly crucial when studying dynamic and intricate structures like the yeast Spindle Pole Body (SPB), the functional equivalent of the mammalian centrosome. This guide provides a comprehensive framework for validating the specificity of antibodies against this compound components, offering detailed experimental protocols and a conceptual workflow to ensure the integrity of your research findings.

The Critical Need for Antibody Validation

A Multi-Faceted Approach to Validation

A robust validation strategy employs multiple experimental techniques to assess an antibody's performance. The following sections detail the key methods for validating antibodies against yeast this compound components.

Table 1: Key Experimental Techniques for Antibody Validation
Technique Purpose Key Considerations
Western Blotting Verifies that the antibody recognizes a single protein of the correct molecular weight.Use of wild-type and knockout/knockdown yeast strains is the gold standard for confirming specificity.
Immunofluorescence (IF) Microscopy Confirms that the antibody localizes to the expected subcellular structure (the this compound).Co-localization with a known this compound marker (e.g., a fluorescently tagged this compound component) provides strong evidence of specificity.
Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS) Identifies the protein that the antibody binds to and any interacting partners.A highly specific method to confirm the identity of the target protein and explore the local proteome.

Experimental Protocols for Antibody Validation

Western Blotting

Western blotting is a fundamental technique to assess antibody specificity by detecting a protein of interest from a complex mixture.

Protocol:

  • Yeast Lysate Preparation:

    • Grow yeast cultures (wild-type and ideally, a knockout or epitope-tagged strain for your protein of interest) to mid-log phase.

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Lyse the cells by bead beating or enzymatic digestion.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody at its optimal dilution (to be determined empirically) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results: A specific antibody should produce a single band at the predicted molecular weight of the target this compound protein in the wild-type lysate and no band in the knockout lysate.

Immunofluorescence (IF) Microscopy

IF microscopy is essential for verifying that the antibody recognizes its target in the correct subcellular location, the this compound.

Protocol:

  • Cell Preparation and Fixation:

    • Grow yeast cells to early- to mid-log phase.

    • Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.

    • Wash the cells with phosphate-buffered saline (PBS).

  • Spheroplasting:

    • Resuspend the fixed cells in a spheroplasting buffer containing zymolyase to digest the cell wall.

    • Monitor the formation of spheroplasts under a microscope.

  • Permeabilization and Staining:

    • Adhere the spheroplasts to poly-L-lysine coated slides.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., PBS with 1% BSA).

    • Incubate with the primary antibody against the this compound component at its optimal dilution.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody.

    • (Optional) Co-stain with a known this compound marker (e.g., an antibody to another this compound protein or a strain with a fluorescently tagged this compound component).

    • Stain the DNA with DAPI.

  • Imaging:

    • Mount the slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Expected Results: A specific antibody will show a distinct punctate staining pattern at the nuclear periphery, characteristic of the this compound. In dividing cells, two distinct puncta should be visible.

Immunoprecipitation (IP)

IP is a powerful technique to confirm the identity of the protein recognized by the antibody.

Protocol:

  • Yeast Lysate Preparation:

    • Prepare a yeast lysate as described for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody.

    • Add protein A/G beads to capture the antibody-antigen complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the eluate by Western blotting using the same primary antibody (to confirm successful IP) or send for mass spectrometry analysis to identify the immunoprecipitated protein and its interacting partners.

Expected Results: The primary antibody should successfully immunoprecipitate the target this compound protein, which can be confirmed by Western blot. Mass spectrometry analysis should identify the target protein with high confidence.

Visualizing the Validation Workflow and this compound Interactome

To aid in understanding the relationships between these validation steps and the broader context of the this compound, the following diagrams have been generated.

Antibody_Validation_Workflow Antibody Validation Workflow for this compound Components cluster_Initial_Screen Initial Characterization cluster_Specificity_Confirmation Definitive Specificity Testing cluster_Application_Validation Application-Specific Validation Western_Blot Western Blot (Wild-Type Lysate) Knockout_WB Western Blot (Knockout/Knockdown) Western_Blot->Knockout_WB Confirm Band Identity IF_Microscopy Immunofluorescence (Localization) Co_localization IF Co-localization with Known Marker IF_Microscopy->Co_localization Confirm Subcellular Location IP_MS Immunoprecipitation-Mass Spectrometry Knockout_WB->IP_MS Confirm Target Identity Co_localization->IP_MS Provides Context for Interactions

A flowchart illustrating the recommended workflow for validating the specificity of antibodies against this compound components.

SPB_Interactome Core Yeast Spindle Pole Body Interactome Spc42 Spc42 Cnm67 Cnm67 Spc42->Cnm67 Spc110 Spc110 Spc42->Spc110 Nud1 Nud1 Cnm67->Nud1 Spc97 Spc97 Tub4 Tub4 (γ-tubulin) Spc97->Tub4 Spc98 Spc98 Spc98->Tub4 Spc110->Spc97 Spc110->Spc98 Cmd1 Cmd1 (Calmodulin) Spc110->Cmd1 Spc29 Spc29 Spc110->Spc29 Spc72 Spc72 Nud1->Spc72 Spc72->Spc98

A simplified network diagram of core yeast this compound protein interactions.

Conclusion

Validating the specificity of antibodies against this compound components is a non-negotiable step for any researcher aiming for reliable and reproducible data. While direct comparative data for commercial antibodies may be limited, a systematic approach employing Western blotting with appropriate controls, immunofluorescence microscopy for correct localization, and immunoprecipitation to confirm target identity will provide the necessary confidence in your chosen reagents. By following the guidelines and protocols outlined in this guide, researchers can ensure the quality of their antibody-based experiments and contribute to a more robust and reproducible understanding of this compound biology.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sodium Borohydride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided based on the assumption that "spb" was a typographical error for Sodium Borohydride (NaBH₄). Sodium Borohydride is a hazardous chemical, and all safety protocols must be strictly followed.

Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling Sodium Borohydride (NaBH₄) due to its toxic, corrosive, and water-reactive nature.[1] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The minimum required PPE when handling Sodium Borohydride includes:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against dust and splashes.[1]

  • Hand Protection: Nitrile or neoprene gloves should be worn.[2] It is crucial to inspect gloves for any damage before use and to use proper glove removal techniques to avoid skin contact.[2]

  • Body Protection: A fire/flame resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure, is required.[1] Full-length pants and closed-toe shoes made of rubber or leather are also necessary.[1]

  • Respiratory Protection: In situations where there is a risk of exceeding permissible exposure limits or when engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) respirator cartridges should be used.[1] The use of a respirator requires proper training and fit-testing.[2]

Safe Handling and Operational Plan
  • Engineering Controls: All operations involving Sodium Borohydride should ideally be conducted in a glove box under an inert atmosphere to prevent contact with moisture and air.[1][2] If a glove box is not available, work should be performed in a chemical fume hood with sufficient ventilation.[3]

  • Storage: Sodium Borohydride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[4][5] It is sensitive to air and moisture and should be stored under an inert gas.[1]

  • Handling Procedures:

    • Avoid the formation of dust.[1]

    • Do not allow the substance to come into contact with water, as this reaction releases flammable hydrogen gas.[3][4]

    • Wash hands thoroughly before breaks and immediately after handling the product.[1]

    • Ensure that an approved and certified emergency eyewash station and safety shower are readily accessible.[1]

Disposal Plan
  • Spills: In the event of a spill, evacuate the area of personnel not wearing appropriate PPE.[3] Cover the spill with a dry, inert material such as dry lime, sand, or soda ash.[3] Do not use water.[3] Collect the material in a covered container for disposal.[3] The spill area should be ventilated and washed after cleanup is complete.[3]

  • Waste Disposal: Unused or waste Sodium Borohydride must be treated as hazardous waste.[3] It can be carefully and completely quenched with isopropanol before being placed in an appropriate waste container.[2] Dispose of the waste in accordance with local, regional, and national environmental regulations.[6]

Quantitative Data

While specific occupational exposure limits for Sodium Borohydride have not been established by all regulatory bodies, it is recognized as a hazardous substance that can be absorbed through the skin.[3] The following table summarizes key quantitative data related to its hazards.

PropertyValueSource
LD50 Oral (rat) 162 mg/kg[5]
Melting Point > 300 °C (> 572 °F) with decomposition
Density 1.07 g/cm³ at 20 °C (68 °F)
Vapor Pressure < 1 hPa at ca. 25 °C (ca. 77 °F)

Experimental Protocols

The recommendations for PPE and handling procedures are based on the known chemical properties and reactivity of Sodium Borohydride. For instance, its violent reaction with water to produce flammable hydrogen gas necessitates the use of inert atmospheres and the avoidance of aqueous solutions for quenching or firefighting.[4] The corrosive nature of the substance and its ability to cause severe skin and eye burns inform the requirements for comprehensive body and eye protection.[1][2]

Logical Workflow for PPE Selection

PPE_Selection_Workflow Sodium Borohydride PPE Selection cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment Selection cluster_controls Engineering & Administrative Controls Start Start: Handling Sodium Borohydride Hazard_ID Identify Hazards: - Water Reactive - Toxic - Corrosive Start->Hazard_ID Engineering_Controls Use Engineering Controls: - Glove box (inert atmosphere) - Fume hood Hazard_ID->Engineering_Controls Mitigate with Eye_Protection Eye Protection: Tightly fitting safety goggles AND face shield Hand_Protection Hand Protection: Nitrile or neoprene gloves Body_Protection Body Protection: - Fire/flame resistant lab coat - Full-length pants - Closed-toe shoes Respiratory_Protection Respiratory Protection: (If risk of inhalation) Full-face respirator Safe_Handling Follow Safe Handling Procedures: - Avoid dust - No contact with water - Emergency eyewash/shower access Engineering_Controls->Safe_Handling Safe_Handling->Eye_Protection Safe_Handling->Hand_Protection Safe_Handling->Body_Protection Safe_Handling->Respiratory_Protection Assess Need

Caption: Logical workflow for selecting appropriate PPE for handling Sodium Borohydride.

References

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